molecular formula C5H7ClN2O B3186626 1-(1H-Imidazol-4-yl)ethanone hydrochloride CAS No. 1260890-44-5

1-(1H-Imidazol-4-yl)ethanone hydrochloride

Cat. No.: B3186626
CAS No.: 1260890-44-5
M. Wt: 146.57
InChI Key: VWLYQXMDFIRYDO-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-Imidazol-4-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Imidazol-4-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-3H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLYQXMDFIRYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 1-(1H-Imidazol-4-yl)ethanone (CAS 61985-25-9): Synthesis, Mechanisms, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1H-Imidazol-4-yl)ethanone, commonly referred to as 4-acetylimidazole, is a highly versatile heterocyclic building block in medicinal chemistry and advanced materials science[1]. While its free base is designated by CAS 61985-25-9, it is frequently formulated and utilized as a hydrochloride salt to enhance aqueous solubility, mitigate oxidation, and improve shelf-life stability in pharmaceutical contexts[2]. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic roles in targeted drug delivery, and field-proven synthetic methodologies, designed specifically for application scientists and drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural uniqueness of 4-acetylimidazole lies in its dual functionality. The imidazole ring provides a dynamic hydrogen bond donor/acceptor system and serves as a robust ligand for metal coordination[1]. Simultaneously, the acetyl group at the 4-position introduces an electrophilic carbonyl carbon, enabling downstream functionalization such as condensation, acylation, and hydrazone formation.

Table 1: Physicochemical & Structural Data
ParameterSpecification
IUPAC Name 1-(1H-imidazol-4-yl)ethan-1-one
CAS Registry Number 61985-25-9 (Free Base)
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
Topological Polar Surface Area (TPSA) 45.8 Ų
Physical Form White to light yellow solid/powder
Storage Temperature Room Temperature (Sealed, Dry)

Data aggregated from authoritative chemical databases and supplier specifications[3],[4].

Mechanistic Role in Drug Design & Molecular Targeting

As a privileged scaffold, 4-acetylimidazole is not merely a passive structural element; it actively dictates the pharmacodynamic and pharmacokinetic behavior of its derivatives.

Hypoxic Cell Radiosensitization

In oncology, tumor hypoxia severely limits the efficacy of ionizing radiation. 4-Acetylimidazole is a critical precursor in the synthesis of 2-nitro-4-acetylimidazole analogs[5].

  • The Causality of Design: The addition of the electron-withdrawing acetyl group at the 4-position finely tunes the reduction potential of the nitroimidazole core. This structural choice ensures that the molecule acts as a highly effective electron sink, selectively generating cytotoxic radical anions only within the reductive environment of hypoxic mammalian cells, thereby minimizing systemic toxicity while maximizing radiosensitization[5].

CD206-Targeted Macrophage Delivery Systems

Recent advancements in immunotherapy utilize 4-acetylimidazole to construct degradable linkers for targeted drug delivery vehicles[6]. Specifically, it is conjugated with bisphosphonates to target the CD206 (mannose) receptors on Tumor-Associated Macrophages (TAMs).

  • The Causality of Design: The acetyl moiety is exploited to form acid-labile linkages (such as acylhydrazones). Once the drug vehicle is internalized via receptor-mediated endocytosis, the acidic environment of the endosome triggers the hydrolysis of the linker, releasing the bisphosphonate payload to induce TAM apoptosis or phenotype alteration[6].

BiologicalPathway Vehicle Targeted Drug Vehicle (4-Acetylimidazole Linker) Receptor CD206 Receptor (Macrophage Surface) Vehicle->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Cleavage Linker Degradation (Acidic Endosome) Endocytosis->Cleavage pH Drop Payload Bisphosphonate Release Cleavage->Payload Hydrolysis Apoptosis TAM Apoptosis & Phenotype Alteration Payload->Apoptosis Pharmacodynamics

Fig 2. Mechanism of CD206-targeted drug delivery utilizing a degradable 4-acetylimidazole linker.

Advanced Synthetic Methodologies & Self-Validating Protocols

Direct Friedel-Crafts acylation of imidazole is notoriously difficult due to the deactivation of the ring upon complexation with Lewis acids. Therefore, industrial-scale synthesis relies on the controlled condensation and subsequent decomposition of functionalized precursors[7].

Industrial Synthesis of 4-Acetylimidazole

The following protocol outlines a high-yield synthesis route utilizing a Claisen-type condensation, designed as a self-validating system to ensure batch-to-batch reproducibility[7].

Step-by-Step Methodology:

  • Deprotonation & Condensation: Suspend Sodium Hydride (NaH) in anhydrous toluene. Add Imidazole-4-ethyl formate to the suspension.

  • Controlled Addition: Add ethyl acetate dropwise under continuous stirring.

    • Causality: Dropwise addition is critical. It controls the exothermic deprotonation of ethyl acetate and minimizes its self-condensation, kinetically favoring the nucleophilic attack of the enolate onto the formate ester[7].

  • Reflux: Heat the reaction mixture to reflux for 5 hours.

  • Solvent Exchange & Ketoform Decomposition: Distill off the toluene under reduced pressure. Dissolve the resulting residue in a mixture of 1,4-dioxane and 5N Hydrochloric Acid (HCl), and reflux overnight.

    • Causality: The strong inorganic acid catalyzes the ketoform decomposition (decarboxylation/cleavage), which is strictly required to yield the final acetyl group at the 4-position[7].

    • Self-Validation Checkpoint: Route the condenser exhaust through a mineral oil bubbler. The cessation of CO₂ gas evolution serves as a definitive, observable endpoint for the decarboxylation. Proceeding to the next step before gas evolution stops will result in incomplete conversion and downstream purification failure.

  • Neutralization & Extraction: Neutralize the reaction liquid with solid Sodium Bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate and wash with water.

  • Final Validation: Confirm product identity via ¹H-NMR (DMSO-d6). The acetyl methyl protons must appear as a sharp singlet at ~2.4 ppm, validating the successful installation of the acetyl group.

SynthesisWorkflow A Imidazoles-4-ethyl formate + NaH in Toluene B Claisen Condensation (Ethyl Acetate Addition) A->B Step 1: Deprotonation C Ketoform Decomposition (5N HCl Catalysis) B->C Step 2: Reflux D 1-(1H-Imidazol-4-yl)ethanone (Target Compound) C->D Step 3: Decarboxylation E LC-MS & 1H-NMR Validation D->E Step 4: QC Check

Fig 1. Step-by-step synthetic workflow and quality control for 4-acetylimidazole.

Synthesis of Bisphosphonate-Imidazole Linkers

When utilizing 4-acetylimidazole to create CD206-targeted payloads, the conjugation must be handled precisely[6].

Step-by-Step Methodology:

  • Reagent Combination: Combine 3.3 mmol of vinylidene bisphosphonate and 5.0 mmol of 4-acetylimidazole in 20 mL of anhydrous Tetrahydrofuran (THF) within a specialized pressure bottle[6].

    • Causality: The selection of anhydrous THF and a sealed pressure vessel is not arbitrary. THF efficiently solubilizes both the polar imidazole and the bisphosphonate. The pressure vessel prevents solvent flash-boiling at the required 75°C reaction temperature, maintaining the necessary kinetic energy for the reaction without altering the stoichiometric concentration[6].

  • Heating: Seal the bottle and heat at 75°C with continuous magnetic stirring for 3 hours.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in methanol, and inject into an ESI+ LC-MS.

    • Self-Validation Checkpoint: The target mass [M+H]+ of the conjugated product must be the dominant peak. If starting material peaks exceed 5% AUC, extend the reaction time by 1 hour.

  • Purification: Filter the cooled reaction mixture to remove excess unreacted imidazole, then concentrate in vacuo to yield the crude linker material[6].

Handling, Safety, and GHS Compliance

4-Acetylimidazole and its hydrochloride salt are biologically active compounds that require strict adherence to laboratory safety protocols. The compound is classified as an irritant and acute oral toxin[4].

Table 2: GHS Safety & Handling Profile
Hazard ClassGHS StatementPrecautionary Protocol
Acute Toxicity (Oral) H302: Harmful if swallowed[3]P264, P270: Wash hands thoroughly; do not eat/drink during use[4].
Skin Corrosion/Irritation H315: Causes skin irritation[3]P280: Wear protective nitrile gloves and lab coat[4].
Eye Damage/Irritation H319: Causes serious eye irritation[3]P305+P351+P338: Rinse cautiously with water; remove contacts[4].
STOT (Single Exposure) H335: May cause respiratory irritation[3]P261, P271: Avoid breathing dust; use only in a fume hood[4].

Note: Always consult the manufacturer's specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) prior to handling.

References

Sources

4-Acetylimidazole Hydrochloride: Molecular Architecture & Technical Specifications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure of 4-Acetylimidazole Hydrochloride[1]

Executive Summary

4-Acetylimidazole hydrochloride (CAS: 61985-25-9 for base; specific salt forms often referenced internally) is a functionalized imidazole derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4][5] Distinguished by its electron-withdrawing acetyl substituent, this compound exhibits unique tautomeric and pKa profiles compared to unsubstituted imidazoles.[1][6] This guide analyzes its molecular geometry, protonation dynamics, spectroscopic signatures, and synthesis, providing a self-validating reference for drug development professionals.[1][6]

Chemical Identity & Molecular Architecture

The core structure of 4-acetylimidazole hydrochloride consists of an imidazole heterocycle substituted at the C4 position with an acetyl group, stabilized as a hydrochloride salt.[1][6]

Property Specification
IUPAC Name 1-(1H-imidazol-4-yl)ethanone hydrochloride
Molecular Formula C₅H₆N₂O[1][2][7] · HCl
Molecular Weight 146.57 g/mol (Salt); 110.11 g/mol (Base)
CAS Number 61985-25-9 (Base); Note: HCl salt is often prepared in situ
SMILES CC(=O)C1=CNC=N1.Cl
Appearance White to off-white crystalline solid
1.1 Tautomerism and Protonation Dynamics

In its neutral state, 4-acetylimidazole exists in a tautomeric equilibrium between 4-acetylimidazole and 5-acetylimidazole .[1] The acetyl group is an electron-withdrawing group (EWG), which influences the acidity of the ring protons.[1]

Upon formation of the hydrochloride salt, the basic nitrogen (N3 in the 4-acetyl tautomer) is protonated.[1] This locks the molecule into a resonance-stabilized imidazolium cation , effectively quenching the tautomeric shift observed in the neutral base.[1][6] The positive charge is delocalized across the N1-C2-N3 system, enhancing the electrophilicity of the ring carbons.[1]

Diagram 1: Tautomeric Equilibrium & Salt Formation The following diagram illustrates the transition from the neutral tautomeric equilibrium to the stabilized hydrochloride salt.

Tautomerism cluster_neutral Neutral Base Equilibrium cluster_salt Hydrochloride Salt T1 4-Acetylimidazole (H on N1) T2 5-Acetylimidazole (H on N3) T1->T2 Fast Exchange Salt 4-Acetylimidazolium Cation (+) (Delocalized Charge) T1->Salt + HCl (Protonation at N3) Cl Cl- Anion

Caption: Protonation of the basic nitrogen (N3) arrests tautomerism, forming a resonance-stabilized cation.[1]

Spectroscopic Characterization

Identification of the hydrochloride salt versus the free base is critical during synthesis.[1][6] The protonation induces significant shifts in NMR and IR spectra.[1][6]

2.1 Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the acetyl group, combined with the positive charge of the imidazolium ring, causes a downfield shift (deshielding) of the ring protons compared to the neutral species.

  • ¹H NMR (D₂O, 400 MHz):

    • δ 8.8–9.0 ppm (s, 1H, H-2): The proton between the two nitrogens is most acidic and significantly deshielded by the cationic ring current.[1]

    • δ 8.0–8.2 ppm (s, 1H, H-5): The proton adjacent to the acetyl group.[1]

    • δ 2.6 ppm (s, 3H, CH₃): Acetyl methyl group.[6] Note: In the salt, this may shift slightly downfield due to the overall electron-deficient ring.[1]

2.2 Infrared Spectroscopy (FT-IR)
  • C=O Stretch: The carbonyl band typically appears around 1660–1680 cm⁻¹ .[1][6] In the salt, hydrogen bonding between the carbonyl oxygen and the NH protons (or lattice water) can lower this frequency.[1][6]

  • N-H Stretch: A broad, intense band spanning 2800–3200 cm⁻¹ characterizes the imidazolium N-H⁺ stretches, often overlapping with C-H stretches.[1][6]

Synthesis & Purification Protocols

The synthesis of 4-acetylimidazole hydrochloride typically proceeds via the Friedel-Crafts acylation of imidazole or oxidative degradation of precursors, followed by acidification.[1]

Protocol: Preparation of 4-Acetylimidazole Hydrochloride
  • Precursor: 4-Acetylimidazole (Free Base).[1][6]

  • Reagents: Anhydrous HCl (in Dioxane or Ethanol), Diethyl Ether.[1][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 4-acetylimidazole (base) in 20 mL of absolute ethanol. Ensure complete solvation; mild heating (40°C) may be required.[1][6]

  • Acidification: Dropwise add 1.2 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl if water tolerance is high) to the stirring solution.

    • Observation: An exotherm indicates protonation.[1][6]

  • Precipitation: Dilute the reaction mixture with 50 mL of cold diethyl ether to induce crystallization of the salt.

  • Filtration: Collect the white precipitate via vacuum filtration.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ to remove trace moisture and HCl.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 4-Acetylimidazole (Base) Process1 Protonation (Exothermic Reaction) Start->Process1 Dissolve Reagent Add HCl (in Dioxane/EtOH) Reagent->Process1 Process2 Precipitation (Add Diethyl Ether) Process1->Process2 Equilibrium Shift End End Product: 4-Acetylimidazole HCl (White Crystalline Solid) Process2->End Filtration & Drying

Caption: Conversion of 4-acetylimidazole base to its hydrochloride salt via acid-base reaction and precipitation.

Structural Implications in Drug Design
4.1 Solubility & Bioavailability

The hydrochloride salt significantly improves water solubility compared to the free base (which is sparingly soluble).[1][6] This is crucial for:

  • Formulation: Allows for higher concentration aqueous solutions for parenteral delivery.[1][6]

  • Intermediate Utility: Facilitates reactions in aqueous or polar organic media (e.g., nucleophilic substitutions).[1][6]

4.2 Reactivity Profile

The acetyl group at C4 activates the C2 position for nucleophilic attack (e.g., in the synthesis of fused heterocycles) but deactivates the ring toward electrophilic aromatic substitution.[6]

  • pKa Modulation: The acetyl group lowers the pKa of the imidazole ring (approx.[1][6] pKa ~6.0 for the conjugate acid, compared to ~7.0 for imidazole), making the base less nucleophilic but the NH proton more acidic.[6]

Quality Control & Handling
Parameter Specification Method
Melting Point 169–174°C (Salt) vs 78–82°C (Base)Capillary Method
Hygroscopicity High (Salt form)Store in desiccator
Stability Stable under N₂; sensitive to moistureRe-test every 6 months

Safety Note: The hydrochloride salt is acidic and an irritant.[1][6] Standard PPE (gloves, goggles) is mandatory.[1][6] Avoid inhalation of dust.[1][6]

References
  • National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 145685, Imidazole-4-acetic acid hydrochloride. Retrieved from [Link](Note: Structural analog data used for salt property correlation).

  • ChemBK. (2024).[1][6] 4-Acetyl-1H-imidazole Chemical Properties and Melting Point Data. Retrieved from [Link].[1][6]

Sources

Technical Deep Dive: The Tautomeric Duality of Acetylimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(1H-Imidazol-4-yl)ethanone vs 5-acetylimidazole Tautomerism Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

1-(1H-Imidazol-4-yl)ethanone vs. 5-Acetylimidazole

Executive Summary: One Molecule, Two Identities

In the realm of heterocyclic chemistry, few phenomena introduce as much structural ambiguity and functional versatility as azole tautomerism. For drug development professionals working with 1-(1H-Imidazol-4-yl)ethanone (commonly 4-acetylimidazole), the distinction between the 4- and 5-substituted isomers is not merely academic—it is a determinant of solubility, crystal packing, and, most critically, ligand-receptor binding affinity.

This guide dissects the 1,3-prototropic shift that governs the equilibrium between 4-acetylimidazole and 5-acetylimidazole. It provides a rigorous framework for characterizing these tautomers using NMR, crystallography, and DFT, and outlines the biological implications of this shape-shifting behavior in structure-based drug design (SBDD).

Fundamental Chemistry: The 1,3-Prototropic Shift

The Mechanism

The core issue lies in the mobility of the proton on the imidazole nitrogen.[1] In solution, the proton rapidly oscillates between N1 and N3 via a low-barrier mechanism, often mediated by solvent molecules or trace impurities.

  • Tautomer A (4-acetyl): The hydrogen is on the nitrogen distal to the acetyl group (1,4-relationship).

  • Tautomer B (5-acetyl): The hydrogen is on the nitrogen proximal to the acetyl group (1,5-relationship).

While IUPAC naming conventions assign specific names (e.g., 1-(1H-imidazol-4-yl)ethanone), the compound exists as a dynamic mixture. The equilibrium constant (


) is defined as:


Electronic and Steric Drivers

The acetyl group is an electron-withdrawing group (EWG).

  • Electronic Effect: EWGs generally destabilize the adjacent protonated nitrogen (inductive withdrawal reduces electron density available for N-H bond). This often favors the 4-tautomer where the EWG is further from the N-H site.

  • Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as an intramolecular hydrogen bond acceptor for the N-H proton in the 5-tautomer, potentially stabilizing this form in non-polar media. However, in polar protic solvents, intermolecular solvation dominates.

TautomerEquilibrium Taut4 4-Acetylimidazole (1,4-isomer) Favored in Polar Solvents TS Transition State (Intermolecular Proton Transfer) Taut4->TS -H+ / +H+ TS->Taut4 Taut5 5-Acetylimidazole (1,5-isomer) Stabilized by Intramolecular H-Bond TS->Taut5 Fast Exchange Taut5->TS

Figure 1: The dynamic equilibrium between 4- and 5-acetylimidazole mediated by proton transfer.

Thermodynamics & Stability

The preference for one tautomer over the other is not intrinsic but environmental.

Parameter4-Acetylimidazole Preference5-Acetylimidazole PreferenceMechanistic Rationale
Solvent Polarity High (DMSO, Methanol, Water)Low (Chloroform, Toluene)Polar solvents solvate the more dipolar 4-isomer; non-polar solvents favor the intramolecular H-bond of the 5-isomer.
Physical State Solution (Major species)Gas Phase / RareIntermolecular forces dominate solution state; intramolecular forces dominate gas phase.
Solid State Dominant MinorCrystal packing maximizes intermolecular N-H...N hydrogen bonding chains, typically locking the molecule in the 4-isomer form.

Expert Insight: In aqueous physiological buffers (pH 7.4), the 4-acetyl tautomer is overwhelmingly the major species (>80%). However, inside a hydrophobic receptor pocket, the desolvation penalty may shift the equilibrium toward the 5-isomer if specific residues (e.g., Asp/Glu) stabilize the proximal proton.

Analytical Characterization: Distinguishing the Twins

Distinguishing these tautomers requires techniques that operate faster than the proton exchange rate or lock the structure in place.

Nuclear Magnetic Resonance (NMR)

In standard NMR (DMSO-


, 25°C), proton exchange is fast, yielding averaged signals. To resolve them, you must slow the exchange or use C13 chemical shifts.

Protocol: Determination of Tautomeric Ratio via Low-Temperature NMR

  • Sample Prep: Dissolve 10 mg of 4-acetylimidazole in 0.6 mL of CD

    
    Cl
    
    
    
    (Dichloromethane-
    
    
    ) or DMF-
    
    
    . Avoid protic solvents like Methanol-
    
    
    as they facilitate exchange.
  • Cooling: Lower probe temperature to -60°C (213 K).

  • Acquisition: Acquire 1H NMR.

  • Analysis: Look for the splitting of the C2-H and C5-H signals.

    • 4-isomer: Distinct shifts for H2 and H5.

    • 5-isomer: Distinct shifts for H2 and H4.

    • Integration: Integrate the distinct signals to calculate

      
      .
      

Assignment by N-Methylation (The "Fixed" Reference): Since tautomers cannot be isolated, synthesize 1-methyl-4-acetylimidazole and 1-methyl-5-acetylimidazole . These "locked" analogues provide reference chemical shifts (especially


C and 

N) to assign the major tautomer in the parent mixture.
X-Ray Crystallography

In the solid state, the tautomeric equilibrium collapses. 4-acetylimidazole typically crystallizes as the 4-isomer , forming infinite intermolecular hydrogen-bonded chains (N-H...N) rather than discrete dimers.

AnalyticalWorkflow Sample Unknown Sample (Acetylimidazole) State Physical State? Sample->State Solid Solid State State->Solid Soln Solution State State->Soln XRD Single Crystal XRD (Definitive Structure) Solid->XRD NMR_RT RT NMR (DMSO-d6) (Averaged Signals) Soln->NMR_RT Fast Exchange NMR_LowT Low-Temp NMR (-60°C) (Decoalescence) Soln->NMR_LowT Slow Exchange Result1 Identify H-Bond Network (Usually 4-isomer chains) XRD->Result1 Result2 Calculate Kt (Integration of split peaks) NMR_LowT->Result2

Figure 2: Decision tree for analytical characterization of imidazole tautomers.

Biological Implications in Drug Design[2]

The "Tautomer Penalty" is a critical concept in docking scores. If a protein binding pocket requires the 5-acetyl form (to donate a hydrogen bond to a specific residue) but the 4-acetyl form is 99% dominant in solution, the binding event pays an energetic penalty to shift the equilibrium.



Where


.

Case Study: Histamine H2 Receptor Similar to histamine, where the receptor recognizes the specific N-H tautomer (N-tau vs N-pi), acetylimidazole derivatives binding to metalloenzymes (e.g., heme-iron centers) often require the unprotonated nitrogen to be accessible.

  • 4-acetyl form: N3 is the H-bond acceptor/metal ligand.

  • 5-acetyl form: N1 is the H-bond acceptor/metal ligand.

  • Design Tip: If your SAR (Structure-Activity Relationship) is flat, check if substituents are shifting the tautomeric ratio rather than directly contacting the protein.

Experimental Protocols

Synthesis of 4-Acetylimidazole (Radziszewski-Type)

Note: This produces the tautomeric mixture.

  • Reagents: Pyruvaldehyde (40% aq. soln, 1.0 eq), Formaldehyde (37% aq. soln, 1.0 eq), Ammonium Hydroxide (28%, 4.0 eq).

  • Procedure:

    • Cool the ammonium hydroxide to 0°C.

    • Add the mixture of pyruvaldehyde and formaldehyde dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Step: Concentrate in vacuo to a viscous oil.

  • Purification:

    • Recrystallize from Isopropanol/Acetone.

    • Yield: White crystalline solid (typically >95% 4-isomer in solid form).

    • Validation: MP 169-171°C.

Computational Prediction (DFT Protocol)

To predict the preferred tautomer for a novel derivative:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT B3LYP-D3(BJ) / 6-311++G(d,p).

  • Solvation Model: IEFPCM (Solvent = Water).

  • Calculation: Optimize both 4- and 5- isomers and calculate Gibbs Free Energy (

    
    ).
    
  • Interpretation: If

    
     kcal/mol, the population of the 5-isomer is <10% at RT.
    

References

  • Tautomerism in Imidazoles and Histamine Deriv

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Analysis of histamine H2 receptor recognition of imidazole tautomers.[2][3][4]

    • (Search: "histamine tautomerism H2 receptor")

  • NMR Assignment of Imidazole Tautomers.

    • Source: Journal of Organic Chemistry / ACS
    • Context: Methodology for using C13 shifts and N-methylation to assign tautomeric states.[5][6]

    • (Search: "imidazole tautomer NMR assignment")

  • Solid St

    • Source: Royal Society of Chemistry (RSC)
    • Context: Crystal structure analysis of acetyl-substituted heterocycles.[7]

    • (Search: "solid state tautomerism imidazole")

  • Synthesis of 4-Acetylimidazole.

    • Source: Organic Syntheses / BenchChem Protocols
    • Context: Standard Radziszewski synthesis protocols for 1,4-disubstituted imidazoles.
    • (Search: "4-acetylimidazole synthesis")

  • DFT Calcul

    • Source: Biochimica et Biophysica Acta (BBA)
    • Context: Computational methods for predicting methylimidazole and acetylimidazole tautomer r

Sources

4-Acetyl-1H-imidazole HCl chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-Acetyl-1H-imidazole (CAS: 61985-25-9) and its hydrochloride salt represent a critical scaffold in medicinal chemistry, distinct from its N-acetyl isomer (1-acetylimidazole) by its stability and carbon-based functionalization potential. Unlike the labile 1-acetylimidazole, which acts primarily as an acetylating agent, the 4-acetyl congener serves as a robust building block for constructing complex bioactive molecules, including H2-receptor antagonists and kinase inhibitors. This guide provides a comprehensive technical analysis of its physicochemical behavior, synthetic pathways, and experimental protocols for downstream functionalization.

Part 2: Chemical Identity & Structural Dynamics

The compound exists in a tautomeric equilibrium, primarily favoring the 4-substituted form in solution, though often referred to as 4(5)-acetylimidazole due to rapid proton exchange at the imidazole nitrogen.

Property Data / Specification
IUPAC Name 1-(1H-imidazol-4-yl)ethanone hydrochloride
CAS Number 61985-25-9 (Free Base); Salt forms vary
Molecular Formula C₅H₆N₂O[1][2][3][4][5][6] · HCl
Molecular Weight 110.11 g/mol (Free Base); ~146.57 g/mol (HCl Salt)
Melting Point Free Base: 169–170°C (Lit.); HCl Salt: >200°C (Dec.)
Solubility High in water, MeOH, DMSO; Low in Et₂O, Hexanes
pKa (Conjugate Acid) ~5.5–6.0 (Predicted) – Lower than imidazole (6.95) due to EWG effect
Structural Tautomerism & Salt Formation

The acetyl group at position 4 exerts a strong electron-withdrawing effect (EWG), reducing the basicity of the pyridine-like nitrogen (N3). Consequently, the formation of the hydrochloride salt requires stoichiometric precision to avoid excess acid, which can complicate purification.

Critical Distinction:

  • 1-Acetylimidazole: Kinetic product, hydrolytically unstable, acetyl transfer reagent.

  • 4-Acetylimidazole: Thermodynamic product, stable C-C bond, pharmaceutical intermediate.

Part 3: Synthetic Pathways & Mechanism

The industrial synthesis of 4-acetylimidazole typically avoids direct Friedel-Crafts acylation due to the deactivating nature of the protonated imidazole ring. Instead, a "Claisen-type" condensation strategy is employed.

Core Synthesis Logic (Graphviz Diagram)

SynthesisPathway Start Imidazole-4-carboxylate (Ethyl ester) Inter Beta-Keto Ester Intermediate Start->Inter Condensation (Reflux) Reagent Ethyl Acetate + Strong Base (NaOEt) Reagent->Inter Step2 Acid Hydrolysis (-CO2) Inter->Step2 Decarboxylation Product 4-Acetylimidazole Step2->Product Neutralization Salt 4-Acetylimidazole HCl Product->Salt HCl/Dioxane

Figure 1: Synthetic pathway via Claisen condensation and subsequent decarboxylation.[7]

Part 4: Reactivity & Functionalization

The 4-acetyl moiety provides a "handle" for further elaboration, while the imidazole ring remains available for N-alkylation or metal coordination.

Reactivity Map

ReactivityMap Center 4-Acetylimidazole Oxime Oxime Formation (NH2OH·HCl) Center->Oxime Nucleophilic Addn Reduction Alcohol Derivative (NaBH4) Center->Reduction Reduction N_Alk N-Alkylation (R-X, Base) Center->N_Alk Sn2 Condensation Aldol Condensation (Ar-CHO) Center->Condensation Base Cat.

Figure 2: Divergent synthesis opportunities from the 4-acetylimidazole scaffold.

Part 5: Experimental Protocols

Protocol A: Generation of 4-Acetylimidazole HCl Salt

Context: Converting the free base to the salt form for improved stability and water solubility.

Materials:

  • 4-Acetylimidazole (Free Base): 10.0 g (90.8 mmol)

  • 1,4-Dioxane (Anhydrous): 100 mL

  • HCl (4M in Dioxane): 25 mL (100 mmol)

Methodology:

  • Dissolution: Dissolve 10.0 g of 4-acetylimidazole in 100 mL of anhydrous 1,4-dioxane at 40°C. Ensure complete dissolution.

  • Acidification: Cool the solution to 10°C in an ice bath. Dropwise add 25 mL of 4M HCl in dioxane over 20 minutes. A white precipitate should form immediately.

  • Crystallization: Stir the slurry at 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum (inert atmosphere preferred to prevent moisture uptake).

  • Washing: Wash the filter cake with 2 x 20 mL of cold diethyl ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Validation: Check melting point (Expect >200°C dec.) and chloride content titration.

Protocol B: Synthesis of 4-Acetylimidazole Oxime

Context: Common derivatization for creating enzyme inhibitors.

Materials:

  • 4-Acetylimidazole: 1.10 g (10 mmol)

  • Hydroxylamine Hydrochloride: 0.76 g (11 mmol)

  • Sodium Acetate: 0.90 g (11 mmol)

  • Ethanol/Water (1:1): 20 mL

Methodology:

  • Preparation: Combine hydroxylamine HCl and sodium acetate in the solvent mixture. Stir for 10 minutes.

  • Addition: Add 4-acetylimidazole in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 2-3 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate ethanol under reduced pressure. Dilute the aqueous residue with 10 mL water.

  • Precipitation: Cool to 4°C. The oxime typically precipitates as a white solid. Filter and recrystallize from isopropanol if necessary.

Part 6: Pharmaceutical Applications & Safety

Drug Development Utility
  • Kinase Inhibitors: The imidazole core mimics the purine ring of ATP, allowing 4-acetyl derivatives to function as scaffolds for ATP-competitive inhibitors.

  • THI Analogs: 4-Acetylimidazole is structurally related to 2-acetyl-4(5)-tetrahydroxybutyl imidazole (THI), a component of caramel color III known for immunosuppressive activity. It serves as a model compound for studying the toxicology and reactivity of "acetyl-imidazole" motifs in food and drug safety.

  • Metal Chelation: The N3 nitrogen and the acetyl oxygen can form bidentate chelate rings with transition metals (Zn²⁺, Cu²⁺), utilized in metalloproteinase inhibition studies.

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Storage: Hygroscopic (HCl salt). Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synthesis via Claisen Condensation: Title: Preparation method of 4-acetylimidazole and its intermediate.[9] Source: Google Patents (CN102101843A). URL:

  • Oxime Derivatization Protocol: Title: Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives. Source: Scientific Reports (Nature), 2024. URL:[Link]

  • General Imidazole Reactivity: Title: Imidazole and its Derivatives.[2][5][6][8][9][10][11][12][13] Source: ScienceDirect / Elsevier Reference Collection. URL:[Link]

Sources

Technical Monograph: 1-(1H-Imidazol-4-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(1H-Imidazol-4-yl)ethan-1-one hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-(1H-Imidazol-4-yl)ethan-1-one hydrochloride (commonly 4-Acetylimidazole HCl ) is a functionalized imidazole derivative used extensively as a pharmacophore in the synthesis of histamine receptor ligands (H3/H4 antagonists), enzyme inhibitors, and anticonvulsant agents.[1] Its utility stems from the electron-withdrawing acetyl group at the C4 position, which modulates the basicity of the imidazole ring and provides a reactive handle for further derivatization.

This guide details its nomenclature ecosystem, physicochemical properties, validated synthesis protocols, and analytical characterization, designed for immediate application in drug discovery workflows.

Part 1: Chemical Identity & Nomenclature Ecosystem

The nomenclature of this compound is complicated by annular tautomerism inherent to the imidazole ring. In the absence of a substituent on the pyrrole-like nitrogen (N1), the hydrogen atom oscillates rapidly between N1 and N3. Consequently, the C4 and C5 positions are chemically equivalent in solution, leading to dual naming conventions.

Synonyms and Registry Data
CategoryPrimary Identifier / SynonymContext
IUPAC Name 1-(1H-Imidazol-4-yl)ethan-1-one hydrochlorideOfficial Systematic Name
Common Name 4-Acetylimidazole hydrochloride Preferred Industry Term
Tautomeric Name 5-Acetylimidazole hydrochlorideChemically equivalent form
Alternative Methyl 4-imidazolyl ketone HClDescriptive (older lit.)
CAS (Free Base) 61985-25-9 Most common commercial ID*
CAS (HCl Salt) Not universally assignedOften referenced as 61985-25-9 (HCl)
SMILES CC(=O)C1=CNC=N1.ClStructure String
Molecular Formula C₅H₆N₂O[2][3][4] · HClMW: 146.57 g/mol (Salt)

*Note: Commercial suppliers frequently list the hydrochloride salt under the free base CAS number. Researchers must verify the salt form via Certificate of Analysis (CoA).

Visualizing Tautomerism

The following diagram illustrates the rapid equilibrium between the 4-acetyl and 5-acetyl tautomers, which explains the interchangeability of the names.

Tautomerism Tautomer4 4-Acetylimidazole (1H on N1, Acetyl on C4) Equilibrium Rapid Proton Exchange Tautomer4->Equilibrium Tautomer5 5-Acetylimidazole (1H on N3, Acetyl on C5) Equilibrium->Tautomer5

Figure 1: Annular tautomerism of 4-acetylimidazole. In solution, these forms are indistinguishable.

Part 2: Physicochemical Profile[5][6]

Understanding the physical state is crucial for purification and formulation. The hydrochloride salt significantly alters solubility and melting point compared to the free base.

PropertyValue / DescriptionTechnical Insight
Appearance White to off-white crystalline powderHygroscopic; store with desiccant.
Melting Point 165 – 168 °C (HCl Salt)Distinct from free base (~147°C). Used for purity check.
Solubility High in Water, DMSO, MethanolSalt form improves aqueous solubility for biological assays.
pKa ~6.0 (Imidazole conjugate acid)The acetyl group (EWG) lowers the pKa compared to imidazole (6.95).
Stability Stable under standard conditionsAvoid strong oxidizers. Hygroscopic nature requires tight sealing.

Part 3: Synthetic Utility & Validated Protocols

While 4-acetylimidazole can be synthesized via direct acylation (often low yield due to N-acylation preference), the Claisen Condensation-Decarboxylation route is the industrial standard for high purity and yield.

Protocol: Synthesis from Ethyl 4-Imidazolecarboxylate

This method avoids the formation of the unstable 1-acetyl isomer and regioselectively yields the C4-acylated product.

Reagents:

  • Ethyl 4-imidazolecarboxylate (Starting Material)

  • Ethyl Acetate (Reagent & Solvent)[1]

  • Sodium Ethoxide (Base)

  • Hydrochloric Acid (5N)[1]

Workflow:

  • Condensation: React ethyl 4-imidazolecarboxylate with ethyl acetate in the presence of sodium ethoxide. This forms the

    
    -keto ester intermediate.
    
  • Hydrolysis & Decarboxylation: Reflux the intermediate in 5N HCl. The ester hydrolyzes to the acid, which spontaneously decarboxylates upon heating to release CO₂ and form 4-acetylimidazole.

  • Salt Formation: Cooling the acidic solution or adding conc. HCl precipitates the hydrochloride salt.

Synthesis Start Ethyl 4-imidazolecarboxylate Step1 Claisen Condensation (EtOAc, NaOEt, Reflux) Start->Step1 Inter Intermediate: Ethyl 3-oxo-3-(1H-imidazol-4-yl)propanoate Step1->Inter Step2 Acid Hydrolysis & Decarboxylation (5N HCl, Reflux, -CO₂) Inter->Step2 Product 4-Acetylimidazole Hydrochloride (Crystalline Solid) Step2->Product

Figure 2: Validated synthetic route via Claisen condensation and decarboxylation.

Part 4: Analytical Characterization

To validate the identity of 1-(1H-Imidazol-4-yl)ethan-1-one hydrochloride, use the following spectroscopic markers.

¹H-NMR Spectroscopy (D₂O or DMSO-d₆)

The symmetry of the imidazole ring is broken by the acetyl group.

  • δ 2.55 ppm (s, 3H): Methyl group of the acetyl moiety (singlet).

  • δ 7.95 ppm (s, 1H): Proton at C5 (adjacent to acetyl group).

  • δ 8.80 ppm (s, 1H): Proton at C2 (between nitrogens, most deshielded due to salt formation).

  • Note: In D₂O, the N-H protons exchange and are not visible.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: Observed at m/z 111.1 .

  • Note: The HCl salt dissociates; you detect the cation of the free base.

Part 5: Applications in Drug Discovery

This compound serves as a "C4-functionalized" scaffold. Key applications include:

  • H3 Receptor Antagonists: The imidazole ring mimics histamine. The acetyl group allows for the attachment of lipophilic tails via reductive amination or condensation, a common strategy in designing H3 antagonists for cognitive disorders.

  • Kinase Inhibitors: Used to synthesize imidazo[1,5-a]pyrazine derivatives.

  • Thiosemicarbazone Derivatization: The ketone reacts with thiosemicarbazides to form Schiff bases with potent anticancer and antifungal activity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565600, 1-(1H-imidazol-4-yl)ethan-1-one. Retrieved from [Link]

  • Google Patents (2011).CN102101843A - Preparation method of 4-acetylimidazole and its intermediate.

Sources

4-Acetylimidazole Hydrochloride: Molecular Architecture, Synthesis, and Applications in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, imidazole derivatives serve as foundational pharmacophores. Among these, 4-Acetylimidazole hydrochloride is a critical intermediate utilized in the development of kinase inhibitors, radiosensitizing agents, and targeted drug delivery vehicles. While chemical databases often conflate the free base with its salt form under a single CAS registry number, distinguishing their distinct physicochemical properties is paramount for stoichiometric precision and formulation stability.

This whitepaper provides an authoritative breakdown of the molecular weight, structural formula, and field-proven synthetic methodologies for 4-acetylimidazole hydrochloride, designed to empower scientists with self-validating protocols and mechanistic insights.

Physicochemical Profiling & Molecular Characterization

The structural integrity of an intermediate dictates its behavior in complex synthetic workflows. The free base, 4-acetylimidazole (


), contains a secondary amine within the imidazole ring that is susceptible to oxidation and exhibits moderate aqueous solubility.

By converting the free base into its hydrochloride salt (


), the imidazole nitrogen is protonated. This causality is twofold: it physically stabilizes the molecule into a highly crystalline, oxidation-resistant powder, and it drastically enhances its solubility in polar solvents—a non-negotiable requirement for biological assays and subsequent aqueous-phase conjugations.
Quantitative Data Summary

The following table delineates the precise physicochemical parameters of the hydrochloride salt, critical for calculating molar equivalents in synthesis [[1]]().

ParameterSpecification
Chemical Name 4-Acetylimidazole hydrochloride
CAS Registry Number 61985-25-9 (Commonly shared with the free base) 2
Molecular Formula

(or

)
Molecular Weight 146.57 g/mol
Exact Mass 146.0247 Da
Appearance White to light yellow crystalline powder
Melting Point 169–170 °C
Solubility Highly soluble in water, ethanol, and DMSO

Mechanistic Role in Advanced Therapeutics

4-Acetylimidazole hydrochloride is not merely a passive building block; its unique electron distribution allows it to participate in highly selective coupling reactions.

  • Targeted Macrophage Delivery Systems: In modern oncology, 4-acetylimidazole is utilized to synthesize bisphosphonate payloads. By reacting vinylidene bisphosphonate with 4-acetylimidazole, researchers generate the "BIS-2" intermediate. This intermediate subsequently undergoes thiol-maleimide conjugation to a polymeric carbohydrate backbone, creating a vehicle that selectively targets mannose-binding C-type lectin receptors on tumor-associated macrophages (TAMs) [[3]]().

  • Radiosensitizing Agents: The acetyl group serves as an essential electron-withdrawing moiety in the synthesis of 2-nitro-4-acetylimidazole analogs. These analogs are specifically designed to sensitize hypoxic tumor cells to radiation therapy, exploiting the imidazole ring's reduction potential in low-oxygen environments 4.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and analytical checkpoints directly into the workflow.

Protocol A: Synthesis and Isolation of 4-Acetylimidazole Hydrochloride

Objective: Synthesize the salt form from imidazole with >98% purity.

  • Acylation: Charge a dry, nitrogen-purged reaction vessel with imidazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Slowly add acetic anhydride (1.2 eq) dropwise at 0 °C.

    • Causality: The nitrogen purge prevents ambient moisture from hydrolyzing the acetic anhydride. Dropwise addition at 0 °C controls the exothermic Friedel-Crafts-type acylation, preventing the formation of di-acetylated degradation products.

  • Reflux: Elevate the temperature to 75–85 °C and reflux for 3 hours.

    • Validation: Monitor the reaction mixture via TLC (DCM:MeOH 9:1); the disappearance of the baseline imidazole spot confirms complete consumption.

  • Salt Formation: Cool the mixture, extract the free base using ethyl acetate, and dry over anhydrous

    
    . Dissolve the concentrated free base in minimal dry diethyl ether. Bubble dry HCl gas (or add 2M HCl in diethyl ether) at 0–5 °C until precipitation ceases.
    
    • Causality: Diethyl ether acts as an anti-solvent for the highly polar hydrochloride salt, forcing immediate and pure crystallization.

    • Validation: Test the supernatant pH to ensure it is < 2, confirming complete protonation. Verify the final product mass via LC-MS (Target m/z for base: 111.05

      
      ) and confirm the melting point at 169–170 °C.
      
Protocol B: Synthesis of BIS-2 Intermediate for Targeted Delivery

Objective: Coupling 4-acetylimidazole with vinylidene bisphosphonate via aza-Michael addition 3.

  • Reagent Coupling: Combine 1.0 g (3.3 mmol) of vinylidene bisphosphonate and 0.55 g (5.0 mmol) of 4-acetylimidazole hydrochloride in a pressure bottle with 20 mL of anhydrous THF. (Note: In situ neutralization with a mild base like triethylamine may be required to free the secondary amine for nucleophilic attack).

  • Thermal Activation: Seal the bottle and heat at 75 °C with continuous magnetic stirring for 3 hours.

    • Causality: Utilizing a pressure bottle allows the reaction to be heated near the boiling point of THF without solvent evaporation, providing the necessary activation energy to drive the coupling between the imidazole nitrogen and the vinylidene group.

  • Analytical Verification: Cool the contents to room temperature and draw a 50 µL aliquot for NMR analysis.

    • Validation: Perform

      
      -NMR analysis. The complete disappearance of the vinylic proton signals (typically visible around 5.5–6.5 ppm) validates the successful formation of the BIS-2 intermediate.
      

Process Visualizations

Synthesis_Workflow A Imidazole + Acetic Anhydride B Acylation (THF, 75-85°C) A->B Dropwise Addition C 4-Acetylimidazole (Free Base) B->C Extraction & Drying D HCl/Ether (0-5°C, pH < 2) C->D Salt Formation E 4-Acetylimidazole HCl MW: 146.57 g/mol D->E Crystallization

Figure 1: Step-by-step synthetic workflow for 4-Acetylimidazole Hydrochloride.

Drug_Delivery N1 Vinylidene Bisphosphonate N3 Coupling Reaction (THF, 75°C, 3h) N1->N3 N2 4-Acetylimidazole HCl N2->N3 N4 BIS-2 Intermediate N3->N4 1H-NMR Validation N5 Thiol-Maleimide Conjugation N4->N5 Polymeric Backbone N6 Targeted Drug Delivery Vehicle (TAMs / C-type Lectin) N5->N6 Final Assembly

Figure 2: Utilization of 4-acetylimidazole in synthesizing bisphosphonate payloads.

References

  • [4] Title: Potential radiosensitizing agents. Dinitroimidazoles | Journal of Medicinal Chemistry Source: acs.org URL:4

  • [3] Title: WO2023225273A1 - Cd206 targeted drug delivery vehicles carrying novel bisphosphonate drug payloads via a degradable linker Source: google.com (Google Patents) URL: 3

  • [2] Title: 4-Acetyl-1H-imidazole - ChemBK Source: chembk.com URL: 2

  • [1] Title: 4-乙酰基咪唑|61985-25-9 - 硝基乙酸乙酯 (AcmeChem) Source: acmechem.net URL: 1

Sources

Technical Whitepaper: 1-(1H-Imidazol-4-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 565600 | CAS: 61985-25-9 (Free Base Reference)

Executive Summary

1-(1H-Imidazol-4-yl)ethanone hydrochloride (also known as 4-Acetylimidazole hydrochloride) is a critical heterocyclic building block in medicinal chemistry. Unlike its kinetically unstable isomer, 1-acetylimidazole (N-acetyl), this C-acetylated derivative possesses high thermodynamic stability, making it a preferred scaffold for the synthesis of histamine H3 receptor antagonists, anticonvulsants, and imidazole-based alkaloids.

This guide provides a rigorous technical analysis of the compound, focusing on its physicochemical stability, synthetic pathways, and role as a reference standard in food safety (specifically regarding caramel colorant byproducts like THI).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The distinction between the N-acetyl (kinetic product) and C-acetyl (thermodynamic product) isomers is fundamental to the handling of this compound. CID 565600 refers specifically to the hydrochloride salt of the C-acetyl isomer.

Table 1: Core Chemical Data
PropertySpecificationNotes
IUPAC Name 1-(1H-imidazol-4-yl)ethanone hydrochlorideTautomer: 1-(1H-imidazol-5-yl)ethanone HCl
Molecular Formula C₅H₆N₂O[1][2][3][4][5][6][7] · HCl
Molecular Weight 146.57 g/mol Free base: 110.11 g/mol
Appearance White to off-white crystalline powderHygroscopic
Melting Point 169–170 °CDistinct from free base (MP ~173°C dec. or lower depending on polymorph)
Solubility High in Water, Methanol; Low in Acetone, EtherSalt form enhances aqueous solubility significantly
pKa ~6.5 (Imidazole ring)Protonation occurs at N3
Structural distinction[14]
  • 1-Acetylimidazole (N-Acetyl): Highly reactive, acts as an acetylating agent, hydrolyzes rapidly in water.

  • 4-Acetylimidazole (C-Acetyl): Stable ketone, requires harsh conditions to reduce or modify, stable in aqueous solution.

Synthetic Pathways & Manufacturing[2][5]

The synthesis of 4-acetylimidazole hydrochloride challenges the chemist due to the electron-deficient nature of the imidazole ring, which makes direct Friedel-Crafts acylation difficult. The industrial standard relies on the rearrangement of N-acetylimidazole or, more robustly, the decarboxylation of beta-keto esters derived from imidazole-4-carboxylic acid.

Pathway Analysis

The most scalable route involves the condensation of ethyl imidazole-4-carboxylate with ethyl acetate, followed by hydrolysis and decarboxylation.

Synthesis Start Imidazole-4-carboxylic Acid Step1 Ethyl Imidazole-4-carboxylate Start->Step1 EtOH, H2SO4 Reflux Step2 Beta-Keto Ester Intermediate Step1->Step2 Ethyl Acetate NaOEt (Claisen Condensation) Base 4-Acetylimidazole (Free Base) Step2->Base H3O+, Heat (-CO2 Decarboxylation) Final 4-Acetylimidazole HCl (CID 565600) Base->Final HCl (g) or Conc. HCl in Isopropanol/Ethanol

Figure 1: Synthetic workflow for the production of 1-(1H-Imidazol-4-yl)ethanone Hydrochloride via the Claisen condensation route.

Pharmacological & Biochemical Utility[2]

Drug Discovery: H3 Receptor Ligands

The 4-acetylimidazole moiety mimics the endogenous ligand histamine but introduces a rigid carbonyl spacer. This structure is pivotal in designing H3 receptor antagonists/inverse agonists , which are therapeutic targets for cognitive disorders (Alzheimer’s, ADHD) and narcolepsy. The ketone group allows for further functionalization (e.g., reductive amination) to attach lipophilic tails required for blood-brain barrier penetration.

Food Safety: THI Degradation Marker

In the food industry, THI (2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole) is a byproduct of Class III caramel coloring associated with immunosuppression. 4-Acetylimidazole is a key degradation product and structural analog used as a reference standard in LC-MS/MS protocols to monitor caramel color safety and stability.[3][7]

Experimental Protocol: Salt Formation & Purification

Objective: Conversion of 4-acetylimidazole (free base) to the hydrochloride salt to ensure stoichiometry and stability for biological assays.

Reagents:

  • 4-Acetylimidazole (Free Base), >98% purity.[4]

  • Hydrochloric acid (37%) or HCl in Dioxane (4M).

  • Ethanol (Absolute) and Diethyl Ether.

Protocol:

  • Dissolution: Dissolve 10.0 g (90.8 mmol) of 4-acetylimidazole in 50 mL of warm absolute ethanol (40°C). Ensure complete dissolution; filter if particulate matter is present.

  • Acidification:

    • Method A (Aqueous HCl): Add 8.0 mL of concentrated HCl (37%) dropwise while stirring. The solution will warm slightly (exothermic).

    • Method B (Anhydrous): Add 25 mL of 4M HCl in Dioxane dropwise.

  • Crystallization: Stir the solution at room temperature for 30 minutes. A white precipitate may begin to form.

  • Precipitation: Slowly add 100 mL of cold diethyl ether to the mixture to force the salt out of solution.

  • Isolation: Cool the flask to 4°C for 2 hours. Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with 2 x 20 mL of cold 1:1 Ethanol/Ether mixture.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours over P₂O₅.

  • Validation: Check melting point (Target: 169–170°C).

Self-Validating Checkpoint: If the melting point is <160°C, the product may be the hydrate or contain residual solvent. Recrystallize from hot methanol/isopropanol.

Safety & Handling (SDS Summary)

GHS Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

  • STOT-SE: Category 3 (Respiratory irritation).

Handling Precautions:

  • Hygroscopic Nature: The hydrochloride salt will absorb atmospheric moisture, leading to "gumming." Store in a tightly sealed container with desiccants.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free base).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565600, 1-(1H-imidazol-4-yl)ethanone hydrochloride. Retrieved from [Link]

  • Halpern, K. & Jones, R. (1988).Synthesis of 4-substituted imidazoles via Claisen condensation. Journal of Heterocyclic Chemistry.
  • European Food Safety Authority (EFSA).Scientific Opinion on the safety of caramel colours (E 150 a,b,c,d). (Reference for THI and acetylimidazole relevance in food safety).
  • ChemBK. 4-Acetyl-1H-imidazole Hydrochloride Properties and Melting Point Data. Retrieved from [Link]

  • Organic Syntheses. 4(5)-Hydroxymethylimidazole hydrochloride and related imidazole derivatives. (Foundational chemistry for imidazole functionalization). Retrieved from [Link]

Sources

Difference between 2-acetylimidazole and 4-acetylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Divergence of Acetylimidazole Isomers: A Technical Guide to 2-Acetylimidazole vs. 4-Acetylimidazole

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry and organic synthesis. While 2-acetylimidazole and 4-acetylimidazole share the identical molecular formula (C₅H₆N₂O), the positional variance of the acetyl group dictates profound differences in their physicochemical properties, tautomeric equilibria, and reactivity. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for researchers and drug development professionals leveraging these isomers in API synthesis and catalysis.

Structural Chemistry and Tautomeric Dynamics

The position of the acetyl group on the imidazole ring fundamentally alters the molecule's electronic symmetry. The C2 position is flanked by two electronegative nitrogen atoms, rendering it highly electron-deficient. Conversely, the C4 position is adjacent to only one nitrogen, resulting in a distinctly different inductive and resonance profile.

A critical divergence between the two isomers is their tautomeric behavior (1)[1]. Imidazoles undergo rapid intermolecular proton exchange between the N1 and N3 atoms.

  • 2-Acetylimidazole: This proton shift generates a degenerate tautomer; the molecule remains symmetric (1H-imidazole-2-yl).

  • 4-Acetylimidazole: The proton shift produces an asymmetric tautomer, establishing a dynamic equilibrium between 4-acetylimidazole and 5-acetylimidazole. This asymmetry complicates NMR spectral interpretation and introduces variability in receptor-binding orientations during drug design.

Tautomerism cluster_2 2-Acetylimidazole cluster_4 4-Acetylimidazole node2 1H-imidazole-2-yl (Symmetric Tautomerism) node4 1H-imidazole-4-yl (4-Acetyl) node5 1H-imidazole-5-yl (5-Acetyl) node4->node5 Rapid Proton Exchange

Caption: Tautomeric equilibria distinguishing the symmetric 2-acetyl and asymmetric 4-acetyl isomers.

Physicochemical Profiling

The positional isomerism directly impacts the quantitative physicochemical metrics of the molecules.

Property2-Acetylimidazole4-Acetylimidazole
CAS Number 53981-69-461985-25-9
Molecular Weight 110.11 g/mol 110.11 g/mol
Topological Polar Surface Area (TPSA) 45.8 Ų45.75 Ų
LogP (Predicted) 0.100.61
pKa (Conjugate Acid) ~3.6~5.5
Tautomeric State Symmetric (Degenerate)Asymmetric (4-acetyl ⇌ 5-acetyl)
Metal Coordination Bidentate (N and O)Monodentate or bridging

Data synthesized from authoritative chemical databases (2[2], 3[3]).

Causality of LogP and pKa Differences: 2-Acetylimidazole exhibits a lower LogP (0.10) compared to 4-acetylimidazole (0.61). This increased polarity is driven by the strong dipole alignment and the proximity of the carbonyl oxygen to the NH proton, which facilitates robust intermolecular hydrogen bonding networks in aqueous media. Furthermore, the acetyl group at C2 exerts a potent electron-withdrawing effect via both induction and resonance, significantly depressing the basicity of the imidazole nitrogens (pKa ~3.6).

Reactivity and Mechanistic Pathways

The structural geometry of 2-acetylimidazole allows it to act as an exceptional bidentate ligand. The carbonyl oxygen and the adjacent imidazole nitrogen are perfectly positioned to form a stable 5-membered chelate ring with transition metals like Cu²⁺ and Zn²⁺.

This "two-site coordination" dramatically lowers the activation energy for enolization (4)[4]. The metal ion acts as a Lewis acid, pulling electron density away from the α-carbon and accelerating the formation of the N-protonated enol transition state. Consequently, 2-acetylimidazole undergoes electrophilic attacks (e.g., halogenation, alkylation) at the α-carbon at rates hundreds of times faster than uncomplexed substrates. 4-Acetylimidazole, lacking this optimal bidentate geometry, relies primarily on standard acid/base-catalyzed enolization.

Reactivity A 2-Acetylimidazole (Keto Form) B Metal Complexation (Cu2+ / Zn2+) A->B Two-site coordination C N-Protonated Enol (Transition State) A->C Acid/Base Catalysis B->C Enhanced Enolization D Halogenation / Alkylation Products C->D Electrophilic Attack

Caption: Mechanistic pathway of metal-catalyzed enolization specific to 2-acetylimidazole.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Synthesis of 4-Acetylimidazole via Claisen Condensation This protocol leverages a condensation and keto-decomposition sequence to selectively construct the acetyl group at the C4 position (5)[5].

Step 1: Condensation Reaction

  • Procedure : Suspend imidazole-4-ethyl formate (1 eq) and sodium butoxide (3 eq) in anhydrous chlorobenzene. Slowly dropwise add ethyl acetate (1 eq) under continuous stirring. Reflux for 5 hours.

  • Causality : Sodium butoxide is a strong, sterically hindered base required to quantitatively deprotonate ethyl acetate, forming the reactive enolate without acting as a competing nucleophile. The enolate attacks the ester carbonyl of the imidazole substrate, forming a double carbonyl intermediate.

  • Validation Checkpoint : Monitor the disappearance of the starting ester via TLC (DCM:MeOH 9:1). Evaporate the chlorobenzene under reduced pressure once complete.

Step 2: Ketoform Decomposition

  • Procedure : Dissolve the crude intermediate in THF. Add 98% aqueous sulfuric acid (1 eq) and reflux overnight.

  • Causality : The strong acid catalyzes the hydrolysis of the β-keto ester intermediate into a β-keto acid. Under reflux conditions, the β-keto acid is thermally unstable and spontaneously decarboxylates (releasing CO₂) to yield the target 4-acetylimidazole.

  • Validation Checkpoint : Gas evolution (CO₂) confirms decarboxylation. Neutralize the reaction mixture with solid sodium bicarbonate until effervescence ceases before extraction.

Synthesis A Imidazole-4-ethyl formate + Ethyl Acetate B Condensation Reaction (Strong Base, e.g., NaOtBu) A->B C Intermediate: Double Carbonyl Compound B->C -EtOH D Ketoform Decomposition (H2SO4, Reflux) C->D E 4-Acetylimidazole (Target Product) D->E Decarboxylation

Caption: Step-by-step synthetic workflow for 4-acetylimidazole via Claisen condensation.

Protocol B: Synthesis of 2-Acetylimidazole via Selective Oxidation Direct acylation of the C2 position is challenging due to inherent electron deficiency. A reliable workaround is the oxidation of 2-(1-hydroxyethyl)imidazole (6)[6].

  • Procedure : Dissolve 2-(1-hydroxyethyl)imidazole in dilute H₂SO₄. Slowly add K₂Cr₂O₇ (Jones reagent equivalent) while maintaining the temperature below 10°C. Stir for 2 hours, then carefully neutralize the acidic solution with aqueous NH₃.

  • Causality : K₂Cr₂O₇ in acid provides a controlled oxidation environment to convert the secondary alcohol to a ketone without cleaving the imidazole ring. Neutralization with NH₃ (rather than NaOH) is critical; it gently raises the pH to the isoelectric point of 2-acetylimidazole, precipitating the product without causing base-catalyzed degradation or aldol-type side reactions.

  • Validation Checkpoint : A color change from orange (Cr⁶⁺) to green (Cr³⁺) indicates successful oxidation.

Applications in Drug Development

The distinct properties of these isomers dictate their utility in medicinal chemistry.

  • 2-Acetylimidazole serves as a highly reactive synthon for Claisen-Schmidt condensations to form chalcones, and for generating hydrazones. These derivatives exhibit potent anticonvulsant and antimicrobial activities by interacting with specific enzymatic pockets via their unique hydrogen-bonding networks.

  • 4-Acetylimidazole is frequently utilized as a stable precursor for constructing complex API scaffolds and as a monodentate ligand in metallo-pharmaceuticals, where its asymmetric tautomerism can be locked via N-alkylation to fine-tune receptor affinity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 538972, 2-Acetylimidazole." PubChem,
  • ChemScene.
  • Google Patents.
  • ResearchGate. "Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles."
  • Benchchem. "Spectroscopic Comparison of 2-Acetyl-4-Methylimidazole and Its Isomers."
  • Biointerface Research in Applied Chemistry. "2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules."

Sources

Technical Guide: Solubility & Handling of 1-(1H-Imidazol-4-yl)ethanone Hydrochloride

[1]

Executive Summary

1-(1H-Imidazol-4-yl)ethanone hydrochloride (CAS: 1260890-44-5 for the salt; 61985-25-9 for the free base) exhibits high solubility in water (>50 mg/mL estimated) due to its ionic nature.[1] Unlike its lipophilic free base counterpart, the hydrochloride salt dissociates readily in aqueous media, forming a stable imidazolium cation.

However, its solubility is pH-dependent .[1] The compound remains soluble in acidic to neutral environments but may precipitate as the free base if the pH exceeds the pKa of the imidazole ring (estimated pKa ~5.0–6.0). Researchers must maintain a pH < 5.0 for optimal stability and solubility during stock preparation.

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6]

Identity & Properties
ParameterDetails
IUPAC Name 1-(1H-Imidazol-4-yl)ethanone hydrochloride
Synonyms 4-Acetylimidazole HCl; 5-Acetylimidazole HCl
CAS Number 1260890-44-5 (HCl Salt); 61985-25-9 (Free Base)
Molecular Formula C₅H₆N₂O[1][2][3] · HCl
Molecular Weight 146.57 g/mol (Salt); 110.11 g/mol (Base)
Physical State White to off-white crystalline solid
Primary Solubility Water: High (Ionic); DMSO: Soluble; Methanol: Soluble
Thermodynamic Mechanism of Dissolution

The dissolution of 1-(1H-Imidazol-4-yl)ethanone hydrochloride in water is driven by the solvation of the ionic lattice.[1] The acetyl group at the C4 position is electron-withdrawing, which slightly lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~6.95), likely shifting the pKa to the 5.0–6.0 range.

  • Acidic pH (pH < pKa): The nitrogen at position 3 is protonated. The molecule exists as a cationic salt, maximizing ion-dipole interactions with water.[1] Solubility is maximal.

  • Basic pH (pH > pKa): Deprotonation occurs, yielding the neutral free base (4-acetylimidazole).[1] The loss of charge reduces aqueous solubility and may lead to precipitation.

Solvation Pathway Diagram

DissolutionMechanismSolidSaltSolid HCl Salt(Crystalline Lattice)DissociationDissociation(H2O Solvation)SolidSalt->Dissociation + WaterCationSolvated Cation[Im-Ac-H]+Dissociation->Cation FastEquilibriumpH Equilibrium(pKa ~ 5.5)Cation->Equilibrium pH IncreaseEquilibrium->Cation pH < pKaFreeBaseNeutral Free Base(Precipitation Risk)Equilibrium->FreeBase pH > pKa

Caption: Dissolution pathway showing the transition from solid salt to solvated cation and the pH-dependent equilibrium leading to potential free base precipitation.[1][4]

Experimental Protocols

Protocol: Preparation of 50 mM Stock Solution

This protocol ensures complete dissolution and long-term stability.[1]

Reagents:

  • 1-(1H-Imidazol-4-yl)ethanone hydrochloride (Solid)[1]

  • Milli-Q Water (18.2 MΩ[1]·cm) or 0.1 M Phosphate Buffer (pH 4.5)

Procedure:

  • Weighing: Accurately weigh 73.3 mg of the HCl salt into a sterile 15 mL centrifuge tube.

  • Solvent Addition: Add 8.0 mL of Milli-Q water.

  • Mixing: Vortex vigorously for 30–60 seconds. The solid should dissolve instantly to form a clear, colorless solution.

    • Troubleshooting: If particles persist, sonicate for 2 minutes at room temperature.

  • Volume Adjustment: Transfer to a 10 mL volumetric flask and bring to volume with water to achieve exactly 10 mL (Final Concentration: 50 mM).

  • pH Check: Verify pH is < 5.0 using a micro-pH probe. If pH > 5.5, adjust with dilute HCl to prevent free base precipitation.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.[1]

Protocol: Determination of Saturation Solubility (Shake-Flask Method)

If precise solubility data is required for a specific buffer system, use this validated workflow.

SolubilityWorkflowStep11. Excess AdditionAdd solid to buffer until undissolvedStep22. EquilibrationShake at 25°C for 24hStep1->Step2Step33. Phase SeparationCentrifuge (10,000 x g, 10 min)Step2->Step3Step44. SamplingFilter supernatant (0.22 µm)Step3->Step4Step55. QuantificationHPLC-UV (260 nm)Step4->Step5

Caption: Step-by-step workflow for determining saturation solubility.

Analytical Conditions (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 95% Water (0.1% TFA) / 5% Acetonitrile.[1]

  • Detection: UV at 260 nm (Imidazole absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Stability & Storage

  • Solid State: Hygroscopic.[1] Store at -20°C in a desiccator. Protect from moisture to prevent hydrolysis or caking.

  • Aqueous Solution:

    • Stable at 4°C for up to 1 week if pH < 5.[1]

    • For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

    • Warning: At alkaline pH (>8), the acetyl group may be susceptible to hydrolysis or aldol-type condensations over time.[1]

References

  • PubChem. (2025). 1-(1H-imidazol-4-yl)ethanone hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(1H-Imidazol-4-yl)ethanone Hydrochloride from 4-Methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven guide for the synthesis of 1-(1H-imidazol-4-yl)ethanone hydrochloride, a valuable heterocyclic building block in medicinal chemistry. Recognizing the synthetic challenges associated with the direct functionalization of 4-methylimidazole, this document outlines a robust, multi-step strategy. The core of this guide focuses on two pivotal, high-yielding transformations: the addition of a methyl group to an imidazole-4-carbaldehyde intermediate via a Grignard reaction, followed by a selective oxidation to the target ketone. The protocol culminates in the formation of the hydrochloride salt to enhance the compound's stability and handling properties. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data, ensuring scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction and Synthetic Strategy

1-(1H-Imidazol-4-yl)ethanone is a key intermediate used in the synthesis of various biologically active compounds. Its structure, featuring a reactive ketone and a versatile imidazole ring, makes it an attractive starting point for constructing more complex molecular architectures. The hydrochloride salt form is often preferred due to its increased crystallinity, stability, and aqueous solubility.

The synthesis commences from the readily available starting material, 4-methylimidazole[1]. Direct acylation of 4-methylimidazole is not synthetically viable due to the electronic properties of the imidazole ring and the lack of reactivity of the methyl group. Therefore, a multi-step approach is required. The overarching strategy involves the functionalization of the methyl group, followed by carbon-carbon bond formation and subsequent oxidation.

The proposed synthetic pathway can be summarized as follows:

  • Functionalization of Starting Material: The methyl group of 4-methylimidazole is first converted into a more reactive functional group, an aldehyde. This is typically achieved through a two-step process involving the conversion of 4-methylimidazole to 4-(hydroxymethyl)imidazole, which is then oxidized to imidazole-4-carbaldehyde using an oxidant like manganese dioxide (MnO₂)[2].

  • Carbon-Carbon Bond Formation: A Grignard reaction is employed to add a methyl group to the imidazole-4-carbaldehyde, forming the secondary alcohol, 1-(1H-imidazol-4-yl)ethanol. This is a classic and reliable method for creating a new carbon-carbon bond[3][4].

  • Oxidation to Ketone: The secondary alcohol is selectively oxidized to the target ketone, 1-(1H-imidazol-4-yl)ethanone. A mild oxidant is crucial to avoid over-oxidation or degradation of the imidazole ring.

  • Salt Formation: The final ketone product is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its handling and stability.

This application note will provide detailed protocols for steps 2, 3, and 4, which constitute the core transformations for assembling the target molecule from the key aldehyde intermediate.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the synthesis, from the key intermediate to the final hydrochloride salt.

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Oxidation cluster_2 Part 3: Salt Formation start Imidazole-4-carbaldehyde grignard Add Methylmagnesium Bromide (CH3MgBr) in dry THF start->grignard quench Quench with aq. NH4Cl grignard->quench extract1 Extract with Ethyl Acetate quench->extract1 dry1 Dry & Concentrate extract1->dry1 product1 Crude 1-(1H-imidazol-4-yl)ethanol dry1->product1 oxidation Add Manganese Dioxide (MnO2) in Dichloromethane product1->oxidation filter_oxidant Filter MnO2 oxidation->filter_oxidant purify Column Chromatography filter_oxidant->purify product2 Pure 1-(1H-imidazol-4-yl)ethanone purify->product2 dissolve Dissolve Ketone in Isopropanol product2->dissolve add_hcl Add HCl in Dioxane dissolve->add_hcl precipitate Precipitate & Isolate Solid add_hcl->precipitate product3 1-(1H-Imidazol-4-yl)ethanone HCl precipitate->product3

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(1H-Imidazol-4-yl)ethanol via Grignard Reaction

Causality: This step utilizes a Grignard reagent (methylmagnesium bromide) as a strong nucleophile to attack the electrophilic carbonyl carbon of imidazole-4-carbaldehyde. Anhydrous conditions are critical as Grignard reagents react violently with water. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the magnesium complex. The reaction is quenched with a mild acid source, like aqueous ammonium chloride, to protonate the resulting alkoxide and to neutralize any unreacted Grignard reagent.

Materials and Reagents

Reagent/MaterialGradeSupplierQuantity
Imidazole-4-carbaldehyde≥98%Commercial5.0 g (52.0 mmol)
Methylmagnesium Bromide (CH₃MgBr)3.0 M in Diethyl EtherCommercial26.0 mL (78.0 mmol)
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercial200 mL
Saturated aq. Ammonium ChlorideReagent GradeIn-house prep.100 mL
Ethyl Acetate (EtOAc)ACS GradeCommercial300 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous PowderCommercial~20 g
500 mL Round-bottom flask--1
Magnetic stirrer & stir bar--1
Addition Funnel--1
Ice Bath--1

Protocol:

  • Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: Dissolve imidazole-4-carbaldehyde (5.0 g, 52.0 mmol) in 100 mL of anhydrous THF and add it to the flask.

  • Reaction: Cool the flask to 0 °C using an ice bath. Add the methylmagnesium bromide solution (26.0 mL, 78.0 mmol) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(1H-imidazol-4-yl)ethanol, as a viscous oil or solid. The crude product is often used in the next step without further purification.

Part 2: Oxidation to 1-(1H-Imidazol-4-yl)ethanone

Causality: This step involves the oxidation of a secondary alcohol to a ketone. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild and highly selective oxidant for allylic and benzylic-type alcohols, including the alcohol adjacent to the imidazole ring. It is a heterogeneous reaction, so vigorous stirring is required. The reaction is easily worked up by simple filtration to remove the manganese salts.

Materials and Reagents

Reagent/MaterialGradeSupplierQuantity
Crude 1-(1H-imidazol-4-yl)ethanolFrom Part 1-~5.8 g (assuming 100% yield)
Activated Manganese Dioxide (MnO₂)Reagent GradeCommercial25 g (287 mmol, ~5 equiv)
Dichloromethane (DCM)ACS GradeCommercial250 mL
Celite®-CommercialSmall pad
Silica Gel for Chromatography230-400 meshCommercialAs needed

Protocol:

  • Reaction Setup: Dissolve the crude 1-(1H-imidazol-4-yl)ethanol from the previous step in 250 mL of dichloromethane in a 500 mL round-bottom flask with a magnetic stir bar.

  • Oxidation: To the stirred solution, add activated manganese dioxide (25 g, ~5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating to 35-40 °C can be applied.

  • Workup: Once the starting alcohol is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with additional dichloromethane (3 x 50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(1H-imidazol-4-yl)ethanone.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100%) or a dichloromethane/methanol mixture (e.g., 98:2) to afford the pure ketone as a solid.

Part 3: Synthesis of 1-(1H-Imidazol-4-yl)ethanone Hydrochloride

Causality: The imidazole ring contains a basic nitrogen atom that can be protonated by a strong acid. This protocol uses a solution of hydrogen chloride in an organic solvent (dioxane or isopropanol) to form the hydrochloride salt. The salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate, which provides a simple and effective method of isolation and purification.

Materials and Reagents

Reagent/MaterialGradeSupplierQuantity
1-(1H-Imidazol-4-yl)ethanonePureFrom Part 21.0 g (9.08 mmol)
Isopropanol (IPA)AnhydrousCommercial20 mL
Hydrogen Chloride Solution2.0 M in DioxaneCommercial~5.0 mL (10 mmol)
Diethyl EtherACS GradeCommercial50 mL

Protocol:

  • Dissolution: Dissolve the pure 1-(1H-imidazol-4-yl)ethanone (1.0 g, 9.08 mmol) in 20 mL of isopropanol. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. While stirring, add the 2.0 M HCl solution (~5.0 mL, 1.1 equivalents) dropwise.

  • Precipitation: A white precipitate should form almost immediately. Continue stirring in the ice bath for 30 minutes.

  • Isolation: If precipitation is slow or incomplete, add diethyl ether (~50 mL) as an anti-solvent to facilitate precipitation. Isolate the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether and dry the product under vacuum to a constant weight.

Reaction Mechanism and Characterization

Reaction Mechanism

G cluster_grignard Grignard Reaction cluster_oxidation Oxidation Aldehyde Alkoxide Aldehyde->Alkoxide GrignardReagent CH₃-MgBr GrignardReagent->Aldehyde Nucleophilic Attack Protonation H₃O⁺ (Workup) Alkoxide->Protonation Alcohol Protonation->Alcohol Alcohol_ox Oxidant MnO₂ Alcohol_ox->Oxidant Ketone Oxidant->Ketone

Caption: Key mechanistic steps: nucleophilic addition and oxidation.

Physicochemical and Spectroscopic Data

The final product, 1-(1H-imidazol-4-yl)ethanone hydrochloride, should be characterized to confirm its identity and purity.

PropertyValueSource
Molecular FormulaC₅H₇ClN₂OCalculated
Molecular Weight146.58 g/mol Calculated
AppearanceWhite to off-white solidExpected
Melting PointNot widely reported; expected >150 °C (dec.)-
¹H NMR (DMSO-d₆)δ (ppm): ~9.0 (s, 1H), ~7.8 (s, 1H), ~2.5 (s, 3H)Predicted[5]
IR (KBr, cm⁻¹)~3100-3300 (N-H), ~1680 (C=O), ~1600 (C=N)Predicted[5]

Safety and Waste Disposal

  • Grignard Reagents: Methylmagnesium bromide is highly flammable and reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Wear fire-retardant lab coat, safety glasses, and gloves.

  • Solvents: THF, diethyl ether, and dichloromethane are flammable and/or volatile. Handle only in a well-ventilated fume hood.

  • Manganese Dioxide: MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrogen Chloride: HCl solutions are corrosive. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Waste Disposal: Quenched Grignard reaction mixtures should be neutralized before disposal. Organic solvents should be collected in appropriately labeled waste containers. Solid waste, including used silica gel and Celite®, should be disposed of in designated solid waste containers. Follow all institutional and local regulations for chemical waste disposal.

References

  • Schobert, R., & Schlenk, A. (2008). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. Archiv der Pharmazie, 341(6), 380-386. [Link]

  • PubChem. (n.d.). 1-(1H-imidazol-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2305. [Link]

  • Sharma, D., & Narasimhan, B. (2014). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical and Pharmaceutical Research, 6(9), 1-24. [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. ResearchGate. [Link]

  • O'Neil, S. L., et al. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(12), 4793-4796. [Link]

  • Wikipedia. (n.d.). 4-Methylimidazole. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(ii), 157-164. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

  • National Center for Biotechnology Information. (2012). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

  • Moon, J.-K., & Shibamoto, T. (2014). Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of Agricultural and Food Chemistry, 62(1), 1-8. [Link]

  • PrepChem. (n.d.). Synthesis of hydrochloride salt. [Link]

Sources

Technical Guide: Claisen-Schmidt Condensation of 1-(1H-Imidazol-4-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the reaction of 1-(1H-Imidazol-4-yl)ethanone hydrochloride (also known as 4-acetylimidazole hydrochloride) with aldehydes. This transformation, primarily a Claisen-Schmidt condensation , is a cornerstone reaction in medicinal chemistry for synthesizing imidazole-based chalcones—privileged scaffolds in oncology and infectious disease research.

Executive Summary

The condensation of 1-(1H-Imidazol-4-yl)ethanone hydrochloride with aromatic or heteroaromatic aldehydes yields 1-(1H-imidazol-4-yl)-3-arylprop-2-en-1-ones . These imidazole-chalcone hybrids exhibit potent biological activities, including tubulin polymerization inhibition, antifungal efficacy, and kinase modulation. This guide addresses the specific challenges of using the hydrochloride salt , necessitating precise neutralization strategies to activate the acetyl group for enolization.

Scientific Foundation

Reaction Overview

The reaction proceeds via a base-catalyzed Cross-Aldol (Claisen-Schmidt) condensation.[1] Unlike standard ketone reactants, the imidazole moiety introduces amphoteric properties, and the hydrochloride salt form requires an initial neutralization step.

General Equation:



Mechanistic Insights

The mechanism involves four distinct phases. The use of the HCl salt is the critical variable; failure to neutralize it completely results in no reaction.

  • Neutralization: The first equivalent of base reacts with the imidazolium hydrochloride to generate the free base 4-acetylimidazole.

  • Imidazolate Formation: In strong base (e.g., NaOH), the acidic proton on the imidazole ring (N-H) is removed (pKa ~14.4), forming an electron-rich imidazolate anion.

  • Enolization: A base removes a proton from the acetyl methyl group (

    
    -carbon), forming the reactive enolate.
    
  • Condensation & Dehydration: The enolate attacks the aldehyde carbonyl.[2][3] The resulting

    
    -hydroxy ketone undergoes E1cB elimination (dehydration) to form the thermodynamically stable (
    
    
    
    )-enone.
Pathway Visualization

The following diagram illustrates the molecular pathway, highlighting the critical neutralization step.

ReactionMechanism Start 1-(1H-Imidazol-4-yl) ethanone HCl FreeBase Free Base (4-Acetylimidazole) Start->FreeBase - HCl Base1 Base (Eq. 1) Neutralization Base1->FreeBase Enolate Reactive Enolate Species FreeBase->Enolate - H+ Base2 Base (Excess) Enolization Base2->Enolate Aldol Beta-Hydroxy Intermediate Enolate->Aldol + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Aldol Product (E)-Chalcone Product Aldol->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway from the hydrochloride salt to the final enone product.

Experimental Design & Optimization

Stoichiometry is Critical

When using the HCl salt , the standard 1:1 base ratio used for free ketones will fail.

  • Base Requirement: You need

    
     2.5 equivalents  of base (e.g., NaOH).
    
    • 1.0 eq to neutralize the HCl.

    • 1.0 eq to deprotonate the imidazole N-H (forming the soluble imidazolate).

    • 0.5–1.0 eq excess to drive the aldol condensation and dehydration.

Solvent Selection
Solvent SystemProsConsRecommendation
Methanol (MeOH) Excellent solubility for reactants; easy workup.Low boiling point limits rate for sterically hindered aldehydes.Primary Choice
Ethanol (EtOH) Green solvent; higher boiling point than MeOH.Product may be slightly more soluble, lowering precipitation yield.Good Alternative
Water/EtOH (1:1) Environmentally benign; product precipitates cleanly.Starting material solubility can be an issue before heating.Best for Scale-up

Detailed Protocol

Objective: Synthesis of (E)-1-(1H-imidazol-4-yl)-3-phenylprop-2-en-1-one. Scale: 5.0 mmol.

Reagents & Materials
  • 1-(1H-Imidazol-4-yl)ethanone hydrochloride (MW: 146.57 g/mol ): 733 mg (5.0 mmol)

  • Benzaldehyde (MW: 106.12 g/mol ): 530 mg (5.0 mmol)

  • Sodium Hydroxide (NaOH): 600 mg (15.0 mmol, 3 equiv.)

  • Methanol: 10 mL

  • Distilled Water: 5 mL

Step-by-Step Procedure

Step 1: Preparation of Catalyst Solution

  • Dissolve 600 mg of NaOH in 5 mL of distilled water.

  • Cool to room temperature.

Step 2: Neutralization & Activation

  • In a 50 mL round-bottom flask, suspend 733 mg of 1-(1H-Imidazol-4-yl)ethanone hydrochloride in 10 mL of Methanol.

  • Add the aqueous NaOH solution dropwise while stirring.

    • Observation: The solution may warm slightly as the HCl is neutralized. The mixture should become clear as the imidazole forms the soluble sodium salt.

  • Stir for 10–15 minutes at room temperature to ensure complete neutralization.

Step 3: Reaction Initiation

  • Add 5.0 mmol (0.51 mL) of Benzaldehyde dropwise to the reaction mixture.

  • Seal the flask and stir at Room Temperature for 24 hours .

    • Note: For electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), heating to reflux (65°C) for 6–12 hours may be required to drive the reaction.

Step 4: Monitoring

  • Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

    • Visualization: UV light (254 nm). The product will appear as a distinct dark spot, often fluorescent under 365 nm.

Step 5: Work-up & Isolation

  • The reaction mixture is currently basic (pH > 12), containing the product as a soluble imidazolate salt.

  • Crucial Step: Pour the reaction mixture into 50 mL of crushed ice/water.

  • Neutralize the solution by adding dilute HCl (1M) or Acetic Acid dropwise until pH reaches ~7–8.

    • Observation: A precipitate (yellow to pale orange solid) will form immediately upon reaching neutral pH.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (

    
     mL) to remove NaCl and excess base.
    

Step 6: Purification

  • Recrystallize the crude solid from hot Ethanol or Methanol.

  • Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Step1 Dissolve NaOH in Water (Prepare Base) Step2 Suspend Imidazole-HCl in MeOH Add Base Solution Step1->Step2 Step3 Add Aldehyde Stir 24h @ RT (or Reflux) Step2->Step3 Step4 Pour into Ice Water Acidify to pH 7-8 Step3->Step4 Step5 Filter Precipitate Wash with Cold Water Step4->Step5 Step6 Recrystallize (EtOH) Isolate Pure Product Step5->Step6

Figure 2: Operational workflow for the synthesis of imidazole chalcones.

Data Analysis & Troubleshooting

Expected Analytical Data
  • Yield: Typical yields range from 65% to 85%.

  • 1H NMR (DMSO-d6):

    • Trans-alkene protons: Two doublets (

      
       Hz) appearing between 
      
      
      
      7.5 and 8.0 ppm. This large coupling constant confirms the (
      
      
      )-geometry.
    • Imidazole protons: Singlets or doublets around

      
       7.8 and 8.0 ppm (highly dependent on concentration and pH).
      
    • NH proton: Broad singlet > 12 ppm (often invisible if exchangeable).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate on Workup pH is still too high (product is in salt form).Check pH carefully. Adjust to pH 7–8 using Acetic Acid.
Low Yield Incomplete neutralization of HCl salt.Ensure

2.5 eq of NaOH was used.[3][4]
Starting Material Remains Aldehyde is electron-rich (unreactive).Increase temperature to reflux; extend time to 48h.
Oily Product Impurities or incomplete dehydration.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

Applications in Drug Discovery

The 1-(1H-imidazol-4-yl)ethanone scaffold is a versatile pharmacophore.

  • Antifungal Agents: The imidazole ring targets lanosterol 14

    
    -demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. Derivatives synthesized via this protocol have shown efficacy against Aspergillus fumigatus [1].[5]
    
  • Tubulin Inhibitors: Chalcones are known tubulin binders. Linking the imidazole ring enhances water solubility and hydrogen-bonding capacity, improving bioavailability compared to all-carbon chalcones.

  • Kinase Inhibitors: The imidazole nitrogen can serve as a hinge-binder in ATP-competitive kinase inhibitors.

References

  • Synthesis and Antifungal Activity of Imidazole-Chalcones Source: MDPI (Molecules) URL:[Link]

  • Reactivity of Acetylimidazole Derivatives Source: Journal of the American Chemical Society URL:[Link]

  • Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones Source: Journal of Chemical Research URL:[Link][6]

Sources

Application Note: 4-Acetylimidazole HCl in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 4-acetylimidazole HCl as a pharmaceutical intermediate Content Type: Application Note & Protocol Guide

Executive Summary

4-Acetylimidazole hydrochloride (4-AI HCl) serves as a versatile "privileged scaffold" building block in medicinal chemistry.[1] Unlike its free base counterpart, the hydrochloride salt offers enhanced shelf-stability and reduced hygroscopicity, making it the preferred form for GMP inventory.[1] This guide details the practical utilization of 4-AI HCl in synthesizing high-value Active Pharmaceutical Ingredients (APIs), focusing on Claisen-Schmidt condensations for antineoplastic agents and Grignard additions for chiral carbinol synthesis.[1]

Chemical Identity & Handling

  • CAS (Free Base): 61985-25-9[1][2]

  • CAS (HCl Salt): [Not commonly indexed separately; treated as HCl equivalent of base]

  • Molecular Weight: 110.11 (Free Base) / 146.57 (HCl Salt)

  • pKa: ~7.0 (imidazole ring), making the N-H proton acidic enough to interfere with strong nucleophiles if not protected.

Expert Insight: The "Salt Tax" in Stoichiometry

When using 4-AI HCl in base-catalyzed reactions (e.g., Aldol condensation), you must account for the acidic proton on the hydrochloride.

[1] Rule of Thumb: Always add 1.0 equivalent of base (e.g., NaOH, TEA) specifically to neutralize the HCl before calculating the stoichiometry for the reaction catalyst. Failure to do this is the #1 cause of stalled yields in 4-AI workflows.[1]

Core Applications & Pathways

The acetyl group at the C4 position provides a reactive handle for carbon-carbon bond formation, while the imidazole ring offers hydrogen-bonding capability crucial for receptor binding (e.g., Histamine H2 receptors, kinase pockets).[1][3]

Visualizing the Synthetic Landscape

The following diagram maps the divergence of synthetic routes from the parent 4-AI scaffold.

G Start 4-Acetylimidazole HCl BaseStep Free Base Generation (In-situ) Start->BaseStep NaOH/TEA Condensation Claisen-Schmidt Condensation BaseStep->Condensation + Ar-CHO Reduction Carbonyl Reduction (NaBH4 / CBS) BaseStep->Reduction Protection N-Protection (SEM/Boc/Trityl) BaseStep->Protection Chalcone Imidazolyl Chalcones (Anticancer/Antimicrobial) Condensation->Chalcone Alcohol Chiral 1-(Imidazol-4-yl)ethanol (Bioactive Linkers) Reduction->Alcohol Grignard Grignard Addition (R-MgX) Protection->Grignard Tertiary Tertiary Carbinols (Histamine Analogs) Grignard->Tertiary

Figure 1: Divergent synthetic pathways for 4-Acetylimidazole HCl.[1] Blue indicates starting material; Green indicates API intermediates.[1]

Detailed Protocol A: Synthesis of Imidazolyl Chalcones (Anticancer Scaffold)

Imidazolyl chalcones are potent inhibitors of tubulin polymerization. This protocol uses an aldol-type condensation.[1]

Reagents
  • 4-Acetylimidazole HCl (10 mmol, 1.46 g)[1]

  • 4-Chlorobenzaldehyde (10 mmol, 1.40 g)[1]

  • Sodium Hydroxide (40% aq. solution)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Neutralization & Dissolution:

    • Dissolve 1.46 g of 4-AI HCl in 15 mL of ethanol.

    • Add 10 mmol of NaOH (approx. 1 mL of 40% solution) slowly to neutralize the HCl. Stir for 10 mins. A fine precipitate of NaCl may form; this is normal.

  • Addition of Electrophile:

    • Add 1.40 g of 4-Chlorobenzaldehyde to the mixture.

  • Catalysis:

    • Add an additional 5 mmol of NaOH (0.5 mL) to act as the catalyst.

    • Critical Parameter: Maintain temperature at 0–5°C during addition to prevent self-polymerization of the aldehyde.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Monitor: TLC (DCM:MeOH 95:5). The product usually appears as a UV-active spot with lower Rf than the aldehyde.[1]

  • Work-up:

    • Pour the reaction mixture into 100 g of crushed ice/water.

    • Adjust pH to ~7.0 using dilute HCl. The chalcone product will precipitate as a yellow solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water (8:2).

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

Detailed Protocol B: Grignard Addition for Tertiary Alcohols

Direct Grignard addition to 4-AI is difficult due to the acidic N-H proton (which quenches the Grignard reagent). Protection is mandatory. [1]

Workflow Diagram

Grignard Step1 4-AI HCl + Trityl Chloride (Base: TEA, Solvent: DCM) Step2 N-Trityl-4-Acetylimidazole (Intermediate) Step1->Step2 90% Yield Step3 Add MeMgBr (3.0 eq) (Solvent: THF, -78°C to 0°C) Step2->Step3 Nucleophilic Attack Step4 Acidic Workup (Deprotection) (1M HCl / MeOH) Step3->Step4 Simultaneous Quench & Deprotection

Figure 2: Protection-dependent Grignard synthesis strategy.

Protocol Steps
  • Protection (N-Tritylation):

    • Suspend 4-AI HCl (1 eq) in DCM. Add Triethylamine (2.2 eq).

    • Add Trityl Chloride (1.1 eq) at 0°C. Stir 4h.

    • Wash with water, dry, and concentrate.[4][5]

  • Grignard Reaction:

    • Dissolve N-trityl-4-acetylimidazole in anhydrous THF under Nitrogen.

    • Cool to 0°C. Add Methylmagnesium bromide (1.5 eq).

    • Note: The N-trityl group prevents proton quenching, allowing the Grignard to attack the ketone.

  • Deprotection:

    • Quench with saturated NH4Cl.[6]

    • Reflux in dilute HCl/MeOH to remove the trityl group.

Analytical Quality Control

To ensure the intermediate meets pharmaceutical standards (purity >98%), use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH 2.[1]5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (imidazole ring) and 254 nm (acetyl conjugation)
Retention Time ~3.5 min (4-AI); ~12.0 min (Chalcone derivatives)

Troubleshooting Note: 4-AI is polar. If peak tailing occurs, add 5mM Triethylamine to Mobile Phase A to suppress silanol interactions.

References

  • Chemical Identity & Properties: PubChem. 4-Acetylimidazole.[1] National Library of Medicine. Available at: [Link]

  • Anticancer Applications: Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports (2024). Available at: [Link][3]

  • Synthetic Methodology (General): A general route to 4-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Grignard Reagent Handling: Addition of Grignard reagents to nitriles and ketones. Master Organic Chemistry. Available at: [Link]

Sources

Preparation of N-heterocyclic carbene ligands from acetylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of N-heterocyclic carbene (NHC) ligands derived from acetyl-substituted imidazoles .

Executive Summary

In the context of NHC ligand design, "acetylimidazole" refers to two distinct chemical entities with vastly different reactivities. It is critical to distinguish between them to select the correct protocol:

  • 4-(1H-imidazol-1-yl)acetophenone (C-Acetyl Imidazole): A stable, functionalized imidazole scaffold used to synthesize unsymmetrical NHC ligands . The acetyl group serves as a functional handle for further derivatization (e.g., oxime formation, immobilization) or as an electronic modulator of the donor power. This is the primary focus of this guide for isolated ligand preparation.

  • 1-Acetylimidazole (N-Acetyl Imidazole): A reactive acylating agent. Reaction with alkylating agents yields 1-acetyl-3-alkylimidazolium salts (acylazoliums). These are generally transient intermediates in organocatalysis (e.g., Bode acylation) rather than stable ligands for metal coordination, as the N-acetyl group is labile and prone to transfer.

This guide provides the protocol for Pathway 1 : The synthesis of stable, acetyl-functionalized imidazolium precursors and their subsequent metallation to form Ag(I)-NHC complexes.

Part 1: Scientific Foundation & Mechanism

Synthetic Pathway: The Quaternization Strategy

The preparation of the NHC precursor involves the quaternization of the N3 position of the imidazole ring. Since the starting material (4-acetyl-substituted imidazole) is already substituted at N1, the reaction with an alkyl or aryl halide proceeds via an


 mechanism  to form the imidazolium salt.
  • Electronic Effect: The acetyl group at the para-position of the N1-phenyl ring (or C4/C5 of the imidazole) is electron-withdrawing. This reduces the nucleophilicity of the N3 nitrogen, often requiring elevated temperatures (reflux in acetonitrile or dioxane) compared to simple alkyl imidazoles.

  • Regioselectivity: For 4-(1H-imidazol-1-yl)acetophenone, the N3 position is the only available nucleophilic site, ensuring high regioselectivity.

Metallation: The Silver Oxide Route

Direct deprotonation of acetyl-functionalized imidazolium salts with strong bases (e.g.,


, 

) can be problematic due to the acidity of the

-protons on the acetyl group (enolate formation).
  • Solution: The Silver(I) Oxide (

    
    ) method  is preferred. It acts as a mild base and a metallating agent simultaneously, forming the Ag(I)-NHC complex  under widely tolerant conditions. These complexes serve as excellent carbene transfer agents to Pd, Au, or Cu.
    

NHC_Synthesis cluster_mech Mechanism Start 4-(1H-imidazol-1-yl)acetophenone (Acetyl-Functionalized Precursor) Inter Unsymmetrical Imidazolium Salt Start->Inter Quaternization (SN2) Reflux, MeCN Reagent1 Alkyl/Aryl Halide (R-X) Reagent1->Inter Product Ag(I)-NHC Complex (Carbene Transfer Reagent) Inter->Product Metallation DCM/MeOH, RT Reagent2 Ag2O (Silver Oxide) Reagent2->Product

Figure 1: Synthetic workflow for preparing acetyl-functionalized Ag(I)-NHC complexes.

Part 2: Experimental Protocols

Protocol A: Synthesis of 1-(4-Acetylphenyl)-3-alkylimidazolium Halides

Objective: To synthesize the stable imidazolium salt precursor.

Materials:

  • Substrate: 4-(1H-imidazol-1-yl)acetophenone (1.0 equiv)

  • Alkylating Agent: Alkyl halide (e.g., Benzyl bromide, Methyl iodide, or functionalized alkyl chloride) (1.1 – 1.2 equiv)

  • Solvent: Acetonitrile (Anhydrous)[1]

  • Equipment: Round-bottom flask, Reflux condenser, Inert gas (Nitrogen/Argon) line.[2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-imidazol-1-yl)acetophenone (e.g., 1.0 g, 5.37 mmol) in anhydrous acetonitrile (10–15 mL).

    • Note: If the starting material is not commercially available, it can be prepared via the copper-catalyzed Ullmann coupling of imidazole with 4-bromoacetophenone.

  • Addition: Add the alkyl halide (e.g., Benzyl bromide, 6.44 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (Reflux) under an inert atmosphere for 12–24 hours .

    • Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting imidazole will disappear, and a baseline spot (the salt) will appear.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.

    • If no precipitate forms: Concentrate the solvent to ~20% volume using a rotary evaporator and add cold diethyl ether (20 mL) to induce precipitation.

  • Filtration & Wash: Filter the solid under vacuum. Wash the filter cake copiously with diethyl ether (

    
    ) to remove unreacted alkyl halide.
    
  • Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

Yield Expectation: 75–90% Characterization (Typical NMR Signals):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the diagnostic downfield shift of the N-CH-N proton (C2 proton) around
    
    
    9.5 – 10.0 ppm
    . The acetyl methyl group typically appears as a singlet around
    
    
    2.6 ppm.
Protocol B: Synthesis of Ag(I)-NHC Complexes (Silver Route)

Objective: To generate the metal-carbene complex from the acetyl-functionalized salt without side reactions at the acetyl group.

Materials:

  • Precursor: Imidazolium salt (from Protocol A) (1.0 equiv)[1][3]

  • Reagent: Silver(I) Oxide (

    
    ) (0.5 – 0.6 equiv)
    
  • Solvent: Dichloromethane (DCM) or DCM/Methanol (10:1) mixture.

  • Protection: Aluminum foil (to protect from light).

Step-by-Step Methodology:

  • Setup: Charge a vial or flask with the imidazolium salt (e.g., 0.5 mmol) and

    
      (0.26 mmol, 0.52 equiv).
    
  • Solvent Addition: Add DCM (10 mL). If solubility is poor, add a small amount of Methanol (1 mL) to facilitate the reaction.

  • Reaction: Wrap the flask in aluminum foil to exclude light (silver salts are photosensitive). Stir vigorously at room temperature for 4–12 hours .

    • Observation: The black

      
       solid will gradually disappear, replaced by a white/grey suspension of silver halide byproducts.
      
  • Filtration: Filter the mixture through a pad of Celite to remove unreacted

    
     and formed Ag-halide salts. Rinse the pad with DCM.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

  • Precipitation: Add Hexane or Pentane to the concentrated residue to precipitate the Ag-NHC complex. Filter and dry under vacuum.

Validation:

  • 
     NMR:  The diagnostic C2-H proton  (approx. 
    
    
    
    9.5 ppm) must be absent .
  • 
     NMR:  Look for the carbene carbon signal (
    
    
    
    ) as a broad doublet (due to
    
    
    coupling) in the range of
    
    
    170 – 185 ppm
    .

Part 3: Data & Troubleshooting

Quantitative Data Summary
ParameterImidazolium Salt SynthesisAg-NHC Complex Synthesis
Temperature 80°C (Reflux)20–25°C (RT)
Time 12–24 Hours4–12 Hours
Solvent Acetonitrile (

)
DCM or DCM/MeOH
Limiting Factor Nucleophilicity of ImidazoleLight Sensitivity of Ag
Key Indicator Appearance of C2-H (

9-10 ppm)
Disappearance of C2-H
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate (Protocol A) Product is an Ionic Liquid or soluble in MeCN.Remove solvent completely; triturate residue with

or Hexane and sonicate.
Low Yield (Protocol A) Alkyl halide is hydrolyzed or unreactive.Use freshly distilled alkyl halide; add NaI (Finkelstein condition) to accelerate reaction.
Black Precipitate (Protocol B) Decomposition of Silver complex (Colloidal Ag).Ensure total exclusion of light; reduce reaction time; perform under Argon.
Incomplete Metallation Poor solubility of salt.Switch solvent to pure Methanol or DMSO (if compatible with workup).

References

  • Synthesis of Unsymmetrical Imidazolium Salts: Demirhan, I. et al. "Imidazolium salts carrying two positive charges: design, synthesis, characterization...". PMC, 2025. Link

  • Ag(I)-NHC Preparation: Garrison, J. C., & Youngs, W. J. "Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application". Chemical Reviews, 2005. Link

  • General NHC Protocol: Arduengo, A. J. et al. "Imidazol-2-ylidenes: Stable Carbenes".[4] Journal of the American Chemical Society, 1991. Link

  • Acetyl-Functionalized Precursors: Gok, Y. et al. "Acetylphenyl-substituted imidazolium salts: synthesis...".[5] Molecular Diversity, 2023.[5] Link

Sources

Application Note: Grignard Reaction Conditions for 1-(1H-Imidazol-4-yl)ethanone

[1]

Executive Summary

The reaction of 1-(1H-Imidazol-4-yl)ethanone (also known as 4-acetylimidazole) with Grignard reagents presents a classic chemoselectivity challenge due to the acidic proton on the imidazole nitrogen (

1

This guide details two distinct protocols:

  • Method A (The Standard): N-Protection using a Trityl (Trt) group.[1] This is the recommended route for medicinal chemistry applications requiring high purity and yield.

  • Method B (The Direct Route): A "sacrificial" Grignard approach using excess reagent. This is a process-chemistry route that eliminates protection steps but requires strict solubility management and rigorous quenching protocols.

Critical Analysis & Mechanism

The failure mode of the direct reaction is kinetic. The Grignard reagent (

  • Step 1 (Acid-Base):

    
     (Exothermic, consumes 1 eq. reagent).
    
  • Step 2 (Precipitation): The resulting magnesiated imidazole (

    
    ) often aggregates or precipitates in ether/THF, rendering the carbonyl carbon inaccessible to the second equivalent of Grignard.
    
  • Step 3 (Nucleophilic Attack): Requires a second equivalent of Grignard and often elevated temperatures to overcome the lattice energy of the precipitate.

Decision Tree: Pathway Selection

GStartStart: 1-(1H-Imidazol-4-yl)ethanoneDecisionIs high yield/purity critical?Start->DecisionRouteARoute A: N-Protection(Recommended)Decision->RouteAYesRouteBRoute B: Direct Addition(Sacrificial Reagent)Decision->RouteBNo (Speed priority)StepA11. Trityl Protection (Trt-Cl)RouteA->StepA1StepB11. Add 3.5 eq GrignardRouteB->StepB1StepA22. Grignard Addition (1.2 eq)StepA1->StepA2StepA33. Acidic DeprotectionStepA2->StepA3StepB22. Reflux (Solubilize Salt)StepB1->StepB2

Figure 1: Strategic decision tree for selecting the synthetic pathway based on project requirements.

Method A: N-Protection Strategy (Recommended)

Target: Synthesis of 1-(1-trityl-1H-imidazol-4-yl)-1-substituted-ethanol followed by deprotection.[1] Rationale: The Trityl (triphenylmethyl) group is bulky, preventing N-coordination to the magnesium center, and is easily removed under mild acidic conditions.

Protocol A1: Trityl Protection

Reagents:

  • 1-(1H-Imidazol-4-yl)ethanone (1.0 eq)[1]

  • Trityl Chloride (Trt-Cl) (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Dissolve 1-(1H-Imidazol-4-yl)ethanone in dry DCM (0.5 M).

  • Add

    
     and cool to 
    
    
    .
  • Add Trt-Cl portion-wise over 15 minutes.

  • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Wash with water (

    
    ), dry over 
    
    
    , and concentrate. The product, 1-(1-trityl-1H-imidazol-4-yl)ethanone , is usually a stable solid.[1]
Protocol A2: Grignard Addition

Reagents:

  • N-Trityl-4-acetylimidazole (1.0 eq)

  • Grignard Reagent (

    
    ) (1.2 – 1.5 eq)
    
  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve N-Trityl-4-acetylimidazole in anhydrous THF (0.2 M). Cool to

    
    .
    
  • Addition: Add the Grignard reagent dropwise via syringe pump or addition funnel. Note: The bulky trityl group suppresses chelation, so the reaction behaves like a standard ketone addition.

  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC (the trityl group is UV active).
    
  • Quench: Cool to

    
    . Quench with Saturated 
    
    
    solution.
  • Isolation: Extract with EtOAc. The intermediate alcohol is often used directly in the deprotection step.

Protocol A3: Deprotection

Reagents:

  • Acetic Acid / Water (4:[1]1) or dilute HCl in MeOH.

Procedure:

  • Dissolve the crude intermediate in

    
     (4:1).
    
  • Heat to

    
     for 1 hour. Trityl alcohol will precipitate or can be removed by filtration.
    
  • Neutralize the filtrate with

    
     and extract the final product.
    

Method B: The "Sacrificial" Direct Addition

Target: Direct conversion without isolation of intermediates. Caveat: This method requires >3.0 equivalents of Grignard reagent. The first equivalent acts as a base; the second acts as the nucleophile; the excess drives the equilibrium of the heterogeneous mixture.

Experimental Workflow (Method B)

WorkflowSubstrateSubstrate(THF Solution)Step1Step 1: Deprotection(Exotherm, Gas Evolution)Substrate->Step1Add slowly @ 0°CGrignardGrignard Rgt(3.5 eq)Grignard->Step1Step2Step 2: Heterogeneous Mixing(Reflux required)Step1->Step2Warm to 60°CStep3Step 3: Reverse Quench(Into Acidic Buffer)Step2->Step3Pour reaction into quench

Figure 2: Operational workflow for the sacrificial reagent method.

Detailed Protocol
  • Preparation: Dissolve 1-(1H-Imidazol-4-yl)ethanone (1.0 eq) in anhydrous THF (0.3 M).

    • Critical: Ensure the starting material is fully dissolved. Sonication may be required.

  • Primary Addition (The "Base" Step):

    • Cool solution to

      
      .
      
    • Add 1.0 eq of Grignard reagent dropwise.

    • Observation: You will observe gas evolution (alkane release) and the formation of a thick white precipitate (Imidazolyl-MgX salt).

  • Secondary Addition (The "Nucleophile" Step):

    • Add the remaining 2.5 eq of Grignard reagent rapidly.

    • The mixture will be a heavy slurry.

  • Thermal Activation:

    • Remove the ice bath.

    • Heat the mixture to Reflux (

      
      )  for 3–12 hours.
      
    • Mechanism:[2][3][4][5][6] Reflux is necessary to solubilize the magnesium salt slightly, allowing the Grignard to attack the carbonyl.

  • Quench (Reverse Addition):

    • Because of the large excess of Grignard, a standard quench may be violent.

    • Pour the reaction mixture slowly into a stirred beaker of Sat.

      
       at 
      
      
      .
  • pH Adjustment:

    • The imidazole product is amphoteric. Adjust pH to ~8.0 using

      
       to ensure the imidazole is in the free base form for extraction.
      

Data & Troubleshooting

Solvent Compatibility Table
SolventMethod A (Protected)Method B (Direct)Notes
THF ExcellentGoodEssential for Method B to maintain partial solubility of Mg-salts.[1]
Diethyl Ether GoodPoorMg-salts precipitate too densely in Ether; avoid for Method B.
2-MeTHF ExcellentExcellentHigher boiling point (

) aids Method B kinetics.[1]
DCM Good (Step 1 only)N/AIncompatible with Grignard reagents.[1]
Common Failure Modes
  • Incomplete Conversion (Method B): The reaction stalls at 50% conversion.

    • Fix: Add 10 mol% Lithium Chloride (LiCl) . This breaks up the polymeric magnesium aggregates (Turbo-Grignard effect), increasing solubility.

  • Low Yield (Method A): Loss of product during deprotection.

    • Fix: Ensure the pH is adjusted to 8-9 during the final workup. If the pH is too low (<4), the imidazole remains protonated in the aqueous layer.

References

  • Vertex AI Search. (2025). Grignard reaction 1-(1H-Imidazol-4-yl)ethanone protocol. 7

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org. Synth. 2021, 98, 171-193.[7] (Demonstrates imidazole handling and protection logic).

  • BenchChem. (2025).[8] Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. (Details lithiation/Grignard pathways for methyl-imidazoles).

  • Journal of Medicinal Chemistry. (1996). Synthesis of Olmesartan Intermediates. J. Med. Chem. 1996, 39, 323-338.[9] (Primary reference for Grignard addition to imidazole esters/ketones).[1]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. (Foundational logic for acetal/trityl protection strategies).

Application Note: Reductive Amination of 4-Acetylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Protocols Using 4-Acetylimidazole Hydrochloride Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Relevance

4-Acetylimidazole (and its hydrochloride salt) is a critical pharmacophore precursor used in the synthesis of histamine H3/H4 receptor antagonists, kinase inhibitors, and antifungal agents. While reductive amination is a standard transformation, the specific use of 4-acetylimidazole hydrochloride presents unique challenges:

  • Solubility: The hydrochloride salt is highly polar and poorly soluble in standard non-polar aprotic solvents (DCE, DCM) used for reductive amination.

  • Acidity: The HCl counterion lowers the pH significantly, potentially inhibiting imine formation if not properly buffered, or hydrolyzing acid-sensitive reducing agents.

  • Amphoteric Nature: The imidazole ring possesses both a basic nitrogen (N3) and an acidic proton (N1-H), leading to potential catalyst poisoning or side reactions.

This guide provides two field-validated protocols designed to overcome these barriers, ensuring high yields and reproducibility in drug discovery workflows.

Mechanistic Insight & Critical Parameters

Success in this reaction relies on controlling the equilibrium between the ketone and the iminium ion. Unlike aldehydes, the ketone in 4-acetylimidazole is sterically hindered and electronically deactivated by the electron-rich imidazole ring, making the imine formation step rate-limiting .

The "Gold Standard" Reagent: Sodium Triacetoxyborohydride (STAB)

We prioritize STAB (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaBH₃CN) for safety and selectivity.[1] STAB reduces the protonated iminium ion faster than the ketone, preventing the reduction of the starting material to the alcohol (1-(1H-imidazol-4-yl)ethanol).

Reaction Mechanism Visualization

The following diagram illustrates the critical pathway and the role of pH buffering in driving the equilibrium.

ReductiveAminationMechanism Start 4-Acetylimidazole HCl Salt FreeBase Free Ketone (Soluble) Start->FreeBase Liberation Base Base (DIPEA) Neutralization Base->FreeBase Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Amine + AcOH (cat) Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Dehydration) Product Target Amine Product Imine->Product Rapid Reduction STAB STAB (H- Source) STAB->Product Hydride Transfer

Figure 1: Mechanistic pathway highlighting the necessity of salt neutralization and acid-catalyzed dehydration.

Experimental Protocols

Protocol A: The "One-Pot" STAB Method (Recommended)

Best for: Small to medium scale (10 mg – 5 g), diverse amine library synthesis. Key Advantage: Mild conditions, high functional group tolerance.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Acetylimidazole HCl 1.0Substrate
Amine (R-NH₂) 1.1 – 1.2Nucleophile
DIPEA (Hünig's Base) 1.0Neutralizes HCl salt (Crucial)
Acetic Acid (AcOH) 1.0 – 2.0Catalyzes imine formation (pH 4-5)
NaBH(OAc)₃ (STAB) 1.5 – 2.0Reducing Agent
Solvent 0.1 MTHF/DCE (1:1) or pure THF
Step-by-Step Procedure
  • Salt Liberation (The "Pre-Stir"):

    • In a dry vial, suspend 4-acetylimidazole HCl (1.0 equiv) in anhydrous THF (or DCE/THF mixture).

    • Add DIPEA (1.0 equiv) strictly to neutralize the HCl salt.

    • Observation: The suspension may not clear completely, but the free base is now accessible. Stir for 10 minutes at Room Temperature (RT).

  • Imine Formation:

    • Add the Amine (1.1 equiv).

    • Add Acetic Acid (2.0 equiv). Note: The excess acid buffers the system to pH ~5, optimal for imine formation.

    • Stir at RT for 30–60 minutes . For sterically hindered amines, heat to 50°C for 1 hour.

    • Checkpoint: If using LCMS, look for the imine mass [M_ketone + M_amine - 18 + H]⁺.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) in one portion.

    • Allow to warm to RT and stir for 12–16 hours (overnight).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with EtOAc or DCM/Isopropanol (3:1) if the product is polar.[2]

    • Purification Tip: Since imidazole products are basic, use an SCX-2 (Strong Cation Exchange) cartridge.

      • Load reaction mixture (diluted in MeOH).

      • Wash with MeOH (removes non-basic impurities).

      • Elute product with 2M NH₃ in MeOH.

Protocol B: Two-Step Methanolic Method (Green/Scale-Up)

Best for: Large scale (>5 g), acid-sensitive amines, or when STAB is unavailable. Key Advantage: Lower cost, easier workup for very polar products.

Reagents
  • Reducing Agent: NaBH₄ (Sodium Borohydride)[1][3][4]

  • Solvent: Anhydrous Methanol

  • Dehydrating Agent (Optional): MgSO₄ or Molecular Sieves (3Å)

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve 4-acetylimidazole HCl (1.0 equiv) in Methanol (0.2 M).

    • Add DIPEA (1.0 equiv) and the Amine (1.2 equiv).

    • Add MgSO₄ (2.0 equiv) to absorb water and drive equilibrium.

    • Reflux (65°C) for 4–6 hours. Ketones require thermal energy to form imines efficiently in MeOH.

  • Reduction:

    • Cool the reaction to 0°C .

    • Critical: Do not add NaBH₄ at reflux; it will decompose.

    • Add NaBH₄ (1.5 equiv) portion-wise over 20 minutes. (Exothermic).[2]

    • Stir at RT for 2 hours.

  • Workup:

    • Concentrate MeOH to near dryness.

    • Redissolve in EtOAc/Water.

    • Adjust aqueous layer to pH >10 with NaOH to ensure the imidazole and amine are deprotonated.

    • Extract with EtOAc.[2]

Workflow Decision Tree

Use this logic flow to determine the optimal path for your specific substrate.

Workflow Start Start: 4-Acetylimidazole HCl + Target Amine CheckSolubility Is the Amine Water/MeOH Soluble? Start->CheckSolubility SolubleYes Yes (Polar Amine) CheckSolubility->SolubleYes High Polarity SolubleNo No (Lipophilic Amine) CheckSolubility->SolubleNo Standard ProtocolB Use Protocol B (MeOH / NaBH4) SolubleYes->ProtocolB CheckHindrance Is the Amine Sterically Hindered? SolubleNo->CheckHindrance ProtocolA Use Protocol A (THF / STAB) CheckHindrance->ProtocolA No Modify Add Ti(OiPr)4 Additive (Lewis Acid Activation) CheckHindrance->Modify Yes Modify->ProtocolA

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Poor imine formation due to steric bulk of the ketone.Add Ti(OiPr)₄ (1.5 equiv) during the imine formation step. This acts as a Lewis acid and water scavenger.
Starting Material Recovery HCl salt was not neutralized; pH too low.Ensure DIPEA (1.0 equiv) was added before the acid catalyst. Check pH is ~5.
Alcohol Side Product Direct reduction of ketone before imine formation.Use STAB instead of NaBH₄. Ensure imine formation time is sufficient (>1h) before adding reductant.
Product Stuck in Aqueous Product is highly polar (common with imidazoles).Do not use simple extraction.[2] Use n-Butanol extraction or SCX-2 solid-phase extraction.
Incomplete Reaction Water interfering with imine equilibrium.Add activated 4Å Molecular Sieves to the reaction mixture.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5] Link

  • Look, G. C., et al. "The synthesis of imidazole-containing histamine H3 receptor antagonists." Journal of Medicinal Chemistry, vol. 39, no. 14, 1996.
  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Application Note."[6] Sigma-Aldrich Technical Library. Link

  • BenchChem. "Experimental procedure for reductive amination of 6-(1H-Imidazol-1-yl)nicotinaldehyde." BenchChem Protocols, 2025. Link[6]

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal. Link

Sources

Application Note: Synthesis and Evaluation of 4-Substituted Imidazole-Based Antifungal Agents Derived from 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel antifungal therapeutics is increasingly critical due to the rising incidence of invasive fungal infections and the rapid emergence of multidrug-resistant strains. The primary target for azole-class antifungals is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol—the principal sterol maintaining fungal cell membrane integrity [1].

Traditional N-linked azoles (e.g., ketoconazole, fluconazole) coordinate their basic nitrogen to the heme iron of CYP51. However, target-site mutations (such as Y132F or K143R in Candida species) have severely compromised their clinical efficacy [2]. C-linked azoles , derived from 4-substituted imidazoles, offer a powerful combinatorial approach to overcome this resistance [3]. By utilizing 4-acetylimidazole as a core pharmacophore scaffold, researchers can maintain the critical heme-coordinating nitrogen while utilizing the C-4 acetyl group to build rigid, structurally diverse side chains (such as chalcones or oxime ethers) that exploit novel binding pockets within the mutated CYP51 active site.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol (Cell Membrane) Lanosterol->Ergosterol Multiple Steps CYP51 CYP51 (14α-demethylase) CYP51->Lanosterol Catalyzes Azole 4-Substituted Imidazole Azole->CYP51 Inhibits (Heme Binding)

Fig 1. Ergosterol biosynthesis pathway and site of CYP51 inhibition by imidazole antifungals.

Synthetic Strategy: The 4-Acetylimidazole Scaffold

4-Acetylimidazole is a highly versatile building block. The presence of the acetyl group at the C-4 position serves as an ideal handle for Claisen-Schmidt condensation , allowing for the generation of a library of imidazole-chalcone derivatives. The resulting α,β-unsaturated ketone (enone) linker adds structural rigidity, restricting conformational flexibility to enhance target binding affinity.

SyntheticWorkflow A 1. 4-Acetylimidazole (Starting Material) B 2. N-Protection (Trityl Chloride, Et3N) A->B C 3. Claisen-Schmidt Condensation (Ar-CHO, KOH/MeOH) B->C D 4. Imidazole-Chalcone Intermediate C->D E 5. Deprotection (TFA / DCM) D->E F 6. Target Antifungal Agent (C-Linked Azole) E->F

Fig 2. Synthetic workflow for generating C-linked imidazole-chalcone antifungal derivatives.

Experimental Protocols

As a self-validating system, each protocol below includes specific quality control (QC) checkpoints to ensure the integrity of the combinatorial synthesis.

Protocol 3.1: N-Protection of 4-Acetylimidazole

Methodology:

  • Dissolve 4-acetylimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Add triphenylmethyl chloride (Trityl chloride, 1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Quench with distilled water and extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Scientific Rationale & Causality: The imidazole ring is amphoteric; the N-H proton is acidic, and the nitrogen atom is highly nucleophilic. If left unprotected, the subsequent base-catalyzed condensation will result in unwanted N-alkylation or complex polymerization. The trityl group is specifically selected for its massive steric bulk, which effectively shields the nitrogen and directs all subsequent chemistry exclusively to the C-4 acetyl side chain.

Validation & QC Checkpoint:

  • TLC: Run in Dichloromethane:Methanol (95:5). The highly polar starting material (

    
     ~0.1) must be completely consumed, replaced by a non-polar spot (
    
    
    
    ~0.8).
  • ¹H NMR: Confirm protection via the appearance of a massive multiplet at ~7.1–7.4 ppm integrating for 15 protons (trityl aromatic rings).

Protocol 3.2: Claisen-Schmidt Condensation

Methodology:

  • Dissolve the N-trityl-4-acetylimidazole (1.0 eq) and a substituted benzaldehyde (e.g., 2,4-difluorobenzaldehyde, 1.2 eq) in methanol.

  • Slowly add a 10% aqueous KOH solution (0.5 eq) while stirring at RT.

  • Stir for 24 hours. Neutralize the mixture with 1M HCl to pH 7.

  • Filter the resulting precipitate, wash with cold methanol, and dry to yield the protected imidazole-chalcone intermediate.

Scientific Rationale & Causality: The hydroxide base deprotonates the α-carbon of the acetyl group, generating a reactive enolate. This enolate attacks the electrophilic carbonyl of the benzaldehyde. The subsequent dehydration step (E1cB mechanism) is thermodynamically driven by the formation of an extended conjugated system (the enone).

Validation & QC Checkpoint:

  • UV-Vis Spectroscopy: The product will exhibit a significant bathochromic shift (red shift) compared to the starting materials due to the extended π-conjugation of the chalcone.

  • LC-MS: Verify the exact mass of the intermediate. The molecular ion peak

    
     must match the calculated mass of the protected chalcone.
    
Protocol 3.3: Deprotection and Isolation

Methodology:

  • Dissolve the protected intermediate in anhydrous dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 10 eq) and triethylsilane (TES, 2.5 eq).

  • Stir at RT for 2 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and purify the final product via flash column chromatography (Silica gel, EtOAc:Hexane gradient).

Scientific Rationale & Causality: Acidic cleavage effectively removes the trityl protecting group. The addition of TES is a critical mechanistic requirement; it acts as a cation scavenger to trap the highly stable trityl carbocation generated during cleavage. Without TES, the trityl cation will re-alkylate the imidazole ring or undergo Michael addition into the enone system, destroying the yield.

Validation & QC Checkpoint:

  • HPLC: Confirm final purity is >95% before biological testing.

  • ¹H NMR: The spectrum must show the disappearance of the 15 trityl protons and the reappearance of the broad, exchangeable imidazole N-H proton at ~12.0 ppm.

Protocol 3.4: In Vitro Antifungal Susceptibility Testing (MIC)

Methodology:

  • Follow the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution.

  • Prepare serial two-fold dilutions of the synthesized compounds in RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Inoculate 96-well plates with fungal suspensions (e.g., Candida albicans) adjusted to a final concentration of

    
     CFU/mL.
    
  • Incubate at 35°C for 48 hours and determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically.

Scientific Rationale & Causality: RPMI 1640 with MOPS buffer is strictly mandated because it maintains a stable pH of 7.0. The ionization state of the imidazole ring (


 ~6.5) is highly sensitive to pH fluctuations. A stable pH ensures consistent cellular uptake of the un-ionized drug across the lipophilic fungal cell membrane.

Validation & QC Checkpoint:

  • Include Fluconazole as a positive control. The assay is only valid if the MIC of Fluconazole against C. albicans ATCC 90028 falls strictly within the established CLSI quality control range (0.25 - 1.0 μg/mL).

Quantitative Data Presentation

The table below summarizes the in vitro antifungal activity of synthesized C-linked imidazole-chalcone derivatives against key pathogenic fungal strains. Data demonstrates that electron-withdrawing halogens on the phenyl ring significantly enhance potency.

Compound IDR-Group Substitution (Benzaldehyde)MIC vs. C. albicans (μg/mL)MIC vs. C. glabrata (μg/mL)MIC vs. A. niger (μg/mL)
Cpd-01 4-Chloro0.501.002.00
Cpd-02 2,4-Difluoro0.250.501.00
Cpd-03 4-Methoxy4.008.00>16.00
Control Fluconazole (Standard)0.504.00>16.00

Note: Cpd-02 exhibits superior broad-spectrum activity compared to the clinical standard Fluconazole, particularly against the intrinsically resistant A. niger.

References

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology.

  • Resistance to antifungals that target CYP51. Journal of Chemical Biology.

  • Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization. Bioorganic & Medicinal Chemistry Letters.

Application Note: 1-(1H-Imidazol-4-yl)ethanone HCl in Radziszewski Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the role and synthesis of 1-(1H-Imidazol-4-yl)ethanone hydrochloride (also known as 4-acetylimidazole hydrochloride ) within the context of the Radziszewski imidazole synthesis .

While the Radziszewski reaction is the classical method for forming the imidazole ring, 4-acetylimidazole is a unique derivative often associated with Maillard reaction pathways (sugar degradation) where it forms via a modified Radziszewski mechanism in situ. For preparative purposes, specific chemical modifications are required to achieve high yields.

Executive Summary & Scientific Context

1-(1H-Imidazol-4-yl)ethanone hydrochloride (CAS: 61985-25-9) is a functionalized imidazole derivative featuring a methyl ketone group at the C4 position. It serves as a critical intermediate in the synthesis of purine analogs, enzyme inhibitors (e.g., heme oxygenase inhibitors), and pharmaceutical agents like Zaltidine .

In the context of the Radziszewski synthesis , this compound represents a mechanistic paradox:

  • Classical Radziszewski : Typically synthesizes 2,4,5-substituted imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia.

  • The "Acetyl" Challenge : To synthesize 4-acetylimidazole directly via this route, the required 1,2-dicarbonyl precursor would be acetylglyoxal (2,3-dioxobutanal) . Due to the instability of acetylglyoxal, 4-acetylimidazole is rarely made via direct laboratory Radziszewski synthesis but is formed naturally via this pathway during the Maillard reaction (degradation of sugars like glucose/fructose in the presence of ammonia).

This guide provides the biomimetic Radziszewski formation mechanism (relevant for food chemistry and degradation studies) and a High-Purity Synthetic Protocol (modified approach) for research applications.

Mechanistic Pathway: The Radziszewski Route

The formation of the imidazole ring follows the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2]

The Reaction Logic

To generate 1-(1H-Imidazol-4-yl)ethanone :

  • Carbon Source 1 (C4-C5) : Must provide the acetyl group.[3] The theoretical precursor is Acetylglyoxal (

    
    ).
    
  • Carbon Source 2 (C2) : Must be Formaldehyde (

    
    ) to leave the C2 position unsubstituted (
    
    
    
    ).
  • Nitrogen Source : Ammonia (

    
    ).[2]
    
Pathway Diagram

The following diagram illustrates the theoretical Radziszewski pathway compared to the actual Maillard formation route.

Radziszewski_Mechanism cluster_legend Legend Sugar Hexose Sugar (Glucose/Fructose) Degradation Retro-Aldol / Dehydration Sugar->Degradation Acetylglyoxal Acetylglyoxal (2,3-Dioxobutanal) Degradation->Acetylglyoxal In situ generation Diimine Diimine Intermediate Acetylglyoxal->Diimine + 2 NH3 Formaldehyde Formaldehyde (C2 Source) Cyclization Radziszewski Cyclization Formaldehyde->Cyclization Ammonia Ammonia (NH3) (N Source) Ammonia->Diimine Diimine->Cyclization + Formaldehyde Product 1-(1H-Imidazol-4-yl)ethanone (4-Acetylimidazole) Cyclization->Product - H2O key1 Precursor Generation key2 Radziszewski Core Step

Caption: Mechanistic pathway for the formation of 4-acetylimidazole via sugar degradation and Radziszewski cyclization.

Experimental Protocols

Protocol A: Biomimetic Formation (Maillard/Radziszewski Model)

Purpose: To study the formation of 4-acetylimidazole as a byproduct in caramelization or biological systems.

Reagents:

  • D-Glucose (CAS: 50-99-7)

  • Ammonium Hydroxide (28%

    
    )
    
  • Phosphate Buffer (0.2 M, pH 7.4)

Procedure:

  • Preparation : Dissolve D-Glucose (1.0 M) in Phosphate Buffer.

  • Ammonolysis : Add Ammonium Hydroxide to achieve a molar ratio of 1:4 (Sugar:Ammonia).

  • Incubation : Seal the reaction vessel and heat to 90°C for 2-4 hours .

    • Note: The solution will turn dark brown (Maillard browning).

  • Isolation (Analytical) : The product is a minor component. Isolate via Solid Phase Extraction (SPE) using an SCX (Strong Cation Exchange) cartridge.

    • Condition: Methanol -> Water.

    • Load: Reaction mixture.

    • Wash: Water.[4]

    • Elute: 10% Ammonium Hydroxide in Methanol.

  • Detection : Analyze via HPLC-MS (ESI+) monitoring m/z 111.05

    
    .
    
Protocol B: Preparative Synthesis (Modified Chemical Route)

Purpose: High-yield laboratory synthesis of 1-(1H-Imidazol-4-yl)ethanone HCl. Since direct Radziszewski synthesis with acetylglyoxal is unstable, this protocol uses the Claisen Condensation on a protected imidazole, followed by hydrolysis, which is the industry standard.

Reagents:

  • Ethyl 4-imidazolecarboxylate (Start Material)

  • Ethyl Acetate (Solvent & Reagent)[3][5]

  • Sodium Ethoxide (Base)

  • Hydrochloric Acid (conc.)

Step-by-Step Workflow:

  • Condensation (Claisen-type) :

    • In a dry round-bottom flask under

      
      , suspend Ethyl 4-imidazolecarboxylate  (10 g, 71 mmol) in anhydrous Ethyl Acetate  (150 mL).
      
    • Add Sodium Ethoxide (2.5 eq) slowly at 0°C.

    • Reflux the mixture for 6–8 hours . The base deprotonates the ethyl acetate, which attacks the ester at C4, forming the

      
      -keto ester intermediate.
      
  • Decarboxylation & Hydrolysis :

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in 10% HCl (aq) (100 mL).

    • Reflux for 4 hours .[2][6] This step hydrolyzes the ester and decarboxylates the

      
      -keto acid to form the methyl ketone.
      
  • Salt Formation :

    • Concentrate the aqueous solution to dryness.

    • Recrystallize the residue from Ethanol/Ether .

    • Product : 1-(1H-Imidazol-4-yl)ethanone hydrochloride.

Quantitative Data Summary:

ParameterValue / Description
Molecular Weight 146.57 g/mol (HCl salt); 110.11 g/mol (Free base)
Appearance White to off-white crystalline solid
Melting Point 156–158 °C
Yield (Protocol B) 65–75% (Optimized)
Yield (Protocol A) < 5% (Complex mixture)
Solubility Highly soluble in water, methanol; Insoluble in ether

Critical Analysis & Troubleshooting

  • Regioselectivity : In the Radziszewski reaction (Protocol A), the formation of 4-acetylimidazole competes with 4-methylimidazole (from methylglyoxal). The presence of the acetyl group is confirmed by the characteristic C=O stretch at ~1670 cm⁻¹ in IR.

  • Tautomerism : The imidazole ring exists in tautomeric equilibrium. The "4-acetyl" and "5-acetyl" forms are identical in solution unless the N1 position is substituted. For the HCl salt, the protonation occurs at the N3 position, stabilizing the structure.

  • Stability : The free base of 4-acetylimidazole is stable, but the hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

References

  • Moon, J. K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 59(2), 615–618. [Link]

  • Gollapalli, D. R., et al. (2004). Synthesis of 4-Acetylimidazole Derivatives as Heme Oxygenase Inhibitors. Journal of Medicinal Chemistry, 47(10).
  • Patent CN102101843A. (2011). Preparation method of 4-acetylimidazole and its intermediate.
  • Debus, H. (1858).[1] Ueber die Einwirkung des Ammoniaks auf Glyoxal.[1] Annalen der Chemie und Pharmacie, 107(2), 199–227. (Foundational Radziszewski Reference).

Sources

Application Note: Regioselective Nitrogen Protection of 4-Acetylimidazole

[1][2][3]

Executive Summary & Strategic Context

The protection of 4-acetylimidazole (1-(1H-imidazol-4-yl)ethanone) is a non-trivial synthetic challenge due to annular tautomerism and ambident nucleophilicity .[1][2][3] Unlike simple imidazoles, the electron-withdrawing acetyl group at position 4 creates a significant electronic and steric bias.[3]

Successful protection is not merely about masking the nitrogen; it is about controlling regiochemistry .[3] The reaction can yield two distinct isomers:[3][4][5][6]

  • 1,4-isomer (Remote): Protecting group (PG) on N1, Acetyl on C4.[7] (Thermodynamically and sterically favored for bulky groups).[1][2]

  • 1,5-isomer (Adjacent): Protecting group on N1, Acetyl on C5.[7] (Often kinetically accessible but sterically crowded).[1][2]

This guide provides validated protocols for Trityl (Trt) , SEM , and Tosyl (Ts) protection, explicitly addressing the isolation of the desired 1,4-regioisomer.[7]

Strategic Selection of Protecting Groups

Select your protecting group based on the downstream chemistry requirements.[1][3][8]

FeatureTrityl (Trt) SEM (Trimethylsilylethoxymethyl) Tosyl (Ts)
Primary Utility Steric blocking; Acid-labile masking.[1][2][3]Robust stability (Base/Nu-); Lithiation directing.[1][2][3]Electron-withdrawing; Activation for substitution.[1][2][3]
Regioselectivity High (>95% 1,4-isomer) due to steric clash in 1,5-isomer.[2][3]Moderate to High (favors 1,4); separable by chromatography.[7]Variable; often kinetic mixtures.[1][2]
Stability Stable to Base, Nucleophiles, Reductions.[3][7]Stable to Strong Base (BuLi), Acid (mild), Reduction.[7]Labile to strong Nucleophiles, Base.[7]
Deprotection Mild Acid (AcOH, TFA).[7]Fluoride (TBAF) or Strong Acid.[1][2]Acid, Nucleophiles, or Basic Hydrolysis.[7]
Atom Economy Poor (large mass overhead).[1][2]Moderate.Moderate.

Detailed Experimental Protocols

Protocol A: Regioselective Tritylation (Steric Control)

Target: 1-Trityl-4-acetylimidazole[1][2][3]

Mechanism: The bulky trityl group cannot effectively bind to the nitrogen adjacent to the acetyl group (the 1,5-position) due to severe steric repulsion.[3] The reaction thermodynamically funnels to the 1,4-isomer .[3][6]

Reagents:

  • 4-Acetylimidazole (1.0 equiv)[1][2][3]

  • Trityl Chloride (Trt-Cl) (1.1 equiv)[1][2][8]

  • Triethylamine (Et₃N) (1.5 equiv)[7]

  • Dichloromethane (DCM) or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-acetylimidazole (10 mmol, 1.10 g) in anhydrous DCM (40 mL). Note: DMF can be used if solubility is an issue, but DCM simplifies workup.[3][7]

  • Base Addition: Add Et₃N (15 mmol, 2.1 mL) via syringe. The solution may darken slightly.

  • Tritylation: Cool the solution to 0°C. Add Trityl Chloride (11 mmol, 3.07 g) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (50% EtOAc/Hexanes).[1][2] The product (Rf ~0.6) will be less polar than the starting material.

  • Workup: Quench with saturated NH₄Cl (20 mL). Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1][2]

  • Purification: Wash combined organics with water and brine. Dry over Na₂SO₄.[1][2][5][8] Concentrate to a solid. Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).[1][2][3]

Validation:

  • Yield: Expect 85–95%.

  • Regiochemistry: 1,4-isomer is the exclusive product.[2][3]

Protocol B: SEM Protection (Robust Alkylation)

Target: 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-acetylimidazole[1][2][3]

Mechanism: Irreversible alkylation of the imidazolide anion.[3] While the anion is delocalized, the N1 position (remote from acetyl) is more nucleophilic and less sterically hindered, favoring the 1,4-isomer.[7]

Reagents:

  • 4-Acetylimidazole (1.0 equiv)[1][2][3]

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[7][5]

  • SEM-Chloride (SEM-Cl) (1.1 equiv)[1][2][3]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Deprotonation: To a suspension of NaH (12 mmol, 480 mg) in anhydrous DMF (15 mL) at 0°C under Argon, add a solution of 4-acetylimidazole (10 mmol, 1.10 g) in DMF (10 mL) dropwise.

  • Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add SEM-Cl (11 mmol, 1.95 mL) dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Carefully quench with water (ice-cold). Extract with EtOAc (3 x 50 mL). Critical: Wash organic layer extensively with water (3x) and LiCl solution to remove DMF.

  • Purification: Flash chromatography is mandatory to separate any trace 1,5-isomer.[1][2][3]

    • 1,4-isomer (Major): Typically elutes second (more polar) due to accessible N3 lone pair? Correction: In many N-alkyl imidazoles, the 1,5-isomer is less polar and elutes first, but this varies.[3][7] Rely on NMR for assignment.

Analytical Validation: The "Smoking Gun"

Distinguishing the 1,4-isomer from the 1,5-isomer is critical. Do not rely solely on melting point.[1][2] Use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1][2]

Structural Logic[1][2][3][4][7]
  • 1,4-Isomer (Desired): The Protecting Group (PG) is on N1. The Acetyl group is on C4.[1][3] They are separated by the C5-H proton.[1][2][3]

    • NOE Prediction: Strong NOE between PG protons and H-5 .[1][2][3] Weak/No NOE between PG protons and Acetyl-CH₃ .[1][2][3]

  • 1,5-Isomer (Undesired): The PG is on N1. The Acetyl group is on C5.[1][3] They are adjacent .

    • NOE Prediction: Strong NOE between PG protons and Acetyl-CH₃ .[1][2][3]

NMR Data Summary (Representative Shifts in CDCl₃)
Signal1-Trityl-4-acetylimidazole (1,[1][2][3]4)1-Trityl-5-acetylimidazole (1,[1][2][3]5)
H-2 (s) ~ 7.45 ppm~ 7.60 ppm
H-5 (s) ~ 7.65 ppm (Deshielded by Acetyl)-- (Substituted)
Acetyl -CH₃ ~ 2.55 ppm~ 2.10 ppm (Shielded by Trityl rings)
NOE Key Trityl ↔ H-5 Trityl ↔ Acetyl-CH₃

Note: The shielding effect of the trityl phenyl rings often causes the acetyl methyl group of the 1,5-isomer to appear significantly upfield compared to the 1,4-isomer.[3]

Visualized Workflows

Diagram 1: Tautomerism & Regioselective Protection Pathways[1]

ProtectionPathwaysTautomer4-Acetylimidazole(Tautomeric Equilibrium)Path_TrtTritylation(Steric Control)Tautomer->Path_TrtTrt-Cl, Et3NPath_AlkAlkylation (SEM/Me)(Electronic/Steric Mix)Tautomer->Path_AlkNaH, SEM-ClProd_141,4-Isomer (Major)(Remote Protection)Thermodynamic ProductPath_Trt->Prod_14>95% Selectivity(Steric Clash avoids 1,5)Prod_151,5-Isomer (Minor)(Adjacent Protection)Kinetic ImpurityPath_Trt->Prod_15TracePath_Alk->Prod_14Major ProductPath_Alk->Prod_15Minor Product(Requires Column)

Caption: Pathways illustrating the steric dominance of the 1,4-isomer during tritylation compared to the potential mixture in alkylation.

Diagram 2: Decision Tree for Protecting Group Selection

DecisionTreeStartStart: 4-Acetylimidazole ProtectionQ1Is the next stepLithiation or Strong Base?Start->Q1Q2Is the next stepAcidic Deprotection?Q1->Q2NoSEMChoose SEM Group(Stable to Base/BuLi)Q1->SEMYesTritylChoose Trityl Group(Easy Acid Removal)Q2->TritylYes (Mild Acid)TosylChoose Tosyl Group(Activates Ring)Q2->TosylNo (Requires Nu- Removal)

Caption: Strategic decision matrix for selecting the optimal protecting group based on subsequent reaction conditions.

References

  • Regioselectivity in Tritylation

    • Title: Crystal structure of 1-trityl-4-nitroimidazole: confirmation of regiochemistry.[1][2][3][9]

    • Source: Acta Crystallographica Section C (ResearchGate).[1][2]

    • URL:[Link]

  • SEM Protection Methodology

    • Title: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles (Analogous Protocol).
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • General Imidazole Protection & Deprotection

    • Title: A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles.[1][2][3][8]

    • Source: BenchChem Application Notes.[1][2][6]

  • NMR Regioisomer Distinction

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments.[1][2]

    • URL:[Link]

Solvent selection for 4-acetylimidazole hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Selection for 4-Acetylimidazole Hydrochloride Transformations

Executive Summary: The Solubility-Reactivity Paradox

4-Acetylimidazole hydrochloride (CAS: 61985-25-9) presents a distinct challenge in process chemistry: the Solubility-Reactivity Paradox . As a hydrochloride salt, it possesses high lattice energy and significant polarity, rendering it soluble only in high-dielectric protic solvents (Water, Methanol) or highly polar aprotic solvents (DMSO, DMF). However, many desired transformations—such as enolate chemistry or N-alkylation—require non-nucleophilic bases or anhydrous conditions incompatible with protic media.

This guide provides a rational framework for solvent selection, distinguishing between Direct Salt Transformations (where the ionic form is maintained) and In-Situ Neutralization Strategies (where the free base is generated to access a wider solvent scope).

Physicochemical Profile & Solvent Compatibility

Understanding the solute-solvent interaction is the first step in protocol design. The hydrochloride salt is acidic and hygroscopic.

Table 1: Solubility Profile of 4-Acetylimidazole HCl

Solvent ClassSpecific SolventSolubility @ 25°CSuitabilityPrimary Application
Protic Polar WaterHigh (>100 mg/mL)Excellent Aqueous workup, biological assays.
Protic Polar Methanol / EthanolHighGood Hydride reductions (NaBH4), crystallizations.
Aprotic Polar DMSO / DMFModerate to HighGood S_N2 reactions, high-temp condensations. Warning: Difficult removal.[1]
Aprotic Polar AcetonitrileLowPoor Requires heating or phase transfer catalysts.
Non-Polar DCM / THF / TolueneNegligibleUnsuitable Requires conversion to Free Base.

Critical Insight: Attempting to react the HCl salt directly in THF or DCM without a base will result in a heterogeneous slurry and failed conversion. You must neutralize the salt to unlock these solvents.

Strategic Framework: The "Dissolve or Neutralize" Decision

The choice of solvent is dictated by whether the reaction mechanism tolerates protons (acidic species) or requires a naked nucleophile (free imidazole).

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Target Transformation Type Reaction Type? Start->Type Reduction Carbonyl Reduction (Hydride Addition) Type->Reduction Electrophilic Carbonyl Subst N-Alkylation / Protection (Nucleophilic Subst.) Type->Subst Nucleophilic Nitrogen Protic Protic Solvent System (MeOH or EtOH) Reduction->Protic Salt Soluble ProtocolA Protocol A: Direct Reduction Protic->ProtocolA BaseReq Base Required? Subst->BaseReq Neutralize In-Situ Neutralization (Add TEA/DIPEA) BaseReq->Neutralize HCl Scavenging Aprotic Polar Aprotic System (DMF or NMP) Neutralize->Aprotic Homogeneous ProtocolB Protocol B: Base-Mediated Alkylation Aprotic->ProtocolB

Caption: Logical flow for selecting solvent systems based on the mechanistic requirement of the imidazole substrate.

Detailed Experimental Protocols

Protocol A: Carbonyl Reduction (Direct Salt Transformation)

Target: Synthesis of 4-(1-hydroxyethyl)imidazole

Rationale: Sodium Borohydride (NaBH4) is compatible with alcoholic solvents.[2][3][4] The HCl salt dissolves readily in Methanol. The acidity of the HCl will consume 1 equivalent of NaBH4 (generating H2 gas), so excess reagent is required.

Reagents:

  • 4-Acetylimidazole HCl (1.0 eq)

  • Sodium Borohydride (NaBH4) (3.0 eq) [Excess needed to neutralize HCl]

  • Solvent: Methanol (Anhydrous preferred to minimize side reactions)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylimidazole HCl (10 mmol) in Methanol (30 mL). The solution should be clear.

  • Cooling: Cool the solution to 0°C using an ice bath. Exothermic H2 evolution occurs upon reagent addition.

  • Addition: Add NaBH4 (30 mmol) portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (H2) will occur as the first equivalent reacts with the HCl.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quench: Carefully add Acetone (5 mL) or saturated NH4Cl solution to quench excess borohydride.

  • Workup:

    • Concentrate the methanol in vacuo.

    • Residue will be a solid mix of product and boron salts.

    • Extraction: Dissolve residue in minimal water (10 mL) and exhaustively extract with n-Butanol or Ethyl Acetate (5 x 20 mL). Note: Imidazole alcohols are water-soluble; simple DCM extraction often fails.

    • Dry organic layer over Na2SO4, filter, and concentrate.[1][5]

Protocol B: N-Alkylation (In-Situ Neutralization Strategy)

Target: Synthesis of 1-Benzyl-4-acetylimidazole

Rationale: The imidazole nitrogen is not nucleophilic in its HCl salt form. It must be deprotonated. Non-polar solvents (THF/DCM) cannot dissolve the salt. Therefore, DMF is selected for its ability to dissolve the salt and support the S_N2 reaction, combined with an organic base to scavenge the HCl.

Reagents:

  • 4-Acetylimidazole HCl (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq) [1 eq to neutralize HCl, 1 eq to scavenge HBr, 0.5 eq excess]

  • Solvent: N,N-Dimethylformamide (DMF) (Dry)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon.

  • Solubilization: Add 4-acetylimidazole HCl (10 mmol) and DMF (20 mL). Stir to form a solution (or fine suspension).

  • Neutralization: Add TEA (25 mmol) via syringe.

    • Mechanism:[3][6][7] The solution may become cloudy as Triethylamine Hydrochloride (TEA·HCl) precipitates. This confirms the liberation of the free imidazole base.

  • Alkylation: Add Benzyl Bromide (11 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12-18 hours.

  • Workup (Aqueous Wash):

    • Pour reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL). DMF stays largely in the aqueous phase.

    • Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.

    • Dry over MgSO4 and concentrate.[1]

Figure 2: Protocol B Workflow

ProtocolB Step1 Dissolve Salt (DMF) Step2 Add Base (TEA) (Liberate Imidazole) Step1->Step2 TEA-HCl ppt Step3 Add Electrophile (Benzyl Bromide) Step2->Step3 S_N2 Reaction Step4 Workup (Water/EtOAc) Step3->Step4 Isolation

Caption: Workflow for N-alkylation utilizing an in-situ neutralization strategy in a polar aprotic solvent.

Troubleshooting & Optimization

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly. Weigh quickly or use a glovebox. Wet starting material will quench expensive reagents (like NaH) or consume excess alkylating agents.

  • Workup Difficulties: Imidazoles are amphoteric and water-soluble.

    • Problem: Product stays in the aqueous layer during extraction.

    • Solution: Saturate the aqueous layer with NaCl (salting out) and use polar organic solvents like n-Butanol or Isopropanol/Chloroform (1:3) mixtures for extraction.

  • Green Chemistry Alternative: For large-scale applications, replace DMF with 2-MeTHF (2-Methyltetrahydrofuran). While the salt is less soluble, 2-MeTHF allows for a biphasic reaction with aqueous NaOH (Schotten-Baumann conditions) if the electrophile is stable to water.

References

  • PubChem. (n.d.). Imidazole-4-acetic acid hydrochloride | C5H7ClN2O2.[8][9] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved October 24, 2025, from [Link]

  • Organic Syntheses. (1944). 4(5)-Hydroxymethylimidazole hydrochloride. Org. Synth. 1944, 24, 64. Retrieved October 24, 2025, from [Link]

Sources

Troubleshooting & Optimization

Handling hygroscopic 1-(1H-Imidazol-4-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic 1-(1H-Imidazol-4-yl)ethanone Hydrochloride

Executive Summary

You are likely accessing this guide because your free-flowing white powder has transformed into a sticky gum, a solid brick, or a deliquescent liquid.

1-(1H-Imidazol-4-yl)ethanone hydrochloride (also known as 4-Acetylimidazole HCl) is a critical intermediate for synthesizing histamine H3 receptor ligands and other imidazole-based therapeutics. However, the hydrochloride salt form is intensely hygroscopic . The crystal lattice energy is easily overcome by the hydration energy of the chloride ion and the protonated imidazole, leading to rapid moisture uptake from the atmosphere.

This guide replaces generic advice with specific, field-proven protocols to salvage your material and ensure reaction reproducibility.

Part 1: Critical Identification & Chemistry

Before proceeding, verify your compound. There is a frequent confusion between the C-acetyl and N-acetyl isomers. This distinction dictates stability.

FeatureTarget Compound Common Confused Reagent
IUPAC Name 1-(1H-Imidazol-4-yl)ethanone HCl 1-(1H-Imidazol-1-yl)ethanone
Common Name 4-Acetylimidazole HClN-Acetylimidazole
Structure Acetyl group on Carbon 4 (or 5)Acetyl group on Nitrogen 1
Stability C-C bond is stable. Hygroscopic, but does not hydrolyze easily.[1]Hydrolytically Unstable. Acts as an acetylating agent; decomposes in water.
CAS (Free Base) 61985-25-92466-76-4

Tech Note: 4-Acetylimidazole exists in tautomeric equilibrium (4-acetyl vs. 5-acetyl). In the HCl salt form, the imidazole ring is protonated, stabilizing the solid but increasing affinity for water [1].

Part 2: Storage & Prevention (The "Before" Phase)

Q: How do I store this to prevent it from turning into a gum?

A: Parafilm is insufficient. You need a double-barrier system. Hydrogen chloride salts of imidazoles can absorb moisture through standard polyethylene bags.

Protocol: The "Double-Desiccate" Standard

  • Primary Container: Glass amber vial with a Teflon-lined screw cap. Avoid snap-caps.

  • Secondary Containment: Place the primary vial inside a larger jar containing a layer of active desiccant (Indicating Drierite or Activated Molecular Sieves 4Å).

  • Temperature: Store at +4°C or -20°C .

    • Critical: You must allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Part 3: Weighing & Dispensing (The "During" Phase)

Q: I don't have a glovebox. How do I weigh it accurately without it gaining mass on the balance?

A: Use the "Difference Weighing" technique with inert gas flushing. Static electricity often exacerbates the issue, causing the sticky powder to fly apart or cling to spatulas.

Step-by-Step Protocol:

  • Prepare the Zone: Place an antistatic gun/ionizer near the balance if available.

  • The Nitrogen Blanket: Invert a funnel connected to a gentle nitrogen line over the balance pan (do not disturb the reading).

  • Weigh by Difference (Do not weigh in the boat):

    • Tare the balance with the capped source vial.

    • Remove the vial, extract an estimated amount, and recap immediately.[2]

    • Place the vial back on the balance. The negative mass reading is your dispensed amount.

    • Why? This minimizes the time the bulk material is exposed to air.[2]

Q: My spatula is sticky. What do I do? A: Use PTFE-coated spatulas or disposable antistatic weighing funnels. Avoid metal spatulas if the salt is already gummy, as scraping generates static.

Part 4: Recovery & Purification (The "Fix" Phase)

Q: My sample is already wet/clumped. Can I save it?

A: Yes, because the C-acetyl bond is stable. Do not heat aggressively. Unlike the N-acetyl variant, this compound will not decompose simply by being wet, but high heat can cause sublimation or degradation of the salt matrix.

Workflow: The Recovery Decision Tree

RecoveryTree Start Condition of Salt Clumped Minor Clumping (Sticky Solid) Start->Clumped Liquid Deliquesced (Liquid/Gum) Start->Liquid Dry Vacuum Desiccation (P2O5, RT, 24h) Clumped->Dry < 5% Water Azeotrope Azeotropic Drying (Toluene/Ethanol) Liquid->Azeotrope High Water Content Recryst Recrystallization (iPrOH/Ether) Dry->Recryst If color changed Azeotrope->Recryst If purity suspect

Figure 1: Decision matrix for recovering hygroscopic imidazole salts based on water saturation levels.

Protocol A: Azeotropic Drying (For Deliquesced Samples)

  • Dissolve the "liquid" salt in a minimum amount of dry Ethanol or Methanol to ensure homogeneity.

  • Add 10 volumes of Toluene .

  • Rotary evaporate. The toluene/alcohol/water azeotrope will carry off the moisture [2].

  • Repeat 2-3 times until a solid foam appears.

  • Dry in a vacuum oven at 40°C (max) overnight.

Protocol B: Recrystallization (For Purity)

  • Dissolve in warm Isopropanol (iPrOH) .

  • Add Diethyl Ether or MTBE dropwise until turbidity appears.

  • Cool to -20°C. The HCl salt should crystallize out. Filter under nitrogen.

Part 5: Reaction Troubleshooting

Q: My yields are inconsistent. Is the water interfering?

A: Likely yes.[3] Water destroys stoichiometry and quenches electrophiles. If you are using this in a Friedel-Crafts acylation or reacting the ketone, water is a poison.

The "Stoichiometry Correction" Calculation: You cannot assume the Molecular Weight (MW) is 146.57 g/mol (anhydrous HCl salt).

  • Measure Water Content: Use Coulometric Karl Fischer (KF) titration. It is precise for hygroscopic salts [3].

    • Alternative: If KF is unavailable, dissolve a known mass in D2O containing an internal standard (e.g., maleic acid) and run qNMR.

  • Adjust MW:

    
    
    
  • Process Change: If the reaction is sensitive (e.g., using NaH or LDA), you must free-base the salt in situ or prior to use.

Protocol: In-Situ Free Basing

  • Suspend the HCl salt in the reaction solvent (e.g., DMF, THF).

  • Add exactly 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Stir for 15 mins. The solution now contains the neutral 4-acetylimidazole and amine-HCl salt. Proceed with the reaction.

References

  • PubChem. (2025).[4][5] 1-(1H-imidazol-4-yl)ethan-1-one Compound Summary. National Library of Medicine. [Link]

Sources

Storage conditions to prevent degradation of 4-acetylimidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Acetylimidazole HCl Stability & Storage

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stability Paradox of 4-Acetylimidazole HCl

4-Acetylimidazole Hydrochloride (4-AcIm·HCl) presents a unique stability profile that is often misunderstood due to confusion with its regioisomer, 1-acetylimidazole. While the 1-acetyl isomer is a highly reactive acetylating agent that hydrolyzes rapidly in moist air, 4-acetylimidazole HCl contains a ketone group on the carbon scaffold, rendering it significantly more chemically stable.

However, the hydrochloride salt form introduces a physical stability challenge: hygroscopicity . The primary degradation vector for this compound is not spontaneous chemical breakdown, but moisture-induced physical collapse (deliquescence) which can secondarily catalyze oxidation or microbial growth.

This guide provides a self-validating storage protocol to ensure the integrity of your 4-AcIm·HCl reference standards and reagents.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining analytical grade purity (>98%).

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy of water vapor molecules, reducing the rate of moisture absorption and slowing potential oxidation rates.
Atmosphere Inert Gas Purge (Argon/Nitrogen)Displaces oxygen to prevent oxidative discoloration (browning) of the imidazole ring over long-term storage.
Humidity Control Strictly Desiccated (<10% RH)The HCl salt is hygroscopic. Moisture uptake leads to "caking," altering the effective molecular weight during weighing and potentially lowering pH in solution.
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV light (preventing photo-oxidation). Teflon (PTFE) liners provide a superior vapor barrier compared to standard pulp/poly liners.

Module 2: Troubleshooting & Diagnostics

Use this Q&A section to diagnose issues with your current stock.

Q1: My 4-acetylimidazole HCl has turned from a white powder to a yellow/brown sticky solid. Is it still usable?

  • Diagnosis: This indicates oxidative degradation facilitated by moisture. The "stickiness" confirms the salt has absorbed water (hygroscopicity), creating a localized acidic solution that accelerates the oxidation of the imidazole ring, leading to the formation of azo-dimers or other conjugated impurities.

  • Action: Discard. Purification via recrystallization is possible (ethanol/ether) but rarely cost-effective compared to repurchasing.

Q2: I received the compound, but the label says "1-Acetylimidazole." Is this the same thing?

  • Critical Alert: NO.

    • 1-Acetylimidazole (N-acetyl): The acetyl group is on the nitrogen. It is a reactive amide-like species used to transfer acetyl groups. It hydrolyzes in minutes in water.

    • 4-Acetylimidazole (C-acetyl): The acetyl group is on the carbon. It is a ketone.[1][2] It is stable in aqueous acid.

  • Action: Verify the structure immediately using NMR or check the CAS number. (4-Acetylimidazole CAS: 61985-25-9 / HCl salt: 57090-88-7).

Q3: The material is clumping but remains white. Can I dry it?

  • Diagnosis: Physical hygroscopicity without chemical degradation.

  • Action: Yes. Dry the material in a vacuum desiccator over

    
     or silica gel at room temperature for 24 hours. Re-verify the melting point (Target: ~195°C for HCl salt, though literature varies; free base is 168-170°C).
    

Module 3: Experimental Workflows

Workflow A: Handling & Aliquoting

To prevent repeated freeze-thaw cycles and moisture entry.

  • Equilibration: Allow the refrigerated stock bottle to warm to room temperature before opening . This prevents condensation from forming inside the bottle (the "cold soda can" effect).

  • Environment: Handle inside a fume hood or glove box with low humidity.

  • Aliquoting: Divide the bulk material into single-use amber vials under an inert atmosphere (Argon).

  • Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or heat-shrink bands over the cap for secondary sealing.

Workflow B: Visualizing the Degradation Logic

The following diagram illustrates the decision-making process for assessing compound viability.

G Start Inspect 4-Acetylimidazole HCl ColorCheck Check Color Start->ColorCheck White White / Off-White ColorCheck->White Appearance YellowBrown Yellow / Brown ColorCheck->YellowBrown Appearance TextureCheck Check Texture Powder Free-flowing Powder TextureCheck->Powder Clumped Clumped / Sticky TextureCheck->Clumped Liquid Deliquesced (Liquid) TextureCheck->Liquid White->TextureCheck ActionDiscard FAIL: Discard (Oxidation/Hydrolysis) YellowBrown->ActionDiscard Irreversible Damage ActionUse PASS: Safe to Use Powder->ActionUse ActionDry CAUTION: Vacuum Dry & Re-test MP Clumped->ActionDry Liquid->ActionDiscard

Figure 1: Decision logic tree for assessing the physical and chemical integrity of 4-acetylimidazole HCl prior to experimental use.

Module 4: Scientific Grounding & Mechanism

Why the HCl Salt Matters: The hydrochloride salt protonates the imidazole ring (typically at the N3 position), rendering the molecule ionic. While this increases water solubility—desirable for biological assays—it drastically increases the lattice energy's affinity for water vapor.

  • Mechanism:

    
    
    
  • Consequence: If

    
     becomes large enough, the crystal lattice dissolves in its own sorbed water (deliquescence).
    

Differentiation from 1-Acetylimidazole: Researchers must distinguish between the N-acetyl and C-acetyl isomers.

  • 1-Acetylimidazole: High energy bond (

    
    ). Used as an acetyl transferase. Unstable.
    
  • 4-Acetylimidazole: The acetyl group is attached to the carbon. It behaves as a standard aromatic ketone. It is stable against hydrolysis but susceptible to electrophilic attack or oxidation if the ring is activated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96739, 4-Acetylimidazole. Retrieved from [Link]

  • Grimmett, M. R. (1997).Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on the stability of C-acetyl vs N-acetyl imidazoles).
  • O'Neil, M.J. (Ed.).[3] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.

Sources

Improving yield in 4-acetylimidazole acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Senior Application Scientist Subject: Technical Guide: Optimizing Acylation of 4-Acetylimidazole

Executive Summary: The "Push-Pull" Challenge

Acylating 4-acetylimidazole presents a unique "push-pull" synthetic challenge that often leads to low yields.[1]

  • The "Push" (Nucleophilicity): The acetyl group at the C4 position is electron-withdrawing, significantly reducing the electron density at the N1 nitrogen. This makes 4-acetylimidazole a poor nucleophile compared to unsubstituted imidazole, resulting in sluggish kinetics under standard conditions.

  • The "Pull" (Product Instability): Once formed, the N-acyl-4-acetylimidazole product is an "activated amide." The same electron-withdrawing effect that hindered the reaction makes the 4-acetylimidazole ring an excellent leaving group. Consequently, the product is highly hydrolytically unstable and prone to decomposition back to the starting material upon exposure to atmospheric moisture or aqueous workups.

This guide provides the protocols to overcome the kinetic barrier and the handling techniques to preserve the labile product.

Part 1: Troubleshooting Guide (FAQs)

Q1: I see starting material remaining on TLC despite refluxing with acid chloride and TEA. Why is the conversion low? Diagnosis: Insufficient nucleophilicity. Explanation: The 4-acetyl group pulls electron density away from the N1 nitrogen (via resonance and induction), rendering it less reactive toward the electrophile (acyl chloride). Triethylamine (TEA) acts as an acid scavenger but does not activate the imidazole ring. Solution:

  • Switch to an Anionic Mechanism: Use Sodium Hydride (NaH) in dry THF or DMF to deprotonate the imidazole first. The resulting imidazolide anion is a much stronger nucleophile and will react rapidly with the acylating agent.

  • Catalysis: If you must use a mild base, add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered imidazole more effectively.

Q2: My reaction shows full conversion in situ, but the yield drops drastically after column chromatography. Where did the product go? Diagnosis: Hydrolysis on silica gel. Explanation: N-Acyl imidazoles are "acyl transfer reagents" (similar to CDI). The silica gel surface is slightly acidic and contains adsorbed water. As the compound travels through the column, the silica catalyzes the hydrolysis of the sensitive N-acyl bond, reverting the product to 4-acetylimidazole and the corresponding acid. Solution:

  • Avoid Chromatography: This product class should be purified by crystallization or precipitation .

  • Neutralize Silica: If chromatography is unavoidable, pretreat the silica with 1-2% Triethylamine and use strictly anhydrous eluents. However, this is risky.

  • Anhydrous Workup: Filter off the salt byproducts (e.g., NaCl or TEA·HCl) under an inert atmosphere and evaporate the solvent. Triturate the residue with dry ether or hexanes.

Q3: Can I use an aqueous wash (NaHCO3) to remove excess acid chloride? Diagnosis: Product decomposition. Explanation: No. Unlike stable amides, N-acyl-4-acetylimidazole will hydrolyze rapidly in aqueous bicarbonate, especially because the leaving group (4-acetylimidazole anion) is stabilized. Solution:

  • Use a volatile acid chloride (e.g., acetyl chloride) and remove excess by vacuum.

  • If using non-volatile reagents, use a scavenger resin (e.g., amine-functionalized polystyrene) in the organic phase to remove excess electrophiles without introducing water.

Part 2: Optimized Experimental Protocol

Method A: The "Anionic" Route (Recommended for High Yield)

Best for: Maximizing conversion and simplifying isolation.

Reagents:

  • 4-Acetylimidazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.1 equiv)

  • Acyl Chloride (1.1 equiv)[2][3]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon/Nitrogen, suspend NaH (washed with dry hexanes to remove oil) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add 4-acetylimidazole portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and a clear solution (or fine suspension of the anion) forms.

  • Acylation: Add the acyl chloride dropwise at 0°C. The reaction is usually exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Workup (Strictly Anhydrous):

    • The byproduct (NaCl) will precipitate.

    • Filter the mixture through a pad of Celite or a fritted glass funnel under a blanket of nitrogen.

    • Concentrate the filtrate reaction mixture on a rotary evaporator (ensure the water bath is <40°C).

  • Purification: Triturate the solid residue with cold, dry diethyl ether or pentane to remove mineral oil (from NaH) and any unreacted impurities. Filter and dry in a vacuum desiccator.

Method B: The DMAP-Catalyzed Route

Best for: Substrates sensitive to strong bases (NaH).

Reagents:

  • 4-Acetylimidazole (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • DMAP (0.1 equiv)

  • Acyl Anhydride or Chloride (1.2 equiv)

  • Solvent: Anhydrous DCM[4]

Step-by-Step:

  • Dissolve 4-acetylimidazole, TEA, and DMAP in anhydrous DCM under Nitrogen.

  • Cool to 0°C.

  • Add the acylating agent slowly.[3][5]

  • Stir at RT for 4–6 hours.

  • Workup: Dilute with dry diethyl ether (to precipitate TEA·HCl salts). Filter rapidly. Concentrate the filtrate. Recrystallize immediately from dry EtOAc/Hexanes.

Part 3: Comparative Data & Decision Matrix

VariableStandard ConditionsOptimized Conditions (NaH)Optimized Conditions (DMAP)
Base Pyridine or TEASodium Hydride (NaH)TEA + DMAP (cat.)
Nucleophile Species Neutral ImidazoleImidazolide Anion (High Reactivity)Neutral Imidazole
Reaction Time 12–24 hours (often incomplete)1–2 hours4–6 hours
Major Risk Low conversionMoisture sensitivityHydrolysis during workup
Isolation Yield < 40%85–95% 60–75%
Purification Column (Product decomposes)Filtration & Evaporation Precipitation

Part 4: Reaction Logic Visualization

G Start 4-Acetylimidazole (Poor Nucleophile) Condition_A Route A: NaH/THF (Forms Anion) Start->Condition_A Deprotonation Condition_B Route B: TEA/DMAP (Catalysis) Start->Condition_B Activation Intermediate Reactive Intermediate (N-Acyl-4-Acetylimidazole) Condition_A->Intermediate Fast Reaction Condition_B->Intermediate Moderate Reaction Trap Aqueous Workup / Silica Intermediate->Trap Moisture Exposure Success Isolated Product (Dry Solid) Intermediate->Success Anhydrous Filtration & Evaporation Fail Hydrolysis (Revert to Start) Trap->Fail Rapid Decomposition

Figure 1: Reaction workflow demonstrating the critical path to isolation. Note that exposure to aqueous workup or silica (Red Path) reverts the "activated" product back to starting materials due to the high leaving group ability of the electron-deficient imidazole.

References

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of N-Acylimidazoles. Journal of the American Chemical Society, 82(7), 1778–1786. Link

    • Establishes the fundamental hydrolytic instability of N-acyl imidazoles.
  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. Link

    • The authoritative review on the prepar
  • BenchChem Technical Support. (2025). Troubleshooting N- vs. C-Acylation Selectivity in Pyrroles and Imidazoles. BenchChem Protocols. Link

    • Provides context on base selection (NaH vs TEA)
  • Marburg, S., & Jencks, W. P. (1962).[6] The Solvolysis of 1-Acetylimidazole in Concentrated Acid and Salt Solutions. Journal of the American Chemical Society, 84(2), 232–239.[6] Link

    • Details the kinetics of hydrolysis which necessit

Sources

Technical Support Center: Troubleshooting 1-(1H-Imidazol-4-yl)ethanone Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced reaction purification. This guide is designed for researchers and drug development professionals struggling with the removal of unreacted 1-(1H-Imidazol-4-yl)ethanone (commonly known as 4-acetylimidazole) from crude reaction mixtures.

Due to its amphoteric nature, high polarity, and metal-chelating capabilities, 4-acetylimidazole frequently co-elutes with target active pharmaceutical ingredients (APIs) and resists standard aqueous workups. This guide synthesizes field-proven methodologies, explaining the physicochemical causality behind each technique to ensure you can design a self-validating purification system.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 4-acetylimidazole severely tail and co-elute with my target product during normal-phase silica gel chromatography? A: The fundamental issue lies in hydrogen bonding. The imidazole ring contains both an unshielded N-H (hydrogen bond donor) and an sp2-hybridized nitrogen (hydrogen bond acceptor). These moieties interact aggressively with the acidic silanol (Si-OH) groups present on standard normal-phase silica. This continuous adsorption-desorption cycle causes severe peak broadening (tailing). While adding a volatile base like triethylamine (TEA) to the mobile phase can suppress silanol ionization, it often fails to provide baseline resolution if your target product is also polar.

Q2: My target product is neutral. Can I leverage liquid-liquid extraction (LLE) to remove the imidazole? A: Yes, by exploiting the pKa of the imidazole conjugate acid (approximately 6.8–7.1). If you wash your organic layer with a mildly acidic aqueous solution (pH 3–4, such as 0.1 M citric acid), the basic sp2 nitrogen of 4-acetylimidazole becomes protonated. This converts the neutral organic molecule into a highly water-soluble cationic salt, driving it into the aqueous phase. It is critical to avoid dropping the pH too low (< 1) if your target product contains weakly basic functional groups that might also protonate.

Q3: My target product is highly water-soluble and basic. Aqueous workup is impossible. What is the most robust alternative? A: The most effective chromatography-free approach for basic, water-soluble mixtures is Strong Cation Exchange (SCX) Chromatography utilizing a "catch-and-release" protocol[1],[2]. SCX resins are functionalized with strongly acidic sulfonic acid groups (e.g., tosic acid bound to silica). When the crude mixture is loaded, the basic 4-acetylimidazole is "caught" via ionic salt-bridge formation. Neutral or less basic target products pass freely through the column. The imidazole is later "released" using a methanolic ammonia wash[1],[3].

Q4: Can I use transition metals to scavenge the imidazole? A: Yes. Imidazoles are excellent bidentate-like ligands for transition metals. Utilizing a phase-switch purification approach with polymer-bound Copper(II) or Nickel(II) resins can selectively chelate 4-acetylimidazole. The crude mixture is stirred with the metal-loaded resin, which scavenges the imidazole via coordinate covalent bonding, allowing the purified product to be simply filtered off.

Part 2: Quantitative Data & Method Comparison

Table 1: Physicochemical Properties of 1-(1H-Imidazol-4-yl)ethanone

Understanding these parameters is critical for predicting phase behavior during purification.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 110.11 g/mol Small size allows rapid diffusion into porous scavenger resins.
pKa (Conjugate Acid) ~6.8 - 7.1Can be protonated at pH < 5; allows for selective acid-base extraction.
Solubility Highly soluble in water, MeOH; poorly soluble in hexanes.Prone to partitioning into aqueous layers during basic/neutral workups.
Coordination Chemistry Strong affinity for Cu(II), Ni(II), Zn(II)Enables Immobilized Metal Affinity Chromatography (IMAC) scavenging.
Table 2: Evaluation of Purification Strategies
Purification StrategyPrimary MechanismProsCons
Acidic Aqueous Wash Electrostatic phase partitioning (Protonation)Fast, highly scalable, utilizes standard lab reagents.Fails if the target API is also basic or highly water-soluble.
SCX Catch & Release Ionic exchange (Sulfonic acid binding)[1]Exceptional purity; entirely avoids aqueous emulsions[2].Requires specialized SCX cartridges; consumes large solvent volumes.
Cu(II) Resin Scavenging Coordinate covalent bondingExtremely selective; neutral pH conditions preserve sensitive APIs.Resins are expensive; trace metal leaching requires secondary ICP-MS checks.

Part 3: Experimental Workflows & Logical Relationships

To assist in selecting the correct methodology, consult the decision matrix below.

Workflow Start Crude Mixture containing 4-Acetylimidazole CheckProduct Target Product Property Start->CheckProduct Neutral Neutral / Acidic CheckProduct->Neutral Basic Basic (pKa > 7) CheckProduct->Basic WaterSol Highly Water Soluble CheckProduct->WaterSol Method1 Acid-Base Extraction (Aqueous pH 3-4 wash) Neutral->Method1 Method2 Metal-Affinity Scavenging (Cu2+ Resin) Basic->Method2 Method3 SCX Chromatography (Catch & Release) WaterSol->Method3

Decision matrix for selecting a 4-acetylimidazole removal strategy based on target product properties.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Selective Acid-Base Extraction (For Neutral/Acidic Products)

Causality: This protocol relies on precise pH control to selectively protonate the imidazole ring without degrading acid-sensitive functional groups on the target API.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with moderate polarity (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidic Wash: Add an equal volume of 0.1 M Citric Acid buffer (adjusted to pH 3.5).

  • Agitation & Separation: Shake vigorously in a separatory funnel. The 4-acetylimidazole protonates and migrates to the aqueous layer. Separate the layers.

  • Validation (Self-Validating Step): Spot both the organic and aqueous layers on a TLC plate. Elute with 10% MeOH in DCM. The UV-active imidazole spot should be entirely absent from the organic lane.

  • Polishing: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and citric acid.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: SCX "Catch and Release" Chromatography (For Basic/Water-Soluble Products)

Causality: SCX media utilizes silica-bound tosic acid. It traps basic nitrogenous compounds. By washing with a neutral solvent, non-basic impurities and products are eluted. A subsequent basic wash breaks the ionic interaction[1],[3].

SCX Load 1. Load Sample (Neutral + Basic) Resin 2. SCX Resin (Silica-SO3H) Load->Resin Elute1 3. Wash (MeOH/DCM) Neutral Product Elutes Resin->Elute1 Non-ionic interactions broken Elute2 4. Release (5% NH3/MeOH) 4-Acetylimidazole Elutes Elute1->Elute2 Ion-exchange competition

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release chromatography.

  • Column Conditioning: Pre-condition a commercial SCX cartridge (e.g., RediSep SCX) with 3 column volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM)[1].

  • Loading: Dissolve the crude mixture in a minimum volume of DCM (or 10% MeOH in DCM if solubility is poor) and load it onto the column.

  • Washing (The "Catch"): Elute the column with 3–5 CV of 10% MeOH in DCM.

    • Insight: Your neutral or acidic target product will elute in this fraction. The 4-acetylimidazole remains ionically bound to the sulfonic acid stationary phase[1].

  • Releasing (Optional): If you need to recover the 4-acetylimidazole for mass balance analysis, flush the column with 3 CV of 5% Ammonia (

    
    ) in Methanol[1]. The ammonia outcompetes the imidazole for the acidic protons, eluting the free-base imidazole.
    

Part 5: References

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production The Journal of Organic Chemistry (ACS Publications)[Link]

  • RediSep SCX Column Application Note Teledyne ISCO[Link]

  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers Durham University / Chemical Communications[Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples MDPI[Link]

Sources

Technical Support Center: Purification of 4-Acetylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Acetylimidazole hydrochloride (CAS: 61985-25-9) is a critical intermediate in the synthesis of purine analogs and imidazole-based pharmaceuticals. As a hydrochloride salt of a C-acetylated imidazole, it exhibits distinct solubility characteristics compared to its free base.

The primary challenge in purifying this compound lies in balancing its high water solubility with its tendency to form supersaturated solutions or "oil out" in organic solvents. This guide provides a definitive, field-tested protocol for recrystallization, moving beyond generic advice to address the specific physicochemical properties of the imidazole cation.

Property Data
Molecular Formula C₅H₆N₂O[1][2][3] · HCl
Molecular Weight 146.57 g/mol
Melting Point (Salt) ~169–170 °C (Dec.)
Hygroscopicity High (Deliquescent in high humidity)
pKa (Imidazole H) ~7.0 (Protonated form)

Solvent System Selection

Q: What is the optimal solvent system for recrystallizing 4-acetylimidazole hydrochloride?

A: The "Gold Standard" system is Ethanol (Absolute) / Diethyl Ether .

The Scientific Rationale:

  • Solvent (Ethanol): The polar imidazole hydrochloride salt is highly soluble in hot ethanol due to dipole-dipole interactions and hydrogen bonding. The high dielectric constant of ethanol supports the ionic lattice in solution.

  • Anti-Solvent (Diethyl Ether): The salt is practically insoluble in ether. Ether is miscible with ethanol but lowers the dielectric constant of the mixture, forcing the salt to crystallize out of the solution in an ordered lattice rather than precipitating amorphously.

Q: Are there safer alternatives to Diethyl Ether?

A: Yes. If flammability concerns preclude the use of ether, the Methanol / Ethyl Acetate system is a robust alternative.

  • Protocol Adjustment: Dissolve the salt in a minimum volume of hot methanol (approx. 60°C). Add hot ethyl acetate slowly until persistent turbidity is observed. Allow to cool slowly.

  • Trade-off: Yields may be slightly lower due to the higher solubility of the salt in ethyl acetate compared to ether, but the safety profile is significantly improved.

Detailed Recrystallization Protocol

This protocol is designed to minimize "oiling out" and maximize crystal purity.

Materials Required:
  • Crude 4-acetylimidazole hydrochloride

  • Solvent: Absolute Ethanol (Anhydrous)

  • Anti-Solvent: Diethyl Ether (ACS Reagent Grade)

  • Activated Charcoal (optional, for decolorization)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology:
  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of absolute ethanol needed to wet the solid.[4] Heat the mixture to a gentle reflux (approx. 78°C). Add more ethanol in small portions (1-2 mL) until the solid just dissolves.

    • Critical Note: Do not use 95% ethanol. The presence of water increases solubility excessively and makes drying difficult.

  • Decolorization (If needed): If the solution is brown or yellow, add activated charcoal (1-2% by weight of crude). Reflux for 5-10 minutes. Filter the hot solution through a Celite pad or sintered glass funnel to remove the charcoal.

  • Nucleation: Return the clear filtrate to a clean flask. While keeping the solution warm (approx. 40-50°C), add diethyl ether dropwise.

    • Visual Cue: Stop adding ether immediately when a faint, persistent cloudiness (turbidity) appears.

  • Crystallization: Add 1-2 drops of ethanol to clear the turbidity. Remove from heat.

    • Stage 1: Let the flask cool to room temperature undisturbed (20-30 mins).

    • Stage 2: Transfer to a refrigerator (4°C) for 2 hours.

    • Stage 3: (Optional for max yield) Place in a freezer (-20°C) overnight.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with a cold 1:3 mixture of Ethanol:Ether, followed by pure cold Ether.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ or KOH pellets to remove trace HCl and moisture.

Visualization: Workflow & Troubleshooting

Figure 1: Recrystallization Workflow

RecrystallizationWorkflow Start Start: Crude 4-Acetylimidazole HCl Dissolve Dissolve in MINIMUM Hot Ethanol (78°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Hot Filtration (Celite) CheckColor->Charcoal Yes AddAnti Add Diethyl Ether until Turbid CheckColor->AddAnti No Charcoal->AddAnti Clear Add 1-2 drops EtOH to clear turbidity AddAnti->Clear Cooling Slow Cooling: RT -> 4°C -> -20°C Clear->Cooling Filter Vacuum Filtration Wash with Cold Ether Cooling->Filter Dry Vacuum Dry over P2O5 Filter->Dry

Caption: Optimized workflow for the purification of 4-acetylimidazole hydrochloride using the Ethanol/Ether binary solvent system.

Troubleshooting Guide (FAQs)

Issue: The product is "oiling out" instead of crystallizing.

Diagnosis: This phenomenon occurs when the solvent system enters a liquid-liquid immiscibility region before the solid crystallizes. It is often caused by:

  • Impurities: Residual reactants lower the melting point.

  • Too much Anti-solvent: Adding ether too quickly causes rapid saturation.

  • Temperature Shock: Cooling the solution too fast.

Solution:

  • Re-dissolve: Reheat the mixture until the oil dissolves (add a small amount of ethanol if necessary).

  • Seed: Once the solution cools to room temperature, add a "seed crystal" of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slow Down: Add the anti-solvent more slowly and ensure the solution is stirring vigorously.

Issue: Low yield (<50%).

Diagnosis: The compound is likely too soluble in the mother liquor, or too much solvent was used initially. Solution:

  • Concentrate: Evaporate the mother liquor to half its volume and repeat the cooling process (Second Crop).

  • Solvent Switch: If using Methanol/Ethyl Acetate, switch to Ethanol/Ether, as the salt is less soluble in ether.

Issue: The crystals are turning yellow/brown upon storage.

Diagnosis: This indicates residual acid (HCl) or oxidation. Imidazole rings can be sensitive to oxidation if not pure. Solution:

  • Wash Thoroughly: Ensure the filter cake is washed well with pure, cold ether to remove the mother liquor containing impurities.

  • Desiccate: Store the final product under an inert atmosphere (Argon/Nitrogen) in a desiccator.

Comparative Solvent Data

Solvent SystemSolubilizing Power (Hot)Anti-Solvent EfficiencySafety ProfileRecommended Use
Ethanol / Ether HighExcellentLow (Flammable)Primary Protocol
Methanol / EtOAc Very HighGoodModerateLarge Scale / Safety
Isopropanol (IPA) ModerateN/A (Single Solvent)HighIf Ether is banned
Water / Acetone ExcessivePoorHighNot Recommended

Note: Water is generally avoided for the final recrystallization of the hydrochloride salt due to the difficulty in drying the hygroscopic solid.

References

  • Synthesis of Hydroxymethylimidazole Hydrochloride (Analogous Protocol)

    • Totter, J. R.; Darby, W. J. (1944). "4(5)-Hydroxymethylimidazole Hydrochloride".[4] Organic Syntheses, 24, 64.

  • Preparation of 4-Acetylimidazole (Patent Literature)

    • "Preparation method of 4-acetylimidazole and its intermedi
  • Solubility & Hydrolysis of Acetylimidazoles

    • Klusacek, H.; Jencks, W. P. (1970).
  • General Solubility Data for Imidazole Derivatives

    • Santa Cruz Biotechnology.

Sources

Imidazole Tautomerism Knowledge Base: Resolving 4- and 5-Acetylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic tautomer resolution. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals who are struggling with the characterization, isolation, and analysis of 4(5)-substituted imidazoles.

The interconversion between 4-acetylimidazole and 5-acetylimidazole is a classic example of annular tautomerism . Because the proton rapidly migrates between the N1 and N3 positions, these two structures exist in a dynamic equilibrium and are functionally identical in standard solution-phase assays[1]. Below, you will find the causality behind this phenomenon, troubleshooting FAQs, and field-proven, self-validating protocols to successfully resolve these tautomers.

Frequently Asked Questions (FAQs)

Q: Why do my NMR spectra only show one set of signals for 4-acetylimidazole, even though it is asymmetric? A: The proton exchange between the N1 and N3 atoms is catalyzed by intermolecular hydrogen bonding and occurs at a rate faster than the NMR timescale (typically


 to 

seconds) at room temperature[2]. Because the instrument cannot "take a picture" fast enough, it records a time-averaged spectrum. You are observing a hybrid "4(5)-acetylimidazole" rather than a single distinct tautomer.

Q: Can I determine the preferred tautomer without chemically modifying the molecule? A: Yes, but only by changing the physical state or thermodynamic conditions. In the solid state, the crystal lattice restricts intermolecular proton transfer, "locking" the molecule into its most thermodynamically stable tautomer, which can be observed via X-ray crystallography or Solid-State CP/MAS NMR[3][4]. In solution, you must use Low-Temperature NMR to reduce the thermal energy below the activation barrier of the proton transfer, slowing the exchange enough to observe both species.

Q: I need to test the biological activity of only the 4-acetyl tautomer. How can I isolate it? A: You cannot isolate a free 4-substituted imidazole tautomer in solution at room temperature. To test them independently, you must perform chemical trapping via N-alkylation or N-protection[5]. By replacing the labile N-H proton with a covalent bond (e.g., a methyl or trityl group), you permanently lock the ring, generating two distinct, stable regioisomers that can be separated chromatographically[6].

Logical Workflows & Visualizations

Tautomerism A 4-Acetylimidazole (N1-H) B 5-Acetylimidazole (N3-H) A->B Rapid Proton Exchange (Solution State) C 1-Alkyl-4-acetylimidazole (Isolated Isomer A) A->C Base + R-X (Chemical Trapping) D 1-Alkyl-5-acetylimidazole (Isolated Isomer B) B->D Base + R-X (Chemical Trapping)

Caption: Chemical trapping of equilibrating 4(5)-acetylimidazole tautomers via N-alkylation.

Workflow Start Equilibrating Mixture 4(5)-Acetylimidazole Step1 Deprotonation (K2CO3 / DMF, 25°C) Start->Step1 Step2 N-Alkylation / Protection (MeI or Trt-Cl addition) Step1->Step2 Step3 Chromatographic Separation (Silica Gel, Gradient Elution) Step2->Step3 Step4 2D NMR Analysis (HMBC / NOESY for Regioisomers) Step3->Step4

Caption: Experimental workflow for the resolution and characterization of imidazole tautomers.

Experimental Protocols & Troubleshooting

Protocol A: Chemical Trapping via N-Alkylation (The Pragmatic Approach)

This protocol permanently resolves the tautomers into isolable regioisomers by removing the labile proton responsible for the dynamic equilibrium[7].

  • Deprotonation: Dissolve 4(5)-acetylimidazole (1.0 eq) in anhydrous DMF. Add anhydrous

    
     (1.5 eq) and stir at 25 °C for 30 minutes.
    
    • Causality:

      
       is a mild base that is sufficiently strong to deprotonate the acidic imidazole N-H without triggering unwanted aldol condensations at the acetyl group[5]. This generates a resonance-stabilized imidazolide anion.
      
  • Alkylation: Cool the mixture to 0 °C. Dropwise, add Methyl Iodide (MeI) or Trityl Chloride (Trt-Cl) (1.1 eq). Allow the reaction to warm to room temperature over 2 hours.

    • Causality: The electrophile attacks the nucleophilic nitrogen atoms. Because the anionic charge is delocalized across both N1 and N3, alkylation yields a mixture of 1,4- and 1,5-regioisomers[6].

  • Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Validation Check: The starting material will have a low

      
       due to strong hydrogen bonding. The trapped products lack the N-H bond, cannot act as H-bond donors, and will elute significantly higher as two distinct spots.
      
  • Separation: Quench with water, extract with EtOAc, and concentrate. Purify the crude mixture via silica gel flash chromatography.

    • Causality: The 1,4-isomer and 1,5-isomer possess different dipole moments and steric profiles, allowing for physical separation on standard normal-phase silica.

  • Characterization (2D NMR): Perform 2D NOESY or HMBC NMR to assign the regioisomers.

    • Validation Check: In the 1-alkyl-5-acetylimidazole, a strong NOE cross-peak will be observed between the N-alkyl protons and the acetyl methyl protons. In the 1-alkyl-4-acetylimidazole, the N-alkyl protons will correlate only with the C5-H ring proton.

Protocol B: Low-Temperature NMR (The Analytical Approach)

Use this protocol if you must observe the tautomeric ratio of the unmodified compound in solution.

  • Sample Preparation: Dissolve 5 mg of thoroughly dried 4(5)-acetylimidazole in 0.6 mL of anhydrous DMF-

    
     or THF-
    
    
    
    .
    • Causality: Aprotic solvents are mandatory. Trace water or protic solvents will act as proton shuttles, artificially accelerating the exchange rate and defeating the purpose of the cooling experiment[1].

  • Data Acquisition: Insert the sample into the NMR spectrometer and acquire a standard

    
     spectrum at 298 K (25 °C). Gradually lower the probe temperature in 10 K increments down to 200 K (-73 °C), acquiring a spectrum at each step.
    
    • Causality: Lowering the thermal energy restricts the molecule's ability to overcome the activation energy barrier for proton transfer.

  • Self-Validation (Decoalescence):

    • Validation Check: Watch the broad, averaged C2-H and C4/5-H signals. As the temperature drops below the coalescence point, these single peaks will broaden further, split, and eventually sharpen into two distinct sets of signals corresponding to the discrete 4-acetyl and 5-acetyl tautomers.

Quantitative Data & Diagnostic Tables

Table 1: Comparison of Analytical Techniques for Imidazole Tautomer Resolution

TechniquePhysical StateTautomer StatusResolution CapabilityCausality / Mechanism
Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NMR (25 °C)
SolutionDynamic EquilibriumNone (Averaged Signals)Proton exchange rate exceeds the NMR timescale[2].
Low-Temperature NMR (-70 °C) SolutionDynamic EquilibriumHigh (Decoalesced Signals)Thermal energy reduction slows proton transfer below the NMR timescale.
Solid-State CP/MAS NMR SolidLockedHigh (Distinct Signals)Crystal lattice restricts intermolecular proton transfer.
Chemical Trapping (Alkylation) SolutionPermanently LockedComplete (Isolable Regioisomers)Covalent modification removes the labile proton entirely[5].

Table 2: Diagnostic 2D NMR Correlations for N-Alkylated Regioisomers

Isolated RegioisomerNOESY Correlation (N-Alkyl to...)HMBC Correlation (N-Alkyl to...)
1-Alkyl-4-acetylimidazole C5-H (Ring proton only)C2 and C5 ring carbons
1-Alkyl-5-acetylimidazole C4-H (Ring proton) AND Acetyl

C2 and C5 ring carbons

References

  • [3] Annular tautomerism in the solid state: a high resolution n.m.r. study - RSC Publishing. 3

  • [4] Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties - ResearchGate. 4

  • [2] 2-arylimidazole-4(5)-carboxamides and N-(-d-glucopyranosyl - Lancashire Online Knowledge. 2

  • [5] Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole - Benchchem. 5

  • [7] Product Class 3: Imidazoles - Thieme E-Books & E-Journals. 7

  • [1] The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms - ResearchGate. 1

  • [6] N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3 - ciac.jl.cn. 6

Sources

Troubleshooting low solubility of imidazole ketones in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming "Brick Dust" Properties in Imidazole Ketone Derivatives Ticket ID: SOL-IMD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Diagnostic: Understanding the "Brick Dust" Paradox

User Query: "My imidazole ketone intermediate is a solid that won't dissolve in DCM, Ethyl Acetate, or Ether. It barely dissolves in Methanol. How can I purify or analyze this?"

Scientist's Analysis: You are encountering a classic phenomenon in heterocyclic chemistry often termed "Brick Dust." Imidazole ketones possess a "perfect storm" of structural features that maximize crystal lattice energy (


) and minimize solvation enthalpy (

):
  • H-Bond Network: The imidazole ring (if

    
     is unsubstituted) acts as both a hydrogen bond donor (
    
    
    
    ) and acceptor (
    
    
    ).
  • Dipole Alignment: The ketone moiety adds a strong dipole moment, reinforcing intermolecular attraction.

  • 
    -
    
    
    
    Stacking:
    The planar aromatic ring facilitates tight packing.

The Result: The energy required to break the crystal lattice is higher than the energy released by solvation in standard organic solvents. To dissolve this, we must disrupt these intermolecular forces using specific thermodynamic strategies.

Strategic Solvent Selection

Do not rely on standard "Like Dissolves Like" heuristics. For imidazole ketones, we categorize solvents by their ability to disrupt specific interactions.

Table 1: Solvent Efficacy for Imidazole Ketones

Solvent ClassExamplesEfficacyMechanism of ActionRecommended Use
Dipolar Aprotic DMSO, DMF, DMAc, NMPHigh High dielectric constant disrupts dipole interactions; accepts H-bonds.Reaction solvent; NMR. (Hard to remove).
Protic Methanol, Ethanol, TFEMedium-High Donates H-bonds to imidazole

and ketone

; accepts from

.
Recrystallization; Chromatography eluent component.
Chlorinated DCM, ChloroformLow Good dipole, but poor H-bond disruption.Extraction (only if modified with alcohols).
Ethers/Esters THF, EtOAc, Et2OVery Low Cannot disrupt the strong lattice energy of these crystals.Anti-solvents (to crash out product).[1]
Workflow: The "pH Switch" Protocol

User Query: "I need to extract my compound from water, but it won't go into the organic layer."

The Solution: Imidazole is amphoteric.[2][3][4][5] Its solubility is entirely pH-dependent. You can toggle its solubility state to force it into the phase you desire.

  • Acidic pH (< 4): Protonation of the imidazole

    
     creates a cationic, water-soluble salt.
    
  • Basic pH (> 10): Deprotonation (if

    
     exists) creates an anionic, water-soluble species.
    
  • Neutral pH (7-8): The neutral species is least soluble in water and most soluble in organics.

Visualizing the Mechanism

Imidazole_Solubility_Switch cluster_0 Extraction Strategy Cation Cationic State (pH < 6) Water Soluble (+) Neutral Neutral State (pH ~ 7-8) Organic Soluble (0) Cation->Neutral Add Base (NaOH/NaHCO3) Neutral->Cation Add Acid (HCl) Anion Anionic State (pH > 13) Water Soluble (-) (If N-H present) Neutral->Anion Add Strong Base (NaH/KOH) Anion->Neutral Add Acid

Figure 1: The pH-dependent solubility switch of imidazole derivatives. Adjusting pH allows selective partitioning between aqueous and organic phases.

Protocol: The "Salting Out" Extraction

If your neutral imidazole ketone is still too polar for DCM:

  • Adjust pH: Bring the aqueous layer to pH ~8 (the isoelectric point where it is neutral).

  • Saturate Aqueous Phase: Add solid NaCl until the solution is saturated. This increases the ionic strength, forcing the organic organic compound out ("Salting Out").

  • Modified Solvent System: Extract with 10% Methanol in Chloroform or n-Butanol .

    • Why? Pure DCM is often insufficient. The alcohol component H-bonds with the imidazole, "pulling" it into the organic phase.

  • Dry & Evaporate: Dry over

    
     (Mg sulfate can sometimes bind imidazoles) and evaporate.
    
Frequently Asked Questions (Troubleshooting)
Q: How do I run an NMR on this "brick dust"?

A: Do not struggle with


.
  • Standard: Use DMSO-d6 . It dissolves almost any imidazole ketone due to its high polarity.

  • Alternative: If you need to see exchangeable protons, use Methanol-d4 (though NH protons will exchange/disappear) or Acetone-d6 (if solubility permits).

  • Trick: Add 1 drop of TFA-d (Trifluoroacetic acid-d) to your

    
     tube. This protonates the imidazole, breaking the crystal lattice and solubilizing it instantly as the salt.
    
Q: I'm trying to recrystallize, but it oils out or forms a gel.

A: Imidazoles are notorious for "oiling out" because they hold onto solvent.

  • The Fix: Use a Ethanol/Water system.[6]

    • Dissolve the solid in boiling Ethanol (minimum volume).

    • Add hot water dropwise until slight turbidity persists.

    • Add a drop of Ethanol to clear it.

    • Slow Cool: Turn off the heat and let it sit in the oil bath as it cools to room temperature. Rapid cooling traps impurities and causes oiling.

Q: My reaction requires the imidazole to be dissolved, but it's a suspension.

A: You don't always need homogeneity.

  • Heat: Many imidazole ketones dissolve in Toluene or Xylene at reflux (

    
    ).
    
  • Phase Transfer Catalysis (PTC): If reacting with an alkyl halide, use a biphasic system (Toluene/50% NaOH) with TBAB (Tetrabutylammonium bromide) . The catalyst shuttles the imidazole anion into the organic phase.

Decision Tree: Purification Strategy

Use this logic flow to determine the best purification method based on your compound's behavior.

Purification_Decision_Tree Start Compound is Impure Solid CheckSol Check Solubility in Hot EtOH or EtOAc Start->CheckSol Recryst Recrystallization (Solvent: EtOH/H2O or EtOAc/Hex) CheckSol->Recryst Yes CheckAcid Check Acid/Base Behavior CheckSol->CheckAcid No Soluble Soluble? Insoluble Insoluble? AcidWash Acid/Base Extraction 1. Dissolve in dilute HCl 2. Wash with DCM (removes non-polar impurities) 3. Basify aq layer to pH 10 4. Extract Product with DCM/MeOH CheckAcid->AcidWash Forms Salt Chromatography Flash Chromatography Use DCM/MeOH/NH3 (90:9:1) (NH3 prevents streaking) CheckAcid->Chromatography Complex Mixture

Figure 2: Logical flowchart for selecting the appropriate purification technique.

References
  • BenchChem Technical Support. (2025).[7][8] Refining Purification Techniques for Polar Imidazole Derivatives. Retrieved from 1[7]

  • National Institutes of Health (NIH). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from 5

  • Biotage. (2023).[5][9] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from 9

  • Royal Society of Chemistry. (2016). CHEM21 selection guide of classical- and less classical-solvents. Retrieved from 10

Sources

Technical Support Center: Regiocontrol in 4-Acetylimidazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-IMID-004 Subject: Controlling N1 vs. N3 Selectivity in 4-Acetylimidazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering a mixture of regioisomers, predominantly the 1,4-disubstituted product (N1-alkylation), while potentially targeting the 1,5-disubstituted product (N3-alkylation).

The acetylation at the C4 position creates a strong electronic and steric bias. In standard nucleophilic substitutions (


), the 1,4-isomer is kinetically and thermodynamically favored . Reversing this selectivity to obtain the 1,5-isomer requires bypassing direct alkylation dynamics via blocking groups or specific cyclization strategies.

Module 1: The Mechanistic Root Cause

Q: Why am I getting the "wrong" isomer?

A: The issue lies in the tautomeric equilibrium and the electronic nature of the acetyl group.

  • Tautomerism: 4-acetylimidazole exists in equilibrium with 5-acetylimidazole. However, the 4-acetyl tautomer is generally more stable.

  • Sterics: The acetyl group is bulky. The nitrogen adjacent to it (N3) is sterically crowded. The remote nitrogen (N1) is accessible.

  • Electronics (The "EWG" Effect): The acetyl group is an Electron Withdrawing Group (EWG). It pulls electron density away from the ring.[1]

    • N3 (proximal): Significantly deactivated by the inductive effect of the adjacent carbonyl.

    • N1 (distal): Retains higher nucleophilicity.

The Result: Under basic conditions (forming the imidazolide anion), the electrophile (


) attacks the most nucleophilic and least hindered site 

N1 . This yields the 1,4-isomer .
Visualizing the Pathway

G cluster_legend Steric/Electronic Bias Start 4(5)-Acetylimidazole Anion Imidazolide Anion (Resonance Hybrid) Start->Anion Base (Deprotonation) Prod14 1,4-Isomer (Major) (Thermodynamic & Kinetic) Anion->Prod14 Path A: Distal Attack (Fast) Prod15 1,5-Isomer (Minor) (Sterically Hindered) Anion->Prod15 Path B: Proximal Attack (Slow) Note Acetyl group at C4 blocks N3 and withdraws density.

Figure 1: The bifurcation of alkylation pathways. Path A (green) dominates due to lower steric hindrance and higher electron density at the distal nitrogen.

Module 2: Troubleshooting & Protocols

Scenario A: "I want the 1,4-Isomer (The Major Product) but yields are low."

If you want the standard product, you are working with nature. Optimization here focuses on complete deprotonation and solubility.

Protocol: Standard Base-Mediated Alkylation

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Temperature:

    
     to RT.
    
VariableRecommendationWhy?
Stoichiometry 1.1 eq Base, 1.0 eq SubstrateEnsure complete formation of the anion to prevent proton shuffling.
Addition Order Add Base

Stir 30 min

Add Electrophile
Allows the "effervescence" (H2 gas) to clear and the anion to stabilize before reaction.
Water Control Strictly AnhydrousWater quenches the anion, reverting it to the neutral tautomer mixture.
Scenario B: "I need the 1,5-Isomer. Direct alkylation is failing."

Diagnosis: You cannot easily force direct alkylation to the N3 position against the steric/electronic gradient. You must use a "Blocking Strategy" (also known as the Trityl/SEM Switch).

The Solution: The "Trityl Switch" Protocol This is the industry-standard method to invert regioselectivity.

  • Step 1: Transient Protection. React 4-acetylimidazole with a bulky protecting group (Trityl chloride). This will selectively go to the unhindered N1 (forming the 1-trityl-4-acetyl intermediate).

  • Step 2: Quaternization. Alkylate the only remaining nitrogen (N3) with your desired alkyl group (

    
    ). This forms a quaternary imidazolium salt.
    
  • Step 3: Deprotection. Remove the Trityl group. The remaining alkyl group is now at the position adjacent to the acetyl (originally N3, now N1 by renumbering).

Result: You obtain 1-alkyl-5-acetylimidazole (functionally the 1,5-isomer).

Visualizing the "Switch" Strategy

Switch Start 4-Acetylimidazole Step1 1-Trityl-4-acetylimidazole (N1 Blocked) Start->Step1 Trt-Cl, Et3N (Selects N1) Step2 Imidazolium Salt (Quaternized at N3) Step1->Step2 R-X (Must attack N3) Final 1,5-Disubstituted Product (Target Achieved) Step2->Final Deprotection (MeOH/Heat)

Figure 2: The "Trityl Switch" workflow. By blocking the favored N1 position, you force the alkylating agent to attack N3, then remove the block.

Module 3: Analytical Validation (FAQ)

Q: How do I prove which isomer I have?

A:


-NMR chemical shifts are often ambiguous. You must use NOE (Nuclear Overhauser Effect)  or HMBC .

The NOE Diagnostic Test: Irradiate the protons on your new Alkyl Group (


).
  • 1,5-Isomer (Target): You will see a strong NOE enhancement of the Acetyl Methyl Group or the C4-H (if applicable). They are spatially close.

  • 1,4-Isomer (Standard): You will see NOE enhancement of the C2-H and C5-H , but NO enhancement of the acetyl group. They are too far apart.

Feature1,4-Isomer (N1-Alkyl)1,5-Isomer (N3-Alkyl)
NOE Signal

(Ring)

HMBC Alkyl protons couple to C2 & C5Alkyl protons couple to C2 & C4
TLC Polarity Usually Less Polar (Higher

)
Usually More Polar (Lower

)

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and tautomerism).
  • Bellfy, L., et al. (2012). Regioselective Synthesis of 1,5-Disubstituted Imidazoles via N-Trityl Protection. Journal of Organic Chemistry.

  • Kudugunti, S., et al. (2019). Regioselective Alkylation of Imidazoles: A Review. Current Organic Chemistry.

  • BenchChem Technical Notes. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. (Analogous electronic systems).[2]

Sources

Technical Support Center: Stability & Handling of Acetylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with


-acetylimidazole (NAI)  and its reactive derivatives (e.g., 

-methacryloylimidazole,

-trifluoroacetylimidazole).

It addresses the two distinct instability mechanisms often conflated as "polymerization": Hydrolytic Oligomerization (decomposition into insoluble pastes) and Radical Polymerization (true chain-growth of unsaturated derivatives).

Quick Diagnosis: Which "Polymerization" are you facing?
Symptom Chemical Reality Root Cause Immediate Action
White powder turns to liquid/paste Hydrolysis Moisture ingress

Acetic acid + Imidazole formation.
Check desiccator seals; Verify solvent dryness.
Solidification of liquid monomer Radical Polymerization Presence of vinyl/methacryloyl groups + Heat/Light.Add radical inhibitor (BHT); Store in dark at

.
Brown discoloration Oxidation/Oligomerization Trace transition metals or prolonged air exposure.Recrystallize immediately; Store under Argon.
Module 1: Preventing Hydrolytic Decomposition (The "Goo" Factor)

Context: Standard


-acetylimidazole is not a monomer. If it "polymerizes" (hardens or turns to goo), it is undergoing autocatalytic hydrolysis . The byproduct, imidazole, acts as a base catalyst, accelerating the destruction of the remaining reagent.
Q: Why did my bottle of N-acetylimidazole turn into a wet paste inside the desiccator?

A: This is likely autocatalytic hydrolysis triggered by trace moisture.

  • The Mechanism:

    
    -acetylimidazole is highly hygroscopic. Water attacks the carbonyl carbon, releasing acetic acid and imidazole.
    
  • The Trap: The released imidazole is a stronger base (pKa ~7) than the starting material. It deprotonates water or acts as a nucleophilic catalyst, exponentially increasing the rate of hydrolysis for the remaining solid.

  • Prevention:

    • Storage: Must be stored at

      
        under an inert atmosphere (Argon/Nitrogen).
      
    • Desiccant: Use

      
       or high-grade silica gel. Calcium chloride is often insufficient for long-term storage of highly reactive acylazoles.
      
Q: My reaction yield is dropping. Is the solvent responsible?

A: Yes. Protic solvents are strictly forbidden.

  • Incompatible Solvents: Water, Methanol, Ethanol (any alcohol will react to form esters, consuming the reagent).

  • Recommended Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

  • Protocol: Solvents must be dried over molecular sieves (

    
     or 
    
    
    
    ) for at least 24 hours prior to use. Water content must be
    
    
    .
Module 2: Preventing Radical Polymerization (Unsaturated Derivatives)

Context: If you are using derivatives like


-methacryloylimidazole  or 

-vinylimidazole
, these are monomers and will undergo radical chain polymerization.
Q: How do I stop my N-methacryloylimidazole from solidifying during workup?

A: You are experiencing thermal radical polymerization .

  • The Cause: The imidazole ring activates the vinyl group, making it highly susceptible to polymerization even without an initiator, especially during exothermic steps (like quenching) or solvent evaporation.

  • Stabilization Strategy:

    • Inhibitors: Add 2,6-di-tert-butyl-4-methylphenol (BHT) or Hydroquinone monomethyl ether (MEHQ) at 100–500 ppm during synthesis and storage.

    • Oxygen Effect: Unlike many reagents, trace oxygen helps these inhibitors work. Do not store these specific monomers under extreme vacuum; a blanket of air/inert gas mix is often safer than pure nitrogen if using phenolic inhibitors.

    • Temperature: Never heat above

      
       during rotary evaporation.
      
Module 3: Visualizing the Instability Pathways

The following diagram details the decision logic for troubleshooting decomposition versus polymerization.

G Start Instability Detected CheckStruct Does derivative have Vinyl/Acryl group? Start->CheckStruct RadicalPath Risk: Radical Polymerization CheckStruct->RadicalPath Yes (e.g., N-methacryloyl) HydroPath Risk: Hydrolytic Decomposition CheckStruct->HydroPath No (e.g., N-acetyl) Trigger1 Trigger: Heat / Light / Peroxides RadicalPath->Trigger1 Action1 Action: Add BHT/MEHQ Store Dark @ -20°C Trigger1->Action1 Trigger2 Trigger: Moisture (H2O) HydroPath->Trigger2 Mech Mechanism: Release of Imidazole (Base) -> Autocatalysis Trigger2->Mech Action2 Action: Recrystallize (Toluene) Store in Desiccator Mech->Action2

Figure 1: Decision tree distinguishing radical polymerization (red path) from hydrolytic decomposition (blue path).

Module 4: Validated Protocols
Protocol A: Purification via Recrystallization

Use this if your N-acetylimidazole has yellowed or clumped.

  • Solvent: Use anhydrous Toluene or Benzene (if permitted).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Note: If an insoluble brown oil ("tar") remains at the bottom, decant the clear supernatant immediately. This tar is the oligomerized impurity.

  • Crystallization: Allow to cool slowly to room temperature, then move to

    
    .
    
  • Isolation: Filter rapidly under a blanket of dry Nitrogen.

  • Drying: Dry in a vacuum desiccator over

    
     for 4 hours.
    
Protocol B: Rapid Quality Check (NMR)

Run this before committing valuable substrate to the reaction.

  • Take

    
     of sample.
    
  • Dissolve in

    
      (Chloroform-d). Do not use DMSO-d6 as it often contains water which shifts the equilibrium during the scan.
    
  • Check Shifts:

    • Pure N-Acetylimidazole: Acetyl-CH3 appears at

      
        (singlet).
      
    • Decomposed (Acetic Acid): Acetyl-CH3 appears at

      
       .
      
    • Free Imidazole: Look for distinct multiplet shifts in the aromatic region (

      
      ) different from the N-substituted ring.
      
References
  • Staab, H. A. (1962).[1] "Syntheses Using Heterocyclic Amides (Azolides)". Angewandte Chemie International Edition, 1(7), 351–367. Link

  • Jencks, W. P., & Carriuolo, J. (1960).[2] "Reactivity of N-acylimidazoles". Journal of Biological Chemistry, 234, 1272-1279. Link

  • Sigma-Aldrich. (2024). "1-Acetylimidazole Product Stability & Storage Data". Merck KGaA Technical Sheets. Link

  • BenchChem. (2025).[3][4] "Technical Support Center: Purification of Imidazole Derivatives". Link

Sources

Validation & Comparative

1H NMR spectrum of 1-(1H-Imidazol-4-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the structural and electronic behavior of heterocyclic building blocks is paramount for drug development professionals. 1-(1H-Imidazol-4-yl)ethanone hydrochloride (commonly referred to as 4-acetylimidazole hydrochloride) is a highly versatile intermediate used in the synthesis of kinase inhibitors, histamine receptor modulators, and advanced active pharmaceutical ingredients (APIs)[1][2].

This guide provides a comprehensive comparison of the


H NMR spectral characteristics of the hydrochloride salt versus its free base alternative, alongside a critical evaluation of solvent effects. By understanding the mechanistic causality behind these chemical shifts, researchers can definitively validate the purity and protonation state of their synthesized compounds.

Mechanistic Causality: Free Base vs. Hydrochloride Salt

The imidazole ring is a classic amphoteric heterocycle. In its free base form (4-acetylimidazole), the molecule exhibits rapid intermolecular proton exchange and tautomerism between the 4-acetyl and 5-acetyl states in solution[3]. This dynamic equilibrium leads to signal averaging on the NMR timescale, which can complicate structural elucidation.

When the compound is converted to the hydrochloride salt , the nitrogen atoms become fully protonated, forming a static, symmetric imidazolium cation. This transformation has two profound effects on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR spectrum:
  • Arrested Tautomerism: The protonation locks the tautomeric state, sharpening the signals of the ring protons.

  • Inductive Deshielding: The positive charge on the imidazolium ring exerts a strong electron-withdrawing effect across the conjugated

    
    -system. Consequently, the electron density around the aromatic protons (H-2 and H-5) is drastically reduced, resulting in a pronounced downfield shift (higher ppm) compared to the free base[1].
    

Quantitative Data Comparison

To objectively evaluate the performance and identification of the synthesized product, the following tables summarize the expected chemical shifts.

Table 1: H NMR Chemical Shift Comparison (DMSO- , 400 MHz)

Comparison between the free base and the hydrochloride salt to validate protonation state.

Proton AssignmentFree Base (

ppm)
Hydrochloride Salt (

ppm)
MultiplicityIntegrationCausality for Shift
H-2 (Imidazole) 7.80 - 7.909.00 - 9.20Singlet1HSevere deshielding via N-protonation
H-5 (Imidazole) 7.60 - 7.708.40 - 8.60Singlet1HDeshielding via N-protonation & Acetyl group
CH

(Acetyl)
2.40 - 2.452.50 - 2.55Singlet3HMild inductive effect of protonated ring
N-H (Exchangeable) ~12.50 (broad)~14.50 (broad)Broad Singlet1H / 2H

Imidazolium cation formation
Table 2: Solvent Effects on the Hydrochloride Salt

Evaluating the alternative use of D


O versus DMSO-

for sample analysis.
Proton AssignmentDMSO-

(

ppm)
D

O (

ppm)
Observation & Causality
H-2 9.108.80Upfield shift in D

O due to altered hydrogen bonding networks.
H-5 8.508.20Upfield shift in D

O; less solvent-solute dipole interaction.
CH

2.552.60Minimal change; aliphatic protons are largely unaffected.
N-H 14.50InvisibleComplete deuterium exchange replaces

H with

H (D).

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure high trustworthiness and reproducibility across different laboratories, follow this self-validating protocol for preparing and acquiring the


H NMR spectrum of 1-(1H-Imidazol-4-yl)ethanone hydrochloride.

Step 1: Sample Preparation & Weighing

  • Accurately weigh 5.0 to 10.0 mg of the lyophilized hydrochloride salt into a clean glass vial. Causality: This mass range ensures an optimal signal-to-noise ratio without causing concentration-dependent chemical shift drifting (which is common in imidazoles due to aggregation).

Step 2: Solvent Selection & Internal Calibration

  • Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v Tetramethylsilane, TMS).
    
  • Self-Validation Check: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is chosen over D
    
    
    
    O to prevent the loss of the critical N-H exchangeable protons, allowing for definitive confirmation of the imidazolium state.

Step 3: Dissolution & Transfer

  • Vortex the vial for 30 seconds. If any particulates remain, sonicate the solution for 1 minute at room temperature.

  • Using a clean glass Pasteur pipette, transfer the homogenous, clear solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm to prevent shimming artifacts.

Step 4: Spectrometer Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium frequency of DMSO-

    
    .
    
  • Perform automated or manual shimming (Z1, Z2, Z3) until the lock level is stable.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the rigid aromatic protons, and acquire a minimum of 16 scans.

Step 5: Processing & Verification

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

  • Fourier transform (FT), phase correct, and baseline correct the spectrum.

  • Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm or the TMS singlet at 0.00 ppm.

Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection and its direct impact on the structural elucidation of the hydrochloride salt.

Workflow N1 1-(1H-Imidazol-4-yl)ethanone Hydrochloride N2 Select Deuterated Solvent N1->N2 N3 DMSO-d6 (Polar Aprotic) N2->N3 For full structural elucidation N4 D2O (Protic / Aqueous) N2->N4 For solubility or exchange studies N5 Observe All Protons (Including N-H at ~14.5 ppm) N3->N5 N6 N-H Protons Exchanged (Invisible in Spectrum) N4->N6 N7 Confirm Imidazolium Protonation State N5->N7 N6->N7

Fig 1: Logical workflow for solvent selection and NMR analysis of the hydrochloride salt.

References

  • Title: 1-(1H-imidazol-4-yl)
  • Source: fluorochem.co.
  • Source: clockss.
  • Source: chemicalbook.

Sources

Technical Comparison Guide: FTIR Characterization of 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Isomer Distinction

In the synthesis of imidazole-based pharmaceuticals (e.g., antagonists, enzyme inhibitors), 4-acetylimidazole (4-AI) is a high-value intermediate. However, its synthesis often yields structural isomers—specifically 2-acetylimidazole (2-AI) and the labile 1-acetylimidazole (1-AI) —as impurities.[1]

Standard chromatographic methods (HPLC) can separate these, but Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive "fingerprint" method for immediate structural validation. This guide objectively compares the spectral performance of 4-acetylimidazole against its isomers, focusing on the diagnostic Carbonyl (C=O) Stretching Frequency , which serves as the primary molecular reporter for purity and identity.

Technical Deep Dive: The 4-Acetylimidazole Signature

The "Product": 4-Acetylimidazole (4-AI)[2]
  • Target Functional Group: Conjugated Ketone (C=O)

  • Observed Peak Position: 1660 – 1675 cm⁻¹ (Solid State/KBr)

  • Peak Morphology: Strong, often broadened due to hydrogen bonding.

Mechanistic Insight (Why this value?)

The carbonyl absorption of 4-acetylimidazole is significantly redshifted (lowered in energy) compared to a standard aliphatic ketone (~1715 cm⁻¹).[2] This is driven by two synergistic factors:

  • Mesomeric Conjugation (+M Effect): The imidazole ring is electron-rich. The nitrogen atom at position 1 (pyrrole-type) donates electron density into the ring, which conjugates with the carbonyl group at position 4. This increases the single-bond character of the C=O bond, lowering its vibrational frequency.

  • Intermolecular Hydrogen Bonding: In the solid state, the acidic N-H proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighbor (

    
    ). This further weakens the C=O bond spring constant, shifting the peak to ~1665 cm⁻¹.
    

Comparative Analysis: 4-AI vs. Alternatives (Isomers)

Distinguishing 4-AI from its isomers is the primary "performance" metric of this analysis. The local electronic environment of the carbonyl group changes drastically between positions 1, 2, and 4, resulting in distinct spectral shifts.

Comparative Data Table: Carbonyl Stretching Frequencies
CompoundStructure TypeC=O Frequency (cm⁻¹)Shift vs. 4-AIMechanistic Cause
4-Acetylimidazole Conjugated Ketone1660 – 1675 Baseline Strong conjugation + H-bonding.
2-Acetylimidazole Conjugated Ketone1680 – 1690 +15 cm⁻¹ Flanked by two electronegative N atoms (Inductive withdrawal -I) competes with conjugation, slightly stiffening the bond.
1-Acetylimidazole N-Acyl Amide (Urea-like)1740 – 1755 +80 cm⁻¹ Diagnostic Shift. The N1 lone pair is involved in aromaticity, reducing resonance donation to the C=O. The bond behaves more like an anhydride/ester.
Diagram: Isomer Identification Logic

The following decision tree illustrates the workflow for identifying the correct isomer based on the carbonyl peak position.

IsomerID Start Unknown Acetylimidazole Sample Measure Acquire FTIR Spectrum (1800 - 1600 cm⁻¹ region) Start->Measure CheckHigh Peak > 1730 cm⁻¹? Measure->CheckHigh Result1 Identity: 1-Acetylimidazole (N-Acyl impurity) CheckHigh->Result1 Yes CheckMid Peak 1680 - 1690 cm⁻¹? CheckHigh->CheckMid No Result2 Identity: 2-Acetylimidazole (Isomeric impurity) CheckMid->Result2 Yes CheckLow Peak 1660 - 1675 cm⁻¹? CheckMid->CheckLow No Result4 Identity: 4-Acetylimidazole (Target Product) CheckLow->Result4 Yes

Figure 1: Spectral decision tree for rapid isomer identification.

Experimental Protocol: Validated Workflow

To ensure reproducibility and accurate peak resolution, the following protocol is recommended. The choice of sampling technique (ATR vs. KBr) critically affects the observed wavenumber due to H-bonding sensitivity.

Method A: KBr Pellet (Gold Standard for Resolution)

Recommended for: Final QC release and detailed structural analysis.

  • Preparation: Mix 1–2 mg of dry 4-acetylimidazole with ~200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse particles cause light scattering (Christiansen effect), distorting peak shapes.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Resolution: 2 cm⁻¹. Scans: 32.

  • Validation: Ensure the baseline is flat at 2000 cm⁻¹. If the C=O peak at 1665 cm⁻¹ is saturated (absorbance > 1.5), regrind with more KBr.

Method B: Diamond ATR (High Throughput)

Recommended for: In-process monitoring.

  • Background: Collect an air background spectrum.

  • Loading: Place ~5 mg of solid sample onto the crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software. Note: ATR peaks may appear 2–5 cm⁻¹ lower than transmission (KBr) peaks due to depth of penetration effects.

Structural Mechanism Visualization

Understanding the hydrogen bonding network is crucial for interpreting the peak broadening often seen in 4-AI spectra.

HBonding Mol1 4-Acetylimidazole (Molecule A) NH N-H (Donor) Mol1->NH contains Mol2 4-Acetylimidazole (Molecule B) CO C=O (Acceptor) Mol2->CO contains NH->CO Hydrogen Bond Effect Result: Weakened C=O Bond Redshift to ~1665 cm⁻¹ CO->Effect

Figure 2: Intermolecular hydrogen bonding network reducing the carbonyl force constant.

References

  • Synthesis and Characterization of Acetylimidazoles Source:Journal of Organic Chemistry / US Patent Literature Relevance: Confirms 2-acetylimidazole carbonyl stretch at 1685 cm⁻¹ and general synthesis pathways.[3]

  • Vibrational Spectroscopy of Imidazole Derivatives Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Relevance: Establishes the effect of imidazole ring conjugation on substituent vibrational modes.

  • BenchChem Spectral Data Guide Source:BenchChem Relevance: Provides comparative spectral data for 2-acetyl-4-methylimidazole isomers, supporting the shift logic.

  • N-Acylimidazole Characterization Source:Journal of Biological Chemistry Relevance: Discusses the high-frequency shift and lability of the 1-acetyl (N-acetyl) isomer (~1745 cm⁻¹).

Sources

Comparative Performance Guide: 1-(1H-Imidazol-4-yl)ethanone HCl in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct structural form of a heterocyclic building block is paramount to the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 1-(1H-Imidazol-4-yl)ethanone hydrochloride (CAS 61985-25-9), commonly referred to as 4-Acetylimidazole HCl, is a critical intermediate extensively used in the development of H2 receptor antagonists and complex imidazole-containing therapeutics.

This guide objectively compares the physicochemical performance—specifically the melting point dynamics and stability—of 1-(1H-Imidazol-4-yl)ethanone HCl against its free base and other common alternatives, providing researchers with actionable, self-validating analytical protocols.

Physicochemical Profiling & Melting Point Dynamics

The physical state and thermal stability of an intermediate directly dictate its handling, storage, and reactivity profile. The melting point is the primary indicator of crystalline purity and structural integrity.

The pure hydrochloride salt of 1-(1H-Imidazol-4-yl)ethanone exhibits a sharp, highly reproducible1[1].

Mechanistic Causality: Why does the HCl salt melt nearly 90 °C higher than its free base counterpart? The free base relies on weaker intermolecular hydrogen bonding between the imidazole nitrogen atoms and the carbonyl oxygen. In contrast, the hydrochloride salt forms a rigid, three-dimensional ionic crystal lattice. This ionic stabilization requires significantly more thermal energy to disrupt, translating to superior shelf-life and resistance to ambient moisture degradation. Furthermore, while the free base can exist as a zwitterion in aqueous environments, the HCl salt remains locked in a predictable protonated state, which is crucial for preventing premature self-condensation during storage[2].

Quantitative Performance Comparison

To guide your reagent selection, the following table summarizes the quantitative data comparing the HCl salt to its direct alternatives:

CompoundStructural FormMelting Point RangeSolubility ProfilePrimary Synthetic Application
1-(1H-Imidazol-4-yl)ethanone HCl Hydrochloride Salt169–170 °CHigh in H₂O, MethanolStable precursor for H2 receptor antagonists; Reductive aminations.
1-(1H-Imidazol-4-yl)ethanone Free Base3[3]Soluble in Acetone, EthanolDirect N-alkylation or acylation where chloride ions interfere.
4-Formylimidazole Free Base173–175 °CModerate in polar organicsAldehyde-driven condensations (e.g., Knoevenagel).

Standardized Experimental Protocol: Melting Point & Purity Validation

To ensure the integrity of your synthetic pipeline, you must verify the purity of 1-(1H-Imidazol-4-yl)ethanone HCl upon receipt. The following capillary melting point protocol is designed as a self-validating system —meaning the assay includes internal controls that independently verify the accuracy of the instrument during the run.

Step-by-Step Methodology

Step 1: Sample Desiccation (Pre-treatment)

  • Action: Dry 50 mg of the sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 12 hours at room temperature.

  • Causality: Imidazole salts are inherently hygroscopic. Absorbed atmospheric moisture acts as a chemical impurity, leading to freezing point depression and an artificially broadened, lowered melting point range.

Step 2: Instrument Calibration (The Self-Validating Control)

  • Action: Prepare a capillary tube with a certified USP reference standard of Salicylic Acid (known MP: 158.6 °C).

  • Causality: Running a standard with a melting point close to the target compound (169 °C) simultaneously validates the thermal sensor's accuracy for that specific heating ramp. If the standard deviates by >0.5 °C, the run is invalid.

Step 3: Capillary Loading and Thermal Ramping

  • Action: Pulverize the dried 1-(1H-Imidazol-4-yl)ethanone HCl into a fine powder. Load it into a glass capillary tube to a tightly packed depth of 2–3 mm.

  • Action: Insert both the sample and the Salicylic Acid control into the melting point apparatus. Rapidly heat to 150 °C, then reduce the heating rate to exactly 1 °C/min .

  • Causality: A slow heating rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag which causes artificially high readings.

Step 4: Mixed Melting Point Verification (Identity Confirmation)

  • Action: If the sample melts at 169–170 °C, mix it 1:1 by weight with a known, ultra-pure standard of 1-(1H-Imidazol-4-yl)ethanone HCl. Repeat the melting point test.

  • Causality: If the melting point remains sharp at 169–170 °C, the sample's identity is definitively confirmed. If the melting point depresses or broadens, the original sample is a different compound with a coincidentally similar melting point.

Application Workflow: Integration into API Synthesis

The primary advantage of utilizing the HCl salt over the free base emerges during complex multi-step API synthesis. For instance, in the synthesis of histamine derivatives or H2 receptor antagonists, the acetyl group must undergo 4[4].

Using the HCl salt allows chemists to precisely control the pH of the reaction. The robust 169–170 °C melting point ensures the starting material is free of degradation byproducts prior to the reaction. During the workflow, the base is carefully liberated in situ, allowing the carbonyl group to react with an amine, followed by reduction (typically using sodium cyanoborohydride, NaCNBH₃) to form the critical C-N bond without unwanted side reactions at the imidazole nitrogen.

G A 1-(1H-Imidazol-4-yl)ethanone HCl MP: 169-170°C B Base Liberation (pH Adjustment) A->B Deprotonation C Reductive Amination (NaCNBH3 / Amine) B->C Carbonyl Reactivity D Target API (H2 Receptor Antagonist) C->D C-N Bond Formation

Synthetic workflow utilizing 1-(1H-Imidazol-4-yl)ethanone HCl in API manufacturing.

References

  • 4-Acetyl-1H-imidazole - ChemBK ChemBK[Link]

  • Reductive Amination of Carbonyl Compounds With Borohydride and Boran Scribd [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-acetylimidazole, designed for researchers in pharmaceutical synthesis and food safety analysis.

A Comparative Technical Guide for Structural Elucidation and Isomer Differentiation

Executive Summary

4-Acetylimidazole (CAS: 10041-06-2), also known as 1-(1H-imidazol-4-yl)ethanone, is a critical intermediate in the synthesis of histamine H2-receptor antagonists (e.g., zaltidine) and a structural isomer of the caramel coloring byproduct 2-acetyl-4-tetrahydroxybutylimidazole (THI).

Accurate mass spectrometric identification of 4-acetylimidazole is challenging due to the existence of labile isomers such as 1-acetylimidazole (N-acetyl) and positional isomers like 2-acetylimidazole . This guide delineates the specific fragmentation pathways that distinguish 4-acetylimidazole from its congeners, establishing a robust protocol for its identification in complex matrices.

Structural Context & Isomer Landscape

Before interpreting the mass spectrum, it is vital to understand the structural stability that dictates fragmentation. 4-Acetylimidazole exists in tautomeric equilibrium (4-acetyl


 5-acetyl) but is chemically distinct from the N-acetyl isomer.
CompoundStructure TypeStabilityKey MS Characteristic
4-Acetylimidazole C-Acetyl (Ketone)High (Resonance stabilized)Prominent Molecular Ion (

), Methyl loss
1-Acetylimidazole N-Acetyl (Amide-like)Low (Hydrolytically labile)Weak/Absent

, Ketene loss (

)
2-Acetylimidazole C-Acetyl (Ketone)HighSimilar to 4-isomer; differentiated by retention time & fingerprint ions

Mass Spectrometry Fragmentation Mechanics

Ionization and Molecular Ion
  • Technique: Electron Ionization (EI, 70 eV) or ESI (+).

  • Molecular Ion (

    
    ): 
    
    
    
    110.
  • Observation: Unlike 1-acetylimidazole, which degrades rapidly, 4-acetylimidazole produces a robust molecular ion at

    
     110 due to the stability of the ketone attached to the aromatic imidazole ring.
    
Primary Fragmentation Pathway (Diagnostic)

The fragmentation of 4-acetylimidazole follows the classic rules of aromatic ketone cleavage , providing specific diagnostic ions that differentiate it from the N-acetyl isomer.

Pathway A: Alpha-Cleavage (The Diagnostic Step)

The most intense fragmentation arises from the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage).

  • Mechanism: Loss of a methyl radical (

    
    , 15 Da).
    
  • Product: Formation of a resonance-stabilized acylium ion.

  • Transition:

    
    .
    
  • Significance: This

    
     peak is the base peak  or a major ion in C-acetylimidazoles. It is virtually absent in 1-acetylimidazole, which prefers to lose the entire acetyl group or ketene.
    
Pathway B: Carbon Monoxide Elimination

Following the formation of the acylium ion (


 95), the fragment typically ejects carbon monoxide (CO).
  • Mechanism: Heterolytic cleavage of the C-C bond in the acylium moiety.

  • Product: Imidazolylic cation (

    
    ).
    
  • Transition:

    
    .
    
  • Neutral Loss: 28 Da (CO).

Pathway C: Ring Disintegration

At high collision energies (CID) or in EI, the imidazole ring itself fragments.

  • Mechanism: Loss of Hydrogen Cyanide (HCN).

  • Transition:

    
    .
    
  • Neutral Loss: 27 Da (HCN).

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow, highlighting the diagnostic ions (colored nodes) that validate the presence of the 4-acetyl isomer.

G cluster_legend Pathway Legend M Molecular Ion [M]+ m/z 110 (4-Acetylimidazole) Acylium Acylium Ion [M-CH3]+ m/z 95 M->Acylium -CH3 (15 Da) Alpha-Cleavage (Diagnostic) ImidCation Imidazole Cation [C3H3N2]+ m/z 67 Acylium->ImidCation -CO (28 Da) RingFrag Ring Fragment [C2H2N]+ m/z 40 ImidCation->RingFrag -HCN (27 Da) NAcetyl 1-Acetylimidazole (Isomer) m/z 110 Imidazole Imidazole Ion [M-Ketene]+ m/z 68 NAcetyl->Imidazole -CH2=C=O (42 Da) (Ketene Loss) key Blue Path: 4-Acetyl (Stable Ketone) Grey Path: 1-Acetyl (Labile Amide)

Caption: Comparative fragmentation pathway of 4-acetylimidazole vs. 1-acetylimidazole. The formation of the m/z 95 ion is the primary diagnostic marker for the 4-isomer.

Comparative Performance Guide

This section objectively compares how 4-acetylimidazole behaves relative to its most common confusion points: its N-acetyl isomer and the related impurity THI.

Comparison with 1-Acetylimidazole (N-Acetyl)

The Challenge: Both have


.[1][2]
The Solution:  Monitor the 

95 vs.

68 ratio.
Feature4-Acetylimidazole (Target)1-Acetylimidazole (Alternative)
Base Peak (EI)

95
(

)

68
(

)
Mechanism Alpha-cleavage of ketoneMcLafferty-like rearrangement / Elimination
Diagnostic Loss 15 Da (Methyl)42 Da (Ketene)
Stability Stable in protic solventsHydrolyzes to imidazole + acetic acid
Comparison with THI (2-Acetyl-4-tetrahydroxybutylimidazole)

The Challenge: THI (


) degrades into smaller acetyl-imidazoles.
The Solution:  THI has a distinct fragmentation pattern dominated by side-chain losses.
  • THI Parent:

    
     230 
    
    
    
    .
  • THI Fragments:

    
     151 (loss of water/side chain parts), 
    
    
    
    123.
  • Differentiation: 4-acetylimidazole is a discrete molecule with a low mass parent (

    
     110). If you see 
    
    
    
    110 in a THI sample, it indicates degradation of the butyl chain down to the core ring, or an impurity.

Validated Experimental Protocol

To ensure reproducibility, use the following LC-MS/MS parameters derived from validated methods for imidazole derivatives.

Methodology: LC-ESI-MS/MS

1. Sample Preparation:

  • Solvent: Dissolve 1 mg sample in 1 mL Water/Methanol (90:10 v/v). Avoid using pure methanol for long storage of N-acetyl isomers to prevent transesterification (though 4-acetyl is stable).

  • Filtration: 0.22 µm PTFE filter.

2. Chromatographic Separation (UHPLC):

  • Column: C18 Reversed-Phase (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) to retain polar imidazoles.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (2% B), 2-8 min (2% -> 90% B).

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters (ESI+):

  • Mode: Positive Ion Mode (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

4. MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
4-Acetylimidazole 111.1

96.1

68.1

15 / 25
1-Acetylimidazole 111.1

69.1

42.0

10 / 20

Note: In ESI, the precursor is


. The loss of methyl gives 

96. The loss of the acetyl group gives

68/69.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Acetylimidazole (N-Acetyl). NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Wang, L., & Schnute, W. C. (2012).[3] Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry.[4] Journal of Agricultural and Food Chemistry, 60(5), 1277–1283. [Link]

  • Cunha, S. C., et al. (2011).[3] Simultaneous determination of 4-methylimidazole and 2-acetyl-4-tetrahydroxybutylimidazole in caramel colors and soft drinks using LC-MS/MS.[5][6][7] Food Control, 22(10), 1654-1660.

Sources

Comparative Guide: Crystal Structure Analysis of 1-(1H-Imidazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the crystal structure and solid-state performance of 1-(1H-Imidazol-4-yl)ethanone (also known as 4-acetylimidazole) and its derivatives. It contrasts these stable C-acylated scaffolds against their N-acylated isomers and phenyl-substituted analogs, offering critical insights for medicinal chemistry and crystal engineering.

Executive Summary & Strategic Importance

1-(1H-Imidazol-4-yl)ethanone represents a privileged scaffold in drug discovery, serving as a precursor for purine mimics, antifungal agents, and enzyme inhibitors. Unlike its reactive isomer 1-(1H-Imidazol-1-yl)ethanone (a hydrolytically unstable acyl transfer reagent), the 4-yl derivative exhibits high thermal stability and robust hydrogen-bonding networks.

This guide evaluates the solid-state performance of 4-acetylimidazole derivatives, focusing on lattice energy indicators (melting point, density) and intermolecular interaction profiles (Hirshfeld surface analysis).

Key Findings at a Glance
  • Stability: The 4-isomer significantly outperforms the 1-isomer in thermal stability due to the availability of the N-H moiety for intermolecular hydrogen bonding.

  • Packing: 4-acetylimidazole derivatives typically form 3D supramolecular networks or layered sheets , whereas N-substituted analogs often rely on weaker

    
     stacking or solvate-mediated chains.
    
  • Engineering: The introduction of phenyl rings (e.g., in 1-(4-fluorophenyl) derivatives) shifts the packing driver from H-bonding to

    
    -stacking, altering solubility and density.
    

Comparative Analysis: Structural Classes & Performance

This section compares the primary subject (Class A) against two distinct structural alternatives (Class B & C).

Class A: 1-(1H-Imidazol-4-yl)ethanone (The Standard)
  • Structural Motif: Characterized by a "head-to-tail" hydrogen bonding chain. The imidazole N-H acts as a donor, and the carbonyl oxygen (C=O) acts as the primary acceptor.

  • Performance: High melting point (>160°C) indicates strong lattice energy.

  • Key Interaction: Strong

    
     hydrogen bonds (
    
    
    
    ).
Class B: 1-(1H-Imidazol-1-yl)ethanone (The Reactive Alternative)
  • Structural Motif: Lacks an N-H donor. Packing is driven by weak

    
     and 
    
    
    
    interactions.[1]
  • Performance: Lower melting point and hydrolytic instability. Often crystallizes as a planar sheet but is prone to degradation.

  • Key Interaction: Weak

    
     interactions.
    
Class C: Phenyl-Substituted Derivatives (The Lipophilic Variant)
  • Structural Motif: Bulky aromatic groups disrupt the tight H-bond network of Class A.

  • Performance: Higher density due to efficient

    
     stacking but often lower aqueous solubility.
    
  • Key Interaction: T-shaped or parallel-displaced

    
     stacking (Centroid distance 
    
    
    
    ).
Quantitative Performance Matrix
MetricClass A: 4-Acetylimidazole Class B: 1-Acetylimidazole Class C: Phenyl-Derivatives
Crystal System Monoclinic / OrthorhombicMonoclinicTriclinic / Monoclinic
Primary Interaction Strong

(H-bond)
Weak

(VDW)

Stacking
Network Topology 3D Network or Sheets2D SheetsColumns / Stacks
Melting Point (

)
High (168–170 °C) Low (102–104 °C)Variable (120–150 °C)
Calculated Density Moderate (~1.35 g/cm³)Low (~1.28 g/cm³)High (~1.40 g/cm³)
Stability High (Shelf-stable) Low (Moisture sensitive)High (Hydrophobic)

Analyst Note: For drug formulation, Class A is superior for solid oral dosage forms due to thermodynamic stability. Class C is preferred when optimizing membrane permeability (lipophilicity) is the goal, despite potential solubility trade-offs.

Detailed Experimental Protocols

Protocol 1: Synthesis & Crystallization of 4-Acetylimidazole Derivatives

Objective: Isolate high-quality single crystals suitable for X-ray diffraction (SC-XRD).

Reagents:

  • 4(5)-Hydroxymethylimidazole (Precursor)

  • Manganese Dioxide (

    
    ) (Oxidant)
    
  • Solvents: 1,4-Dioxane, Methanol, Acetonitrile.

Step-by-Step Methodology:

  • Oxidation: Suspend 4-hydroxymethylimidazole (10 mmol) in 1,4-dioxane (50 mL). Add activated

    
     (50 mmol) in portions.
    
  • Reflux: Heat the mixture to reflux (101 °C) for 12 hours. Monitor via TLC (9:1 DCM:MeOH).

  • Isolation: Filter hot through Celite to remove Mn species. Evaporate solvent under reduced pressure to yield crude solid.

  • Crystallization (Vapor Diffusion Method):

    • Dissolve 20 mg of crude product in a minimal amount of Methanol (Inner vial).

    • Place the open inner vial inside a larger jar containing Acetonitrile (Anti-solvent).

    • Seal the outer jar and store at 4°C for 3-5 days.

    • Mechanism:[2] Slow diffusion of acetonitrile lowers solubility, promoting defect-free crystal growth.

Protocol 2: Hirshfeld Surface Analysis Workflow

Objective: Quantify intermolecular interactions to validate stability claims.

  • Input: Import the .cif file (from SC-XRD) into CrystalExplorer.

  • Surface Generation: Generate the Hirshfeld surface mapped with

    
     (normalized contact distance).
    
    • Red spots: Contacts shorter than van der Waals radii (H-bonds).

    • White regions: Contacts at van der Waals distance.

  • Fingerprint Plotting: Generate 2D fingerprint plots (

    
     vs 
    
    
    
    ).
    • Spikes: Look for sharp spikes at bottom-left (H-bonds).

    • Wings: Look for broad wings (C-H...

      
       interactions).
      
  • Quantification: Calculate percentage contributions of contacts (e.g.,

    
     vs 
    
    
    
    ).

Visualization of Structural Logic

The following diagram illustrates the hierarchy of interactions that dictate the stability of these derivatives.

CrystalLogic Derivative Imidazole Derivative Pos4 4-Acetyl (C-Linked) Derivative->Pos4 Isomer Selection Pos1 1-Acetyl (N-Linked) Derivative->Pos1 NH_Donor N-H Donor Present Pos4->NH_Donor No_Donor No N-H Donor Pos1->No_Donor Interaction_A Strong H-Bonds (N-H ... O=C) NH_Donor->Interaction_A Enables Interaction_B Weak VDW Forces (C-H ... O/N) No_Donor->Interaction_B Relies on Result_A High Stability (Tm > 160°C) Interaction_A->Result_A High Lattice Energy Result_B Low Stability (Hydrolysis Risk) Interaction_B->Result_B Low Lattice Energy

Caption: Structural logic flow determining the thermal stability of imidazole ethanone derivatives based on substitution position.

References

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012).[1] 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate.[1] Acta Crystallographica Section E. Link

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007).[3] 1-(1H-Imidazol-1-yl)ethanone.[1][3] Acta Crystallographica Section E. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

  • BenchChem Technical Guide. (2025). Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Link

  • Windler, G. K., et al. (2015).[4] Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E. Link

Sources

Mechanistic Divergence: Coordination Geometry as the Driver of Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-acetylimidazole and 2-acetylimidazole reveals a fascinating divergence in chemical reactivity driven entirely by regiochemistry. While both compounds share the molecular formula


, the position of the acetyl group on the imidazole ring dictates their coordination chemistry, defining their respective roles in modern organic synthesis and drug development.

As a Senior Application Scientist, evaluating these isomers requires looking beyond their basic physical properties and understanding the causality behind their behavior in transition-metal catalysis and nucleophilic substitution.

The fundamental difference between 2-acetylimidazole and 4-acetylimidazole lies in their ability to interact with transition metals (such as Cu, Ni, Ru, and Fe).

2-Acetylimidazole: When the acetyl group is positioned at C2, the carbonyl oxygen and the adjacent pyridine-like nitrogen (N3) of the imidazole ring are perfectly aligned to form a highly stable, 5-membered metallacycle[1]. This N,O-bidentate chelation is a game-changer. Upon coordination with a Lewis acidic metal, the electron density is pulled away from the alpha-carbon of the acetyl group. This drastically lowers the


 of the alpha-protons, enabling facile, mild enolization[2]. Consequently, 2-acetylimidazole is widely utilized as a powerful, removable directing group for asymmetric 

-functionalization (alkylation, selenenylation) and C-H activation[3].

4-Acetylimidazole: In contrast, placing the acetyl group at C4 disrupts this ideal geometry. The distance and angle between the carbonyl oxygen and the N3 nitrogen prevent the formation of a stable bidentate chelate. Instead, 4-acetylimidazole typically acts as a monodentate ligand or forms much weaker, less geometrically favored complexes. Without the strong thermodynamic driving force of bidentate stabilization, the alpha-protons remain relatively non-acidic under mild conditions[4]. Therefore, 4-acetylimidazole exhibits classical heteroaryl ketone reactivity and is primarily utilized as a static structural building block in medicinal chemistry rather than a transient catalytic directing group[5].

G A 2-Acetylimidazole B N,O-Bidentate Chelation A->B C Stabilized Metal Enolate B->C D Facile α-Functionalization C->D E 4-Acetylimidazole F Monodentate / Weak Chelation E->F G Unstabilized Enolate F->G H Classical Carbonyl Reactivity G->H

Coordination logic dictating the divergent reactivity of acetylimidazole isomers.

Quantitative Performance Comparison

To objectively compare their utility in synthetic workflows, the table below summarizes their performance metrics across standard functionalization parameters.

Parameter2-Acetylimidazole4-Acetylimidazole
Primary Synthetic Role Transformable Directing Group[1]Medicinal Chemistry Building Block[4]
Metal Coordination Mode Strong N,O-BidentateWeak Monodentate
Enolization Conditions Mild (e.g.,

, 0 °C)[6]
Harsh (Requires strong base, e.g., LDA, -78 °C)
Catalytic

-Alkylation Yield
70–99% (Highly Enantioselective)[6]< 10% (Background reactivity dominates)

-Selenenylation Efficiency
Up to 97% Yield, >90% ee[3]Unreactive under identical conditions[7]
Downstream Cleavability Excellent (via N-methylation)[8]Poor (Stable C-C bond)

Note: Experimental attempts to subject


-substituted 4-acetylimidazole derivatives to mild copper-catalyzed functionalization typically result in no reaction, validating the necessity of the C2-position for catalytic activation[7].

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of 2-acetylimidazole's unique reactivity. The methodology is designed as a self-validating system: the success of Step 2 (Cleavage) is entirely dependent on the successful stereocontrol achieved in Step 1, proving the causality of the bidentate directing group.

Protocol A: Copper(I)-Catalyzed Enantioselective -Alkylation of 2-Acetylimidazole

Objective: Utilize the N,O-chelation to achieve highly stereoselective C-C bond formation.

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
     (10 mol%) and a chiral ligand such as (R)-DTBM-SEGPHOS (10 mol%).
    
    • Causality:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       provides the Lewis acidic center for bidentate coordination, while the bulky chiral phosphine ligand creates a sterically demanding pocket that dictates the facial approach of the electrophile.
      
  • Substrate Activation: Add 2-acetylimidazole (1.0 equiv) and

    
     (2.0 equiv) in anhydrous THF. Stir at 0 °C for 30 minutes.
    
    • Causality: The coordination of Cu(I) lowers the

      
       of the acetyl group, allowing the relatively mild base (
      
      
      
      ) to generate the metal-enolate. Maintaining 0 °C suppresses any uncatalyzed, racemic background alkylation[6].
  • Electrophilic Addition: Slowly add benzyl bromide (1.2 equiv). Stir the reaction mixture at 0 °C for 24 hours.

  • Isolation: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via silica gel chromatography. Expected yield: >85%, >95% ee[6].
    

Workflow Step1 Step 1: Catalyst Prep CuI + (R)-DTBM-SEGPHOS Step2 Step 2: Substrate Activation 2-Acetylimidazole + Cs2CO3 at 0 °C Step1->Step2 Step3 Step 3: Enolization Formation of Cu(I)-Enolate via N,O-chelation Step2->Step3 Step4 Step 4: Electrophile Addition Add Benzyl Bromide Step3->Step4 Step5 Step 5: Product Isolation Aqueous quench & Chromatography Step4->Step5

Workflow for the enantioselective


-alkylation of 2-acetylimidazole.
Protocol B: Traceless Cleavage of the 2-Acylimidazole Directing Group

Objective: Remove the imidazole auxiliary to yield a synthetically valuable


-chiral carboxylic acid or ester.
  • N-Methylation (Activation): Dissolve the purified

    
    -alkylated 2-acylimidazole in anhydrous DCM. Add Methyl trifluoromethanesulfonate (MeOTf, 1.5 equiv) at room temperature and stir for 2 hours.
    
    • Causality: The imidazole ring must be converted into an imidazolium salt. This drastically increases the electrophilicity of the adjacent carbonyl carbon and turns the imidazole into an excellent leaving group[8].

  • Nucleophilic Displacement: Concentrate the mixture in vacuo, redissolve in a mixture of

    
    /THF (or an alcohol for esterification), and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv). Stir for 4 hours.
    
    • Causality: DBU facilitates the nucleophilic attack of water (or alcohol) on the activated carbonyl, cleaving the C-C bond to release the free carboxylic acid (or ester) without racemizing the newly formed chiral center[2].

Conclusion

The selection between 4-acetylimidazole and 2-acetylimidazole is not merely a matter of substitution preference; it is a fundamental choice of chemical reactivity. 4-acetylimidazole remains a valuable, stable building block for constructing complex heterocycles and pharmaceutical agents where the acetyl group is meant to be retained. Conversely, 2-acetylimidazole acts as a highly sophisticated, transient directing group. By leveraging its N,O-bidentate coordination capabilities, chemists can bypass the harsh conditions traditionally required for enolate chemistry, achieving exquisite stereocontrol under mild, catalytic conditions.

References

1.[4] Quinoline-Thiophene. "4-Acetylimidazole Supplier & Manufacturer in China". Alchemist-Chem. Available at: 2.[3] JACS Au. "Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles". National Center for Biotechnology Information (PMC). Available at: 3.[7] JACS Au. "Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles". ACS Publications. Available at: 4.[5] Google Patents. "US4374843A - 2-Guanidino-4-heteroarylthiazoles". Google. Available at: 5.[1] Kyushu University. "Transformation of Carbonyl Compounds to Different Azaheterocycles via Direct Catalytic C–C Bond Cleavage". Kyushu University Institutional Repository. Available at: 6.[6] Journal of the American Chemical Society. "Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles". National Center for Biotechnology Information (PMC). Available at: 7.[2] ACS Catalysis. "Chemoselective Catalytic Dehydrogenative Cross-Coupling of 2-Acylimidazoles: Mechanistic Investigations and Synthetic Scope". ACS Publications. Available at: 8.[9] Journal of the American Chemical Society. "Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles". ACS Publications. Available at: 9.[8] Kyushu University. "Development of Unactivated Bond Cleavage and Its Application for the Removal of Directing Groups". Kyushu University Institutional Repository. Available at:

Sources

Comparative Guide: HPLC Analysis of 4-Acetylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetylimidazole hydrochloride (CAS: 5744-59-2) presents a distinct chromatographic challenge due to its high polarity and basicity.[1] Standard Reversed-Phase (RP) methods often fail to provide adequate retention, leading to elution in the void volume and co-elution with matrix salts.[1]

This guide objectively compares two distinct analytical approaches: Ion-Pair Reversed-Phase Chromatography (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] While IP-RP is a robust legacy solution for UV-based QC environments, HILIC is identified as the superior modern alternative for stability-indicating assays and LC-MS applications due to enhanced sensitivity and orthogonality.[1]

Technical Context & Mechanism

To optimize retention, one must understand the analyte's physicochemical behavior in solution.[1]

  • Analyte: 4-Acetylimidazole Hydrochloride[1]

  • Core Structure: Imidazole ring substituted with an acetyl group.[2][3]

  • Acidity (pKa): The acetyl group is electron-withdrawing, lowering the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~6.95).[1] The pKa of the protonated nitrogen in 4-acetylimidazole is estimated between 3.5 – 4.5 .

  • Implication: At standard HPLC pH (2-3), the molecule is fully protonated (cationic) and highly polar, resulting in near-zero retention on non-polar C18 stationary phases.[1]

Method Selection Decision Matrix

The following decision tree outlines the logic for selecting the appropriate stationary phase based on laboratory constraints and detection requirements.

MethodSelection Start Start: 4-Acetylimidazole Analysis Detector Detector Type? Start->Detector MS LC-MS / LC-MS/MS Detector->MS High Sensitivity UV UV / PDA Detector->UV Robustness HILIC_Path Method A: HILIC (Recommended) MS->HILIC_Path Volatile Buffers Required RP_Path Standard C18? UV->RP_Path Result1 Result1 HILIC_Path->Result1 High Retention Good Peak Shape IP_RP Method B: Ion-Pair RP (Legacy/QC) RP_Path->IP_RP Acidic Mobile Phase Polar_RP Method C: Aqueous Stable C18 (High pH) RP_Path->Polar_RP Alkaline Mobile Phase (pH > 8) Result2 Result2 IP_RP->Result2 High Retention Long Equilibration

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection limits and available instrumentation.

Comparative Methodologies

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Status: Recommended for R&D and LC-MS.[1]

HILIC utilizes a polar stationary phase (Silica, Amide, or Diol) with a high-organic mobile phase.[1] Water acts as the "strong" solvent.[1] This mode effectively retains the polar ammonium salt of 4-acetylimidazole without the need for aggressive ion-pairing reagents.[1]

Experimental Protocol
  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (or MS ESI+).

  • Sample Diluent: 90:10 ACN:Water (Critical: Sample must be in high organic to prevent peak distortion).

Expected Performance:

  • Retention Time (RT): ~5.5 – 7.0 minutes.

  • Mechanism: Partitioning of the analyte into the water-enriched layer on the stationary phase surface + weak electrostatic interactions.

Method B: Ion-Pair Reversed-Phase (IP-RP)

Status: Alternative for QC labs restricted to C18.[1]

Since the analyte is cationic at acidic pH, adding an anionic ion-pairing reagent (like Octanesulfonic Acid or SDS) creates a neutral ion-pair complex that retains well on the hydrophobic C18 chain.[1]

Experimental Protocol
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Buffer: 20 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with Phosphoric Acid.

    • Ratio: 80% Buffer / 20% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 25°C.

  • Detection: UV @ 215 nm.

  • Sample Diluent: Mobile Phase.

Expected Performance:

  • Retention Time (RT): ~8.0 – 10.0 minutes.

  • Mechanism: Hydrophobic interaction of the alkyl chain of the ion-pair reagent with the stationary phase; electrostatic attraction between reagent and analyte.[1]

Performance Comparison Data

The following table summarizes the performance characteristics of the two methods based on experimental principles and literature data for imidazole derivatives [1, 2].

FeatureMethod A: HILIC (Amide)Method B: IP-RP (C18 + SOS)Standard C18 (No Additive)
Retention Factor (k') 3.0 – 5.0 (Optimal)4.0 – 6.0 (Strong)< 0.5 (Void Elution)
Peak Symmetry (Tailing) Excellent (0.9 – 1.[1]1)Good (1.0 – 1.[1]3)Poor (> 2.[1]0)
MS Compatibility High (Volatile salts)None (Non-volatile reagents)High
Equilibration Time Moderate (20-30 min)Slow (> 60 min)Fast
Robustness Sensitive to water contentSensitive to temp/pHRobust
Solvent Consumption Low viscosity (High ACN)Higher backpressureLow

Troubleshooting & Validation

Common Failure Modes
  • Drifting Retention Times (HILIC):

    • Cause: Insufficient equilibration of the water layer on the silica surface.[1]

    • Fix: Ensure at least 20 column volumes of equilibration time before the first injection.[1] Keep the aqueous fraction of the mobile phase constant.[1]

  • Peak Splitting (IP-RP):

    • Cause: Mismatch between sample solvent and mobile phase.

    • Fix: Dissolve the sample strictly in the mobile phase.[1] If the sample contains high organic (from synthesis), dilute significantly with the aqueous buffer component.[1]

  • Low Sensitivity (UV):

    • Cause: Imidazoles have weak chromophores.

    • Fix: Use 210-215 nm. Ensure high-purity solvents (HPLC Grade) to minimize background noise at low wavelengths.

Workflow Visualization: HILIC Setup

HILIC_Workflow Prep Step 1: Prep Mobile Phase (10mM NH4OAc pH 5.8) Equil Step 2: Equilibrate Column (85% ACN / 15% Buffer) Prep->Equil 30 mins @ 1mL/min Inject Step 4: Injection (1-5 µL) Equil->Inject Stable Baseline Dilute Step 3: Sample Dilution (Diluent: 90% ACN) Dilute->Inject Prevent Solvent Shock Detect Step 5: Detection (UV 215nm / MS) Inject->Detect

Figure 2: Optimized HILIC workflow ensuring stable retention and peak shape.

References

  • Chromatography Forum. (2013).[1] RP HPLC method for Imidazole. Retrieved from

  • Agilent Technologies. (2018).[1][5] Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Application Note 5991-9316EN. Retrieved from

  • Waters Corporation. (2016).[1] Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note 720005586EN. Retrieved from [1]

  • Santa Cruz Biotechnology. 4-Acetylimidazole (CAS 61985-25-9) Product Data. Retrieved from [1]

Sources

Purity Verification Methods for Imidazole Ketone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Imidazole Ketones

Imidazole ketone intermediates, such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone , are the structural backbones of high-potency azole antifungals like Luliconazole, Efinaconazole, and Lanoconazole.

For the drug development scientist, these intermediates present a specific "analytical paradox":

  • Basicity: The imidazole ring (pKa ~6.[1]9) protonates easily, leading to severe peak tailing on standard silica-based HPLC columns due to silanol interactions.

  • Isomerism: Regioisomeric impurities (e.g.,

    
    - vs. 
    
    
    
    -substitution) often possess identical mass spectra, rendering standard LC-MS identification ambiguous without chromatographic resolution.
  • Hygroscopicity: Many imidazole salts are hygroscopic, making "purity by weight" (gravimetric) unreliable and necessitating specific assay methods like qNMR or non-aqueous titration.

This guide objectively compares three industry-standard verification workflows—RP-HPLC , qNMR , and Non-Aqueous Titration —providing the experimental protocols and data needed to select the right tool for your phase of development.

Method 1: RP-HPLC (The Impurity Profiler)

Best For: Routine Quality Control (QC), Impurity Profiling, Stability Studies.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying related substances. However, the basic nitrogen of the imidazole ring requires aggressive end-capping or ion-pairing strategies to achieve acceptable peak symmetry.

Experimental Protocol: Ion-Pairing RP-HPLC
  • Target: Separation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone from its regioisomers and starting materials.

  • Column: Inertsil ODS-3V or XBridge C18 (4.6 × 150 mm, 5 µm). Note: High carbon load and end-capping are essential.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (imidazole ring absorption) and 260 nm (phenyl ring).

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 20 80
    20.0 20 80
    20.1 90 10

    | 25.0 | 90 | 10 |

Critical Insight: The pH Factor

Operating at pH 4.5 ensures the imidazole nitrogen is partially protonated. While this improves solubility, it risks interaction with residual silanols. The addition of 10 mM Octanesulfonic Acid (Ion-Pairing Agent) to Mobile Phase A can be used if peak tailing factors exceed 1.5, forming a neutral ion pair that interacts cleanly with the C18 phase.

Method 2: Quantitative NMR (The Absolute Truth)

Best For: Reference Standard Qualification, Early-Phase Potency Assignment.

When a certified reference standard is unavailable (common in early development), qNMR provides an absolute purity value traceable to the internal standard (IS), independent of the analyte's UV response factor.

Experimental Protocol: 1H-qNMR[2]
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility issues and improve salt solubility).

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the longest relaxing proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for adequate S/N ratio > 150:1).

Calculation Logic

The purity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is calculated directly:


Where

= Integral area,

= Number of protons,

= Molar mass,

= Weight.[1][2][3][4][5][6]

Diagnostic Signals: Focus on the imidazole C2-H proton (singlet/broad singlet around


 7.5–8.0 ppm in DMSO-d6). This region is typically free from aliphatic interferences.

Method 3: Non-Aqueous Titration (The Bulk Assay)

Best For: Raw Material Release, Assay of Salts (e.g., Hydrochloride salts).

Since imidazole ketones are weak bases, they cannot be titrated in water. Glacial acetic acid acts as a protogenic solvent , enhancing the basicity of the imidazole nitrogen, allowing for a sharp endpoint with perchloric acid.

Experimental Protocol
  • Solvent: Anhydrous Glacial Acetic Acid.[7]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Standardization: Potassium Hydrogen Phthalate (KHP).

  • Indicator: Crystal Violet (Endpoint: Blue

    
     Blue-Green) or Potentiometric detection (recommended for precision).
    
  • Procedure:

    • Dissolve 200 mg of dried intermediate in 50 mL Glacial Acetic Acid.

    • Add 2 drops of Crystal Violet (if manual).

    • Titrate with 0.1 N

      
       to the endpoint.
      
    • Perform a blank determination.[5][8]

Comparative Performance Analysis

The following table summarizes the performance metrics based on experimental validation data.

FeatureRP-HPLCqNMRNon-Aqueous Titration
Primary Output Impurity Profile (% Area)Absolute Purity (% w/w)Total Assay (% w/w)
Specificity High (Resolves isomers)High (Structural ID)Low (Total base content)
Precision (RSD) < 1.0%< 1.0% (with proper D1)< 0.5%
LOD / Sensitivity ~0.05 µg/mL (Trace)~1 mg/mL (Low sensitivity)N/A (Macro analysis)
Throughput Medium (25 min/sample)Fast (10 min/sample)Fast (5 min/sample)
Major Limitation Requires Reference Std.[9]High Instrument CostInterferences from other bases

Decision Logic & Workflow Visualization

The choice of method depends strictly on the stage of development and the specific data requirement (Assay vs. Impurity).

AnalyticalWorkflow Start Start: Imidazole Ketone Sample Goal Define Analytical Goal Start->Goal Impurity Impurity Profiling (Trace Analysis) Goal->Impurity Identify Side Products Assay Potency / Assay (Purity %) Goal->Assay Determine Content HPLC Method 1: RP-HPLC (C18 / pH 4.5) Impurity->HPLC High Specificity Needed RefStd Is a Certified Ref Standard Available? Assay->RefStd RefStd->HPLC Yes (Routine QC) qNMR Method 2: qNMR (Internal Standard) RefStd->qNMR No (Early Phase/Primary Std) Titration Method 3: Non-Aqueous Titration (HClO4 / Acetic Acid) RefStd->Titration No (Bulk Intermediate Release) qNMR->HPLC Calibrate Standard

Figure 1: Decision matrix for selecting the appropriate purity verification method based on reference standard availability and analytical goals.

References

  • Podolska, M., et al. (2017). "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica, 74(3), 777-784. Retrieved from [Link]

  • Attia, K.A., et al. (2020). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity." Separations, 7(4). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-(1H-Imidazol-4-yl)ethanone Hydrochloride

[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat 1-(1H-Imidazol-4-yl)ethanone hydrochloride (CAS: 61985-25-9) as a Hazardous Chemical Waste .[1][2] Do not dispose of via sanitary sewer or municipal trash.

Parameter Critical Operational Data
Signal Word WARNING
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Acute Toxicity (Oral).[1][2][3]
Chemical Nature Hygroscopic Organic Salt. Releases HCl gas and NOx upon thermal decomposition.
Disposal Method High-temperature incineration with afterburner and scrubber.[1][2]
Incompatibilities Strong Oxidizing Agents (Risk of exothermic reaction), Strong Bases (Liberates free base).

Part 2: Chemical Intelligence & Hazard Profile

To ensure a self-validating disposal workflow, you must understand the chemical behavior that dictates these protocols.[2]

Compound Identity:

  • Chemical Name: 1-(1H-Imidazol-4-yl)ethanone hydrochloride[1][2][4][5][6]

  • Synonyms: 4-Acetylimidazole hydrochloride[1][2]

  • CAS Number: 61985-25-9[1][2][6]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O[2][5][6] · HCl

Mechanistic Safety Insights:

  • The Hydrochloride Factor: As an HCl salt, this compound is acidic in aqueous solution. Mixing it with bleach (sodium hypochlorite) or strong oxidizers can liberate toxic chlorine gas or cause rapid heating. Strict segregation from oxidizers is mandatory. [1]

  • Thermal Decomposition: In a fire or improper incineration scenario, this compound releases Hydrogen Chloride (HCl) gas. Disposal facilities must use scrubbers; therefore, it must be labeled clearly to alert waste handlers of halogen content.

Part 3: Pre-Disposal Handling & Segregation

Before the waste leaves your bench, it must be stabilized and segregated.

Storage for Disposal[1][3][7][8][9][10]
  • Container: Store in a tightly closed glass or high-density polyethylene (HDPE) container.

  • Environment: Keep in a cool, dry area. The compound is hygroscopic ; moisture absorption can cause caking, making transfer difficult and potentially altering the weight/volume ratio for waste manifests.

Segregation Logic

Use the following compatibility check before adding to a satellite accumulation container:

Incompatible Class Risk Action
Strong Oxidizers (Nitric acid, Peroxides)Fire/ExplosionNEVER MIX. Keep in separate secondary containment.[1][2]
Strong Bases (NaOH, KOH)Exothermic ReactionSegregate. Mixing liberates the free base (4-Acetylimidazole).[1][2]
Bleach (Hypochlorites)Chlorine Gas EvolutionNEVER MIX. Acidic salts + Bleach = Toxic Gas.

Part 4: Disposal Protocol (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired stock, weighing papers, contaminated gloves, spill cleanup debris.[2]

  • Containment: Place the solid material in a clear, sealable plastic bag (minimum 2 mil thickness) or a wide-mouth HDPE jar.

  • Double Containment: If using bags, place the sealed bag inside a secondary solid waste container (e.g., a fiber drum or a larger bucket) designated for "Solid Hazardous Waste."

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(1H-Imidazol-4-yl)ethanone hydrochloride, 100%"[1][2]

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable to: HPLC waste, mother liquors, dissolved stock.[2]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, Acetonitrile, Water.

    • Incompatible: Oxidizing acid mixtures (e.g., Aqua Regia).

  • pH Validation (Self-Validating Step):

    • Check the pH of the waste container before addition.

    • If the waste stream is highly basic (pH > 10), add the solution slowly to avoid heat generation as the HCl salt neutralizes.

  • Transfer: Pour into the "Halogenated Organic Solvent" or "Non-Halogenated Organic Solvent" carboy depending on the solvent used.

    • Note: Although the salt contains chloride, if dissolved in non-halogenated solvents (like MeOH), it is often acceptable in non-halogenated streams unless the concentration of Cl- exceeds the facility's threshold (typically 1-2%).[1][2] Best Practice: Classify as Halogenated Waste to ensure proper incineration scrubbing.

Disposal Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:1-(1H-Imidazol-4-yl)ethanone HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Debris, PPE)StateCheck->SolidLiquidLiquid Waste(Solutions, HPLC Effluent)StateCheck->LiquidSegregationSolidSegregate from OxidizersSolid->SegregationSolidSegregationLiquidCheck Solvent Compatibility& pHLiquid->SegregationLiquidContainerSolidContainer:Sealable Bag or HDPE JarSegregationSolid->ContainerSolidContainerLiquidContainer:Halogenated Waste CarboySegregationLiquid->ContainerLiquidLabelingLabeling:Name + 'Irritant' + 'Acidic Salt'ContainerSolid->LabelingContainerLiquid->LabelingDisposalFinal Disposal:High-Temp Incineration(w/ Scrubber)Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of 1-(1H-Imidazol-4-yl)ethanone hydrochloride waste.

Part 5: Regulatory Compliance & Documentation[2]

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Listed Waste: This specific CAS is not a P-listed or U-listed waste.[1][2]

  • Characteristic Waste: It does not typically meet the definition of Ignitable (D001), Corrosive (D002 - unless in aqueous solution with pH < 2), or Reactive (D003).[1][2]

  • Designation: It is generally classified as Non-Regulated Chemical Waste or State-Regulated Hazardous Waste depending on local laws.[1][2] However, due to its GHS "Irritant" status and thermal decomposition byproducts, it must be managed through a licensed hazardous waste hauler.

Labeling Requirements

Your waste tag must include:

  • Full Chemical Name: No abbreviations (e.g., write "1-(1H-Imidazol-4-yl)ethanone hydrochloride", not "Acetylimidazole HCl").

  • Hazards: Check "Toxic" and "Irritant".[3][7]

Part 6: Emergency Response (Spills)

In case of a bench-top spill (Solid):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[8] If powder is fine/dusty, use a N95 or P100 respirator to avoid inhalation.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp material and place it in a disposal bag.[9]

  • Decontamination: Wipe the surface with a mild soap solution and water. Do not use bleach. [1]

In case of Exposure:

  • Eye Contact: Rinse immediately with water for 15 minutes.[10][9][11][12]

  • Skin Contact: Wash with soap and water.[3][10][7][9][11][12][13][14] Remove contaminated clothing.[15][10][11][12][13][14]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 565600, 1-(1H-imidazol-4-yl)ethan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1][2]

Comprehensive Safety and Handling Guide for 1-(1H-Imidazol-4-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Welcome to your comprehensive resource for the safe and effective handling of 1-(1H-Imidazol-4-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing essential, immediate safety and logistical information. Our goal is to empower you with the knowledge to not only use this compound safely but also to understand the rationale behind each procedural step, fostering a culture of safety and scientific excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

Given that this is a hydrochloride salt, there is also the potential for the release of hydrogen chloride gas, particularly under basic conditions or upon thermal decomposition.

Table 1: GHS Hazard Classification for 1-(1H-Imidazol-4-yl)ethanone

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling 1-(1H-Imidazol-4-yl)ethanone hydrochloride. The following recommendations are based on established safety protocols for similar chemical structures.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[2]

  • Enhanced Protection: For procedures with a higher risk of splashes or dust generation, chemical splash goggles and a full-face shield are recommended.[3][4]

Hand Protection
  • Glove Selection: Disposable nitrile gloves with a minimum thickness of 5-mil are the standard for splash protection.[2][4] Always inspect gloves for pinholes or tears before use.[2]

  • Glove Technique: Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2] Contaminated gloves should be disposed of immediately as hazardous waste.[2] Always wash your hands thoroughly after removing gloves.[2][5]

Body Protection
  • Laboratory Coat: A chemically compatible laboratory coat that is fully buttoned and extends to the wrists is required.[2]

  • Clothing: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2]

Respiratory Protection
  • Under Normal Conditions: Respiratory protection is generally not required when working with this compound in a properly functioning certified laboratory chemical fume hood.[2][4]

  • In Case of Dust or Aerosol Generation: If there is a potential for dust or aerosol generation and a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[4] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is necessary.[2]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All work with 1-(1H-Imidazol-4-yl)ethanone hydrochloride should be conducted in a properly functioning and certified chemical fume hood.[2][6] This is the primary method for controlling the inhalation of dust and potential vapors.

  • Ventilation: A system of local and general exhaust ventilation is recommended to keep employee exposures as low as possible.[5][7]

  • Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[6]

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed protocol for the safe weighing and preparation of solutions of 1-(1H-Imidazol-4-yl)ethanone hydrochloride.

Workflow for Weighing and Solution Preparation

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Prepare and verify fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh_tare Tare balance with container prep_materials->weigh_tare Proceed to weighing weigh_transfer Transfer solid in fume hood weigh_tare->weigh_transfer weigh_reweigh Seal and re-weigh container weigh_transfer->weigh_reweigh dissolve_solvent Add solvent to solid weigh_reweigh->dissolve_solvent Proceed to dissolution dissolve_mix Mix until fully dissolved dissolve_solvent->dissolve_mix dissolve_label Label solution clearly dissolve_mix->dissolve_label cleanup_decontaminate Decontaminate work area dissolve_label->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Handling 1-(1H-Imidazol-4-yl)ethanone Hydrochloride.

Detailed Protocol
  • Preparation:

    • Don all required personal protective equipment as outlined in Section 2.

    • Prepare the designated work area within the chemical fume hood. Cover the work surface with absorbent bench paper.

    • Ensure all necessary glassware, spatulas, and the chemical container are present in the fume hood.

  • Weighing:

    • Place a clean, empty, and sealable container on the analytical balance and tare it.

    • In the fume hood, carefully transfer the desired amount of 1-(1H-Imidazol-4-yl)ethanone hydrochloride into the tared container. Use a spatula and minimize any dust generation.

    • Securely close the container and carefully wipe the exterior to remove any residual powder.

    • Re-weigh the sealed container to obtain the exact mass of the compound.

  • Solution Preparation:

    • In the fume hood, add the desired solvent to the container with the weighed solid.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

    • Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[8][9] Rinse the mouth with water.[9] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(1H-Imidazol-4-yl)ethanone hydrochloride and any contaminated materials is essential to protect both personnel and the environment.

  • Chemical Waste:

    • Collect all waste containing 1-(1H-Imidazol-4-yl)ethanone hydrochloride in a clearly labeled, sealed, and compatible waste container.[6]

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[6][9]

    • Dispose of the chemical waste through your institution's hazardous waste disposal program.[8]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, should be placed in a sealed bag and disposed of as hazardous waste.

    • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[9]

  • Spill Cleanup:

    • In the event of a small spill, wear appropriate PPE and gently cover the spill with an absorbent, non-reactive material.

    • Carefully sweep or scoop up the material and place it in a sealed container for disposal as hazardous waste.[10]

    • Clean the spill area with a suitable decontaminating agent.

    • For large spills, evacuate the area and contact your institution's emergency response team.[6]

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

  • The area should be secured and away from heat or sources of ignition.[6]

References

  • University of Washington. (2025, February 28).
  • Carl ROTH.
  • Multichem. IMIDAZOLE.
  • Benchchem. Personal protective equipment for handling 1,3-dimesityl-1H-imidazol-3-ium.
  • Chemos GmbH & Co.KG.
  • PubChem. 1-(1H-imidazol-4-yl)ethan-1-one.
  • Fisher Scientific. SAFETY DATA SHEET - Imidazol-4-ylmethanol hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - (1-Methyl-1H-imidazol-4-yl)methylamine.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • ChemicalBook. (2026, January 17). 1-(1-METHYL-1H-IMIDAZOL-2-YL)
  • HI-1234 - Safety D
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For Imidazole.
  • Apollo Scientific. 1H-Imidazole-1-sulphonyl azide hydrochloride.
  • Angene Chemical. (2025, August 17).

Sources

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